2-(4-Chlorophenyl)propan-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-chlorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUUNSQUTQELEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452501 | |
| Record name | 2-(4-chlorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-11-4 | |
| Record name | 2-(4-chlorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-1-METHYLETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Chlorophenyl)propan-2-amine, a valuable building block in medicinal chemistry and drug development. The core focus of this document is the detailed exploration of the Ritter reaction, a robust and efficient method for the synthesis of tertiary amines. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and potential challenges. Furthermore, alternative synthetic strategies, including reductive amination, will be briefly reviewed to offer a comparative perspective. This document is intended to serve as a practical resource for researchers and process chemists engaged in the synthesis of complex amines.
Introduction: The Significance of this compound
Substituted phenethylamines are a cornerstone of modern pharmacology, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, possesses a unique structural motif—a tertiary amine alpha to a quaternary carbon—that imparts specific conformational constraints and physicochemical properties. The presence of a chlorine atom on the phenyl ring offers a site for further synthetic elaboration and can influence the compound's metabolic stability and binding affinity to biological targets. Consequently, this molecule serves as a key intermediate in the synthesis of various pharmaceutically active compounds. The development of efficient and scalable synthetic routes to this amine is therefore of considerable interest to the drug discovery and development community.
The Ritter Reaction: A Strategic Approach to Tertiary Amines
The Ritter reaction is a powerful and versatile method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as an alkene or a tertiary alcohol, under strong acidic conditions.[1][2][3] Subsequent hydrolysis of the amide furnishes the corresponding tertiary amine. This reaction is particularly well-suited for the synthesis of this compound due to the ready availability of the tertiary alcohol precursor, 2-(4-chlorophenyl)propan-2-ol, and the stability of the intermediate tertiary carbocation.
Mechanistic Insights
The Ritter reaction proceeds through a well-established multi-step mechanism:
-
Carbocation Formation: In the presence of a strong acid, such as sulfuric acid, the tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol, is protonated. Subsequent loss of a water molecule generates a stable tertiary benzylic carbocation. The electron-withdrawing nature of the chlorine atom slightly destabilizes this intermediate, but the tertiary and benzylic nature of the carbocation provides sufficient stability for the reaction to proceed.
-
Nucleophilic Attack by the Nitrile: The carbocation is then attacked by the lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate.
-
Hydrolysis to the Amide: The nitrilium ion is subsequently hydrolyzed upon aqueous workup to yield the N-substituted amide, N-(2-(4-chlorophenyl)propan-2-yl)acetamide.
-
Amide Hydrolysis: The final step involves the hydrolysis of the amide, typically under acidic or basic conditions, to yield the desired primary amine, this compound.
Experimental Protocol: Synthesis of this compound via the Ritter Reaction
This protocol is a robust procedure adapted from established methodologies for the Ritter reaction.[1][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Chlorophenyl)propan-2-ol | 170.64 | 10.0 g | 0.0586 |
| Acetonitrile | 41.05 | 100 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
Part A: Synthesis of N-(2-(4-chlorophenyl)propan-2-yl)acetamide
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-(4-chlorophenyl)propan-2-ol (10.0 g, 0.0586 mol) and acetonitrile (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (20 mL) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude N-(2-(4-chlorophenyl)propan-2-yl)acetamide. This intermediate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step.
Part B: Hydrolysis of N-(2-(4-chlorophenyl)propan-2-yl)acetamide
-
To the crude amide from Part A, add a 10% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the amine, followed by recrystallization.
Causality Behind Experimental Choices
-
Choice of Acid: Concentrated sulfuric acid is a common choice for the Ritter reaction due to its strong dehydrating and protonating properties, which are essential for carbocation formation.[1]
-
Temperature Control: The initial addition of sulfuric acid is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions such as elimination to form an alkene.
-
Reaction Time: The extended reaction time at room temperature ensures the complete formation of the nitrilium ion intermediate.
-
Workup: The neutralization step is crucial to remove the strong acid and facilitate the extraction of the organic product. The use of a saturated sodium bicarbonate solution is a standard and effective method for this purpose.
-
Hydrolysis Conditions: Both acidic and basic conditions can be employed for the hydrolysis of the amide.[5] Basic hydrolysis is often preferred to avoid potential side reactions that can occur under strong acidic conditions at elevated temperatures.
Alternative Synthetic Strategy: Reductive Amination
An alternative approach to the synthesis of this compound is through the reductive amination of a suitable ketone precursor, such as 4'-chloroacetophenone. Reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[6]
The synthesis would likely proceed via the following steps:
-
Grignard Reaction: Reaction of 4'-chloroacetophenone with a methylmagnesium halide (e.g., MeMgBr) would yield the tertiary alcohol, 2-(4-chlorophenyl)propan-2-ol. This would then be subjected to the Ritter reaction as described above.
-
Direct Reductive Amination (Hypothetical): A more direct, albeit potentially more challenging, route would involve the reductive amination of a hypothetical ketone, 2-(4-chlorophenyl)propan-2-one. However, the synthesis of this specific ketone is not straightforward. A more plausible, though less direct, reductive amination pathway could start from 4'-chloroacetophenone, but would require a multi-step sequence to introduce the second methyl group and the amine functionality at the benzylic position, making it less efficient than the Ritter reaction.
Given the efficiency and directness of the Ritter reaction starting from the readily accessible tertiary alcohol, it remains the more strategically sound approach for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed and practical overview of the synthesis of this compound, with a primary focus on the Ritter reaction. The mechanistic intricacies, a comprehensive experimental protocol, and the rationale behind key experimental parameters have been thoroughly discussed. While alternative synthetic routes exist, the Ritter reaction stands out as a highly effective and strategic choice for the preparation of this valuable amine intermediate. The information presented herein is intended to empower researchers and drug development professionals with the knowledge required to successfully synthesize this and related compounds, thereby facilitating the advancement of medicinal chemistry and pharmaceutical research.
References
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- Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. The Preparation of Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.
- Fun, H.-K., et al. (2011). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o519.
- Gowda, B. T., et al. (2007). 2-Chloro-N-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4638.
- Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o899.
- Kang, J.-G., et al. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o199.
- Mijin, D. Ž., & Marinković, A. D. (2006). Synthesis and characterization of N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society, 71(10), 1057-1064.
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Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
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- Praveen, K., et al. (2011b). N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(2), o378.
- Praveen, K., et al. (2011c). N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o633.
- Wu, J., et al. (2008). Synthesis and crystal structure of N-(4-methoxyphenyl)-2-(pyridin-2-yloxy)acetamide. Journal of Chemical Crystallography, 38(11), 857-860.
- Wu, J., et al. (2010). Synthesis and crystal structure of N-(4-chlorophenyl)-2-(pyridin-2-yloxy)acetamide. Journal of Chemical Crystallography, 40(1), 59-62.
- Zhang, Y., et al. (2006). N-(4-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5007-o5008.
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Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
- Missioui, H., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis and DFT calculations of 2-chloro-N-(4-hydroxyphenyl)acetamide.
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Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]
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Predicted Mechanism of Action of 2-(4-Chlorophenyl)propan-2-amine: A Neuropharmacological Whitepaper
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Abstract
2-(4-Chlorophenyl)propan-2-amine, also known as chlorphentermine or 4-chloro-α,α-dimethylphenethylamine, is a substituted phenethylamine with structural similarities to a class of potent central nervous system agents. This guide posits that its primary mechanism of action is that of a non-selective monoamine releasing agent (MRA) . We predict the compound functions as a substrate for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, leading to competitive inhibition of reuptake and, more significantly, transporter-mediated reverse transport (efflux) of these neurotransmitters from the presynaptic neuron. This action is likely facilitated by the disruption of vesicular storage via the vesicular monoamine transporter 2 (VMAT2). Drawing parallels from its close structural analog, para-chloroamphetamine (PCA), a significant potential for serotonergic neurotoxicity is also predicted and explored. This document provides a comprehensive framework for the experimental validation of this hypothesis, detailing the requisite in vitro and in vivo protocols to elucidate the compound's precise pharmacodynamic profile.
Introduction: Structural Rationale and Mechanistic Hypothesis
This compound belongs to the substituted phenethylamine chemical class, a family renowned for its diverse psychoactive properties.[1] Its core structure—a phenyl ring attached to an amine via an ethyl group—is the foundational scaffold for numerous stimulants, entactogens, and hallucinogens. The specific substitutions on this molecule provide critical clues to its predicted mechanism:
-
A para-chloro Substituent: The chlorine atom at the 4-position of the phenyl ring is a feature shared with para-chloroamphetamine (PCA, 4-CA), a well-characterized and potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] This substitution is strongly associated with enhanced serotonergic activity and, critically, significant serotonergic neurotoxicity.[2]
-
α,α-dimethyl Substitution: The two methyl groups on the alpha carbon (the carbon adjacent to the amine) distinguish it from PCA. This structural motif is known to increase metabolic stability by sterically hindering enzymatic degradation at the alpha-position, which can prolong the compound's duration of action.[3]
Based on this structural analysis, we hypothesize that this compound functions as a monoamine releasing agent. This mechanism is fundamentally different from that of reuptake inhibitors, which merely block the transporter protein. Releasing agents are substrates for the transporters, initiating a cascade that actively expels neurotransmitters into the synapse.[4][5][6]
Predicted Pharmacodynamics: A Step-by-Step Mechanistic Cascade
The predicted action of this compound at the monoaminergic synapse can be deconstructed into a multi-step process, illustrated in the pathway diagram below.
Step 1: Substrate Recognition and Uptake by Monoamine Transporters (MATs)
The initial interaction is predicted to be with the plasma membrane transporters SERT, DAT, and NET. As a phenethylamine analog, the compound likely serves as a substrate, being actively transported from the synaptic cleft into the presynaptic neuron's cytoplasm.[5][6][7] This process also entails competitive inhibition of the reuptake of endogenous monoamines (serotonin, dopamine, norepinephrine).
Step 2: Disruption of Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the neuron, the compound is predicted to interact with VMAT2, a protein on the membrane of synaptic vesicles responsible for sequestering cytoplasmic monoamines for storage.[8] The compound likely inhibits VMAT2 function, possibly by disrupting the proton gradient necessary for monoamine uptake into the vesicles.[4][9] This leads to the depletion of vesicular monoamine stores and a rapid, significant increase in the concentration of free monoamines within the neuronal cytoplasm.[5][6]
Step 3: Induction of MAT-Mediated Reverse Transport
The high cytoplasmic concentration of monoamines triggers a conformational change in the plasma membrane transporters (SERT, DAT, NET), causing them to reverse their direction of transport. Instead of carrying neurotransmitters into the cell, they begin to actively pump them out into the synaptic cleft.[4] This efflux mechanism is the hallmark of a monoamine releasing agent and is responsible for the robust increase in extracellular neurotransmitter levels.
Predicted Consequence: Serotonergic Neurotoxicity
The structural analogy to PCA makes the potential for neurotoxicity a primary concern. PCA is a known and potent serotonergic neurotoxin used in research to create animal models of serotonin depletion.[2] The mechanism is not fully elucidated but is thought to involve the unrestrained release of both serotonin and dopamine, leading to oxidative stress and the degeneration of serotonergic nerve terminals.[10] The uptake of the chlorinated amphetamine into the serotonin neuron via SERT is a required step for this toxicity to occur.[2] Therefore, it is critical to predict that high or repeated doses of this compound could produce long-lasting or permanent damage to the brain's serotonin system.
Caption: Predicted mechanism of this compound at a serotonergic synapse.
Experimental Validation Framework
To rigorously test this hypothesis, a phased experimental approach is necessary. This framework progresses from initial molecular target identification to in vivo confirmation of the predicted neurochemical effects.
Phase 1: In Vitro Target Affinity and Functional Activity
The objective of this phase is to determine if the compound directly interacts with monoamine transporters and if it functions as a releaser or a reuptake inhibitor.
Protocol 1: Radioligand Binding Assays
-
Rationale: To quantify the binding affinity (Ki) of this compound for human recombinant SERT, DAT, and NET. A high affinity for these transporters is a prerequisite for the predicted mechanism.
-
Methodology:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Incubate membrane preparations with a specific radioligand for each transporter (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) across a range of concentrations of the test compound (0.1 nM to 100 µM).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., fluoxetine for SERT).
-
After incubation, separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.
-
Table 1: Predicted Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
|---|---|---|---|
| Predicted: this compound | 50 - 200 | 200 - 800 | 100 - 500 |
| Reference: p-Chloroamphetamine (PCA) | ~130 | ~1,200 | ~460 |
| Reference: Cocaine (Inhibitor) | ~250 | ~550 | ~450 |
Note: Reference values are illustrative and compiled from various sources. Predicted values are hypothetical based on structural analogy.
Protocol 2: In Vitro Neurotransmitter Release Assay
-
Rationale: To functionally characterize the compound as a substrate (releaser) or an inhibitor. This assay directly measures the efflux of pre-loaded radiolabeled neurotransmitters from synaptosomes.
-
Methodology:
-
Prepare synaptosomes from specific rodent brain regions (e.g., striatum for dopamine, hippocampus/cortex for serotonin and norepinephrine).
-
Pre-load the synaptosomes by incubating them with a radiolabeled neurotransmitter ([³H]5-HT, [³H]DA, or [³H]NE).
-
Wash the synaptosomes to remove excess extracellular radiolabel.
-
Aliquot the pre-loaded synaptosomes and expose them to a range of concentrations of the test compound. A known releasing agent (e.g., amphetamine) and a known reuptake inhibitor (e.g., cocaine) should be used as positive controls.
-
After a short incubation period (e.g., 10-30 minutes), terminate the reaction by pelleting the synaptosomes via centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
Calculate the percentage of total neurotransmitter released and determine the potency (EC50) for release.
-
Table 2: Predicted Potencies (EC50, nM) for Monoamine Release
| Compound | 5-HT Release EC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) |
|---|---|---|---|
| Predicted: this compound | 100 - 300 | 400 - 1500 | 200 - 800 |
| Reference: p-Chloroamphetamine (PCA) | ~90 | ~270 | ~110 |
| Reference: Amphetamine | >5000 | ~50 | ~10 |
Note: Reference values are illustrative. Predicted values are hypothetical.
Caption: A logical workflow for the experimental validation of the predicted mechanism.
Phase 2: Cellular Neurotoxicity Assessment
Given the high potential for neurotoxicity, early assessment is crucial.
Protocol 3: In Vitro Neurotoxicity Assay
-
Rationale: To provide an early indication of the compound's potential to induce neuronal cell death, particularly in serotonergic models.
-
Methodology:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y cells differentiated into a dopaminergic or serotonergic phenotype) or primary cortical neurons.
-
Expose the cells to a range of concentrations of the test compound for 24-48 hours. PCA should be used as a positive control for neurotoxicity.
-
Assess cell viability using standard assays such as MTT (measuring mitochondrial function) or LDH release (measuring membrane integrity).
-
Further mechanistic studies can include measuring reactive oxygen species (ROS) generation or caspase-3 activation (a marker of apoptosis).
-
Determine the concentration that causes 50% cell death (LC50).
-
Phase 3: In Vivo Pharmacodynamic Confirmation
This final phase aims to confirm that the compound elicits the predicted neurochemical changes in a living organism.
Protocol 4: In Vivo Microdialysis
-
Rationale: To directly measure real-time, dose-dependent changes in extracellular levels of serotonin, dopamine, and norepinephrine in the brains of awake, freely-moving animals. This is the gold standard for demonstrating monoamine release in vivo.
-
Methodology:
-
Surgically implant a microdialysis guide cannula into a specific brain region of a rodent (e.g., nucleus accumbens or prefrontal cortex).
-
After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer the test compound systemically (e.g., via intraperitoneal injection) at various doses.
-
Continue collecting dialysate samples at regular intervals post-administration.
-
Analyze the concentration of monoamines and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Plot the results as a percentage change from baseline over time.
-
Synthesis and Implications for Drug Development
The convergent evidence from its chemical structure and the known pharmacology of its analogs strongly predicts that this compound acts as a non-selective monoamine releasing agent. Its primary molecular targets are expected to be SERT, DAT, and NET, for which it acts as a substrate, leading to a robust, transporter-mediated efflux of serotonin, norepinephrine, and dopamine.
Key Implications:
-
High Abuse Liability: Agents that potently release dopamine in reward-related brain circuits (such as the nucleus accumbens) typically have a high potential for abuse.[11] The predicted action at DAT suggests this compound would carry a significant abuse liability.
-
Significant Safety Concerns: The presence of the para-chloro substituent is a major red flag for serotonergic neurotoxicity.[2] This risk could lead to long-term psychiatric and neurological sequelae, making its development as a therapeutic agent highly challenging without significant structural modification to mitigate this effect.
-
Therapeutic Potential: While the safety profile is concerning, monoamine releasers have been investigated for conditions like ADHD and depression.[4][5] However, the lack of selectivity and the high risk of neurotoxicity would likely preclude its use in favor of safer, more selective agents like selective serotonin reuptake inhibitors (SSRIs) or norepinephrine-dopamine reuptake inhibitors (NDRIs).[12][13]
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An In-depth Technical Guide on the Structure-Activity Relationship of 4-CPA and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophenoxyacetic acid (4-CPA) is a synthetic auxin that has found widespread use as a plant growth regulator and herbicide.[1][2] Its biological activity is intrinsically linked to its molecular structure, and understanding the structure-activity relationship (SAR) is paramount for the rational design of novel analogs with enhanced potency, selectivity, and improved toxicological profiles. This guide provides a comprehensive analysis of the SAR of 4-CPA, dissecting the roles of its core structural components: the aromatic ring, the ether linkage, and the carboxylic acid side chain. We will explore how modifications to these moieties influence auxin-like activity, receptor binding, and overall herbicidal efficacy. Furthermore, this document details established experimental protocols for evaluating auxin activity and provides insights into the molecular mechanisms underpinning the action of these compounds.
Introduction: The Significance of 4-CPA as a Synthetic Auxin
Auxins are a class of plant hormones that play a pivotal role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The discovery of natural auxins, such as indole-3-acetic acid (IAA), paved the way for the development of synthetic analogs like 4-CPA. These synthetic auxins often exhibit greater stability and persistence in plants compared to their natural counterparts, making them effective tools in agriculture for promoting fruit set, preventing premature fruit drop, and controlling weed growth.[1]
4-CPA, chemically known as (4-chlorophenoxy)acetic acid, exerts its biological effects by mimicking the action of endogenous auxins.[2][3] It is absorbed by the plant through its roots, stem, and leaves and can induce a range of physiological responses depending on its concentration.[1] At low concentrations, it acts as a plant growth regulator, while at higher doses, it functions as an herbicide, causing uncontrolled growth and eventual death of susceptible plants.[1] The study of 4-CPA and its analogs provides a classic case study in SAR, illustrating how subtle changes in molecular architecture can lead to profound differences in biological activity.
Core Principles of the Structure-Activity Relationship of Phenoxyacetic Acids
The auxin-like activity of 4-CPA and its analogs is contingent upon three key structural features:
-
The Aromatic Ring System: The nature and position of substituents on the phenyl ring are critical determinants of activity.
-
The Ether Linkage: The oxygen atom connecting the aromatic ring to the side chain plays a crucial role in the molecule's overall conformation.
-
The Carboxylic Acid Side Chain: The acidic moiety is essential for binding to the auxin receptor complex.
The following sections will delve into the specific contributions of each of these components to the biological activity of 4-CPA and its derivatives.
The Aromatic Ring: Influence of Substitution
The substitution pattern on the aromatic ring significantly modulates the herbicidal and plant growth regulatory activity of phenoxyacetic acid derivatives. In 4-CPA, the chlorine atom at the para- (4-) position is a key feature.
-
Position of the Halogen: The position of the halogen substituent is crucial. For instance, comparing 4-CPA with its isomers, 2-chlorophenoxyacetic acid and 3-chlorophenoxyacetic acid, reveals differences in activity. Generally, substitution at the 4-position confers strong auxin activity.
-
Nature of the Substituent: While a halogen is common, other electron-withdrawing or electron-donating groups can be introduced. The electronic properties of these substituents can influence the molecule's interaction with the auxin receptor. For example, the introduction of a methyl group, as seen in MCPA (2-methyl-4-chlorophenoxyacetic acid), can alter the herbicidal spectrum and potency.[4]
-
Multiple Substitutions: The introduction of a second substituent on the ring, as in 2,4-D (2,4-dichlorophenoxyacetic acid), another widely used auxin herbicide, further modifies the activity.[4] The interplay between the electronic and steric effects of multiple substituents is a key area of investigation in the development of new herbicides.[5]
The Ether Linkage and Acetic Acid Side Chain: Essential for Activity
The ether linkage and the carboxylic acid side chain are indispensable for the auxin-like activity of 4-CPA.
-
The Ether Linkage: The oxygen atom provides a critical spatial arrangement between the aromatic ring and the side chain. This geometry is thought to be important for fitting into the binding pocket of the auxin receptor.
-
The Carboxylic Acid Group: The terminal carboxylic acid group is a non-negotiable requirement for auxin activity. It is believed to interact with key amino acid residues within the auxin co-receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[6] This interaction initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[6]
Experimental Evaluation of Auxin Activity
The assessment of the auxin-like activity of 4-CPA and its analogs relies on a variety of biological assays. These assays provide quantitative data to establish a robust SAR.[7]
Classical Bioassays
Several classic bioassays are employed to measure the physiological effects of auxins.[8]
-
Avena Coleoptile Elongation Test: This is one of the oldest and most widely used auxin bioassays.[8][9][10] It measures the elongation of oat coleoptile segments in response to different concentrations of the test compound. The degree of elongation is directly proportional to the auxin activity.[8]
-
Root Growth Inhibition Assay: High concentrations of auxins inhibit root elongation.[8][9] This assay quantifies the inhibitory effect of a compound on the root growth of seedlings, providing a measure of its auxin-like activity.
-
Split Pea Stem Curvature Test: This assay measures the curvature induced in split pea stem segments by the application of an auxin.[11] The degree of curvature is related to the concentration of the auxin.[11]
Modern Molecular Techniques
In addition to classical bioassays, modern molecular techniques provide deeper insights into the mechanism of action.
-
Receptor Binding Assays: These assays directly measure the affinity of a compound for the auxin receptor complex (TIR1/AFB). This provides a molecular basis for the observed biological activity. Studies have shown that 4-CPA binds to the TIR1 receptor, albeit with a lower affinity than the natural auxin IAA.[12]
-
Gene Expression Analysis: The expression of auxin-responsive genes, such as those in the Aux/IAA, GH3, and SAUR families, can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing. This allows for a detailed understanding of the downstream cellular responses to the application of 4-CPA and its analogs.
-
Molecular Docking Studies: Computational methods like molecular docking can be used to predict the binding mode and affinity of 4-CPA analogs to the auxin receptor.[13] These in silico approaches can guide the synthesis of new compounds with potentially higher activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15] For 4-CPA and its analogs, QSAR studies can provide valuable insights for the design of new herbicides.[16][17][18]
A typical QSAR study involves:
-
Data Collection: A dataset of 4-CPA analogs with their corresponding biological activities (e.g., herbicidal IC50 values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each analog.[15]
-
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The resulting QSAR model can then be used to predict the activity of novel, unsynthesized 4-CPA analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Synthesis and Herbicidal Activity of 4-CPA Analogs
The synthesis of 4-CPA analogs typically involves the reaction of a substituted phenol with an α-haloacetic acid or its ester under basic conditions. The subsequent herbicidal activity of these synthesized compounds is then evaluated through various bioassays.
For example, studies have shown that introducing different substituents on the phenyl ring can lead to a range of herbicidal activities against various weed species.[19][20][21][22][23] The nature of the substituent (electron-donating or electron-withdrawing) and its position on the ring are critical factors influencing the herbicidal potency and selectivity.[23]
Visualizing the Core Concepts
To better illustrate the key concepts discussed in this guide, the following diagrams are provided.
Caption: Core structural components of 4-CPA.
Caption: Workflow for SAR studies of 4-CPA analogs.
Caption: Simplified auxin signaling pathway.
Conclusion and Future Perspectives
The structure-activity relationship of 4-CPA and its analogs is a well-established field that continues to provide valuable insights for the development of new plant growth regulators and herbicides. A thorough understanding of how modifications to the aromatic ring, ether linkage, and carboxylic acid side chain impact biological activity is essential for the rational design of novel compounds. Future research in this area will likely focus on the development of more selective and environmentally benign 4-CPA analogs. The use of advanced computational techniques, such as QSAR and molecular docking, in conjunction with high-throughput screening and detailed mechanistic studies, will undoubtedly accelerate the discovery of the next generation of auxin-based agrochemicals. Furthermore, the development of slow-release formulations of synthetic auxins, such as the conjugate of 4-CPA with L-tryptophan methyl ester, shows promise for enhancing rooting in difficult-to-propagate plant species.[24][25]
References
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- Unknown. Auxin Bioassay. Scribd.
- Unknown. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.
- Unknown. (2025, April 7). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH.
- Unknown. (2025, August 6). 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues.
- Unknown. Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA.
- Unknown. (2024, February 16).
- Unknown. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA). CliniSciences.
- Unknown. (2021, March 30). 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds. PubMed Central.
- Unknown. (2025, December 24). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives.
- Unknown. (2025, September 12).
- Unknown. (2023, December 4). Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants. bioRxiv.
- Unknown. (2022, September 14). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. PubMed.
- Unknown. Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides.
- Unknown. Bypassing key auxin homeostasis regulators supports 4-CPA long-term....
- Unknown. (2025, April 7).
- Unknown. 4-Chlorophenoxyacetic acid. Wikipedia.
- Unknown. (4-Chlorophenoxy)acetic acid | C8H7ClO3. PubChem.
- Unknown. Bypassing key auxin homeostasis regulators supports 4-CPA long-term....
- Unknown. (2019, August 19). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)
- Unknown.
- Unknown.
- Unknown. 4-CPA. SIELC Technologies.
- Unknown. Applications in Discovering New Drugs using Quantitative Structure-Activity Relationship Analysis (QSAR) Model. Longdom Publishing.
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- Unknown. An auxin research odyssey: 1989–2023. PMC - PubMed Central.
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An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 2-(4-Chlorophenyl)propan-2-amine
Foreword
This document provides a comprehensive framework for elucidating the in vitro pharmacological profile of the novel compound, 2-(4-Chlorophenyl)propan-2-amine. As a substituted phenethylamine derivative, its structural alerts suggest a potential interaction with central nervous system targets, particularly within the monoaminergic systems. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, experimentally-driven approach to systematically characterize its mechanism of action and potential therapeutic applications. We will proceed from broad, high-throughput screening to more focused, mechanistic studies, ensuring a thorough and scientifically rigorous evaluation.
Introduction to this compound
This compound is a halogenated aromatic amine. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties and metabolic stability.[1] Its structural similarity to other α,α-dialkylphenethylamines suggests potential stimulant or other central nervous system activities.[2] The α,α-dimethyl substitution may increase metabolic stability by sterically hindering metabolism at the α-position, potentially leading to a longer duration of action compared to unsubstituted phenethylamines.[2]
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 17797-11-4[3]
-
Molecular Formula: C₉H₁₂ClN[4]
-
Molecular Weight: 169.65 g/mol [5]
This guide will outline the essential in vitro assays required to build a comprehensive pharmacological profile for this compound.
Tier 1: Primary Screening - Receptor Binding Profile
The initial step in characterizing a novel compound with suspected CNS activity is to perform a broad radioligand binding screen against a panel of receptors, ion channels, and transporters. This provides an unbiased overview of the compound's potential targets and off-target liabilities.
Rationale for Target Selection
Based on the phenethylamine scaffold, the primary targets of interest are the monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors (dopamine, serotonin, and adrenergic). A broad panel, such as the Eurofins SafetyScreen44™ or a similar service, is recommended to identify any unexpected interactions.
Experimental Protocol: Radioligand Binding Assays
This protocol provides a generalized workflow for competitive radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
Specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT, [³H]Ketanserin for 5-HT₂ₐ).
-
Test compound: this compound.
-
Assay buffer specific to each target.
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow binding to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Hypothetical Data Presentation: Binding Affinity Profile
The following table presents a hypothetical binding profile for this compound, assuming it displays characteristics of a monoamine releasing agent.
| Target | Radioligand | Kᵢ (nM) of this compound |
| Monoamine Transporters | ||
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 25 |
| Serotonin Receptors | ||
| 5-HT₁ₐ | [³H]8-OH-DPAT | > 1000 |
| 5-HT₂ₐ | [³H]Ketanserin | 750 |
| 5-HT₂C | [³H]Mesulergine | 900 |
| Dopamine Receptors | ||
| D₁ | [³H]SCH 23390 | > 1000 |
| D₂ | [³H]Spiperone | > 1000 |
| D₃ | [³H]7-OH-DPAT | > 1000 |
| Adrenergic Receptors | ||
| α₁ | [³H]Prazosin | > 1000 |
| α₂ | [³H]Rauwolscine | > 1000 |
| β | [³H]CGP-12177 | > 1000 |
This hypothetical data suggests that this compound has the highest affinity for the serotonin transporter, followed by the norepinephrine and dopamine transporters.
Tier 2: Functional Characterization - Neurotransmitter Uptake and Release Assays
Binding to a transporter does not reveal the functional consequence of that interaction. The compound could be an inhibitor (blocker) or a substrate (releaser). The next logical step is to perform functional assays to distinguish between these two mechanisms.
Rationale for Functional Assays
Neurotransmitter uptake and release assays are critical for understanding how the compound modulates monoaminergic signaling. An uptake inhibition assay will determine if the compound blocks the normal function of the transporter, while a release assay will determine if it induces reverse transport of the neurotransmitter.
Experimental Workflow Diagram
Caption: A potential Gαq-coupled signaling pathway for a GPCR target.
Experimental Protocol: Calcium Mobilization Assay
Objective: To measure the functional activity of this compound at a Gαq-coupled receptor (e.g., 5-HT₂ₐ).
Methodology:
-
Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add increasing concentrations of this compound to the cells.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time using a plate reader with fluorescent capabilities (e.g., FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of an agonist).
Conclusion
This technical guide outlines a systematic, multi-tiered approach to characterizing the in vitro pharmacological profile of this compound. By progressing from broad binding screens to specific functional and signaling assays, a comprehensive understanding of the compound's mechanism of action can be achieved. The hypothetical data presented suggests a profile consistent with a serotonin-preferring monoamine releasing agent. However, only rigorous experimental validation as described herein can confirm this profile. This framework provides the necessary scientific and methodological foundation for such an investigation.
References
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- Biosynth. (n.d.). This compound hydrochloride.
- Benchchem. (n.d.). This compound hydrochloride | 151946-41-7.
- Benchchem. (n.d.). physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine.
- PubChem. (n.d.). (2R)-1-(4-chlorophenyl)propan-2-amine.
- BLD Pharm. (n.d.). 17797-11-4|this compound.
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An In-depth Technical Guide to 1-(4-Chlorophenyl)-1-methylethylamine (CAS 17797-11-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Chlorophenyl)-1-methylethylamine (CAS Number: 17797-11-4). It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific pursuits where this compound may be of interest. This document delves into the compound's identity, physicochemical characteristics, a plausible synthetic route, a proposed analytical methodology, and critical safety and handling information. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a robust and practical resource.
Chemical Identity and Structure
1-(4-Chlorophenyl)-1-methylethylamine, also known as 4-Chloro-alpha,alpha-dimethylbenzylamine, is a primary amine featuring a benzylic structure with a chlorine substituent on the phenyl ring.[1][2] The presence of the chlorine atom, an electron-withdrawing group, at the para position of the benzene ring, along with the tertiary carbon attached to the amine, significantly influences its chemical reactivity and potential biological activity.[3][4]
-
IUPAC Name: 2-(4-chlorophenyl)propan-2-amine
-
CAS Number: 17797-11-4[5]
-
Molecular Formula: C₉H₁₂ClN[5]
-
Molecular Weight: 169.65 g/mol [5]
-
Canonical SMILES: CC(C)(C1=CC=C(C=C1)Cl)N
-
InChI Key: JCUUNSQUTQELEZ-UHFFFAOYSA-N[6]
Physicochemical Properties
The compound is a liquid at room temperature and is characterized by its air sensitivity.[1] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Physical Form | Liquid | [1] |
| Boiling Point | 43-45 °C at 0.3 mmHg; 91 °C at 4 mmHg | [1][2] |
| Refractive Index | 1.5330 | [1] |
| Sensitivity | Air Sensitive | [1] |
Synthesis and Reactivity
Plausible Synthetic Route: The Ritter Reaction
A highly plausible and efficient method for the synthesis of 1-(4-Chlorophenyl)-1-methylethylamine is the Ritter reaction.[7] This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide.[8] The amide can then be hydrolyzed to yield the desired primary amine.
The likely precursor for this synthesis is 2-(4-chlorophenyl)propan-2-ol (CAS 1989-25-9), which can generate a stable tertiary benzylic carbocation under acidic conditions.[6]
Conceptual Synthesis Workflow:
Caption: Proposed synthesis of 1-(4-Chlorophenyl)-1-methylethylamine via the Ritter Reaction.
Reactivity Profile
As a primary benzylic amine, 1-(4-Chlorophenyl)-1-methylethylamine is expected to exhibit typical amine reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties. The presence of the electron-withdrawing chlorine atom on the phenyl ring is likely to decrease the basicity of the amine compared to its non-chlorinated analog due to inductive effects.[3][4] The benzylic position may be susceptible to oxidation.[9] Its noted air sensitivity suggests that it may be prone to oxidation or reaction with atmospheric carbon dioxide, necessitating handling under an inert atmosphere.[1]
Analytical Characterization
A robust method for the analysis of 1-(4-Chlorophenyl)-1-methylethylamine is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[1][10]
Proposed GC-MS Protocol
This protocol is based on established methods for the analysis of substituted phenethylamines and would require optimization for this specific analyte.[1][10]
1. Sample Preparation:
- Dissolve a small, accurately weighed amount of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Perform serial dilutions to prepare a calibration curve with a range of concentrations.
- For analysis in complex matrices like biological fluids, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interferences.[1] Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic performance and sensitivity.[11]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp to 280 °C at 10 °C/minute.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
Analytical Workflow Diagram:
Caption: General workflow for the GC-MS analysis of 1-(4-Chlorophenyl)-1-methylethylamine.
Predicted Mass Spectrum Fragmentation
While an experimental mass spectrum is not available, the fragmentation pattern of 1-(4-Chlorophenyl)-1-methylethylamine under electron ionization can be predicted based on the fragmentation of similar structures. The molecular ion peak is expected at m/z 169 (for ³⁵Cl) and 171 (for ³⁷Cl) in a roughly 3:1 ratio. A prominent fragmentation pathway for benzylic amines is the alpha-cleavage, which would involve the loss of a methyl radical to form a stable iminium cation.
Predicted Major Fragments:
-
m/z 154/156: Loss of a methyl group (•CH₃).
-
m/z 111/113: Chlorotropylium ion, a common fragment for chlorine-containing benzyl compounds.
Applications in Research and Drug Development
While specific applications of 1-(4-Chlorophenyl)-1-methylethylamine are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in medicinal chemistry. Substituted benzylamines are a common scaffold in the development of various therapeutic agents.[12][13] For instance, related compounds like (4-chlorophenyl)phenylmethylamine are used as intermediates in the synthesis of drugs targeting neurological disorders.[12] The alpha,alpha-dimethylbenzylamine moiety may be explored for its potential biological activities, including as an inhibitor of certain enzymes or as a ligand for receptors.[14][15]
Safety and Handling
1-(4-Chlorophenyl)-1-methylethylamine is classified as a corrosive substance and requires careful handling in a laboratory setting.[16]
Hazard Statements:
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Avoid breathing vapors or mist.[16]
-
Store in a tightly sealed container under an inert atmosphere due to its air sensitivity.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[18]
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[16]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
Conclusion
1-(4-Chlorophenyl)-1-methylethylamine is a substituted benzylic amine with potential applications as a chemical intermediate. This guide has provided a detailed overview of its known chemical and physical properties, a plausible synthetic route, a proposed analytical method, and essential safety information. While there is a notable absence of publicly available experimental spectral and toxicological data, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. Further experimental validation of the proposed synthetic and analytical methods is recommended for any practical application.
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MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. 2020. Available from: [Link]
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Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. 2018. Available from: [Link]
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MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]
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An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)propan-2-amine Hydrochloride
Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its ultimate therapeutic success. Among these, solubility stands as a cornerstone of bioavailability and developability. For ionizable compounds, salt formation is a primary strategy to enhance aqueous solubility. This guide provides a comprehensive technical overview of the solubility of 2-(4-chlorophenyl)propan-2-amine hydrochloride, a halogenated aromatic amine. While specific solubility data for this compound is not extensively documented in public literature, this guide will leverage established principles of pharmaceutical salt solubility to provide a robust framework for its characterization. We will explore the theoretical underpinnings, present detailed experimental protocols for solubility determination, and discuss the analytical methodologies required for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility profile of this and similar compounds.
Physicochemical Profile of this compound Hydrochloride
This compound hydrochloride is a halogenated aromatic amine, a class of compounds that serve as versatile intermediates in organic synthesis. The formation of a hydrochloride salt from the basic amine group is a common strategy to improve a compound's stability and aqueous solubility, often converting a liquid or oily free base into a crystalline solid[1].
Chemical Structure:
-
Molecular Formula: C₉H₁₃Cl₂N[2]
-
Molecular Weight: 206.11 g/mol [3]
-
IUPAC Name: this compound;hydrochloride
The structure, featuring a chlorophenyl ring and a tertiary amine, suggests that its solubility will be highly dependent on pH. As a salt of a weak base and a strong acid, it is expected to be more soluble in acidic to neutral aqueous media.
While specific data for this compound hydrochloride is scarce, we can look to its isomer, 4-chloroamphetamine hydrochloride (p-chloroamphetamine hydrochloride), for some preliminary insights. It is crucial to note that isomers can have significantly different physical properties, and the data for the isomer should be considered as indicative rather than a direct substitute.
| Solvent System | Solubility of 4-Chloroamphetamine Hydrochloride |
| DMF | 25 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Data sourced from Cayman Chemical product information for 4-Chloroamphetamine (hydrochloride)[4]. |
Theoretical Framework for Salt Solubility
The dissolution of a pharmaceutical salt in an aqueous medium is a dynamic process governed by several factors. For a salt of a weak base like this compound hydrochloride, the solubility is not a single value but rather a function of the solution's pH.[5][6]
Key Influencing Factors:
-
pH: The solubility of a salt of a weak base is significantly higher in acidic solutions where the base is predominantly in its ionized, more soluble form. As the pH increases towards and beyond the pKa of the conjugate acid, the free base will precipitate, reducing the overall solubility.
-
Temperature: Solubility is generally an endothermic process, meaning that for most solids, solubility increases with temperature. This relationship should be experimentally determined.
-
Common Ion Effect: The presence of a common ion (in this case, chloride ions) from another source in the solution can decrease the solubility of the salt. This is particularly relevant when considering formulation with other chloride-containing excipients or in biorelevant media.
-
Solid-State Properties: The crystalline form (polymorph) of the salt can have a significant impact on its solubility and dissolution rate. Different polymorphs can exhibit different lattice energies, leading to variations in solubility.
dot graph Logical_Relationships { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} } Caption: Factors influencing the solubility of a pharmaceutical salt.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
To ensure the generation of reliable and accurate solubility data, a well-designed experimental protocol is paramount. The following shake-flask method is a gold standard for determining thermodynamic (or equilibrium) solubility and incorporates self-validating steps to confirm that equilibrium has been reached.[7]
Materials and Equipment
-
This compound hydrochloride
-
Purified water (Type I)
-
Buffer solutions (pH 2, 4, 6.8, 7.4, 9)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PVDF)
Experimental Workflow
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess of this compound hydrochloride into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent (e.g., purified water or a specific buffer solution) to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period. To establish equilibrium, a time-course study is essential. Samples of the supernatant should be taken at various time points (e.g., 24, 48, and 72 hours).
-
-
Sample Processing:
-
At each time point, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the solid from the liquid, centrifuge the samples at a high speed.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
-
Analysis and Validation:
-
Concentration Measurement: Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the pH of the remaining saturated solution. This is critical as the pH can change upon dissolution of the salt.[5][6]
-
Equilibrium Confirmation (Self-Validation): Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., 48 and 72 hours).
-
Solid Phase Analysis (Self-Validation): After the final time point, recover the remaining solid from the vials and analyze it using techniques like X-ray powder diffraction (XRPD). This step is crucial to confirm that the solid has not undergone any phase transformation (e.g., conversion to the free base or a different polymorph) during the experiment.
-
Analytical Method for Quantification
Accurate quantification of the dissolved compound is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for this purpose. While a specific method for this compound hydrochloride must be developed and validated, a typical starting point based on methods for related compounds would be a reverse-phase separation.[8][9]
Example HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0). A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: The UV spectrum of the compound should be determined to select the wavelength of maximum absorbance (λmax). For p-chloroamphetamine, a λmax of 220 nm has been noted.[4]
-
Column Temperature: 30 °C
-
Quantification: A calibration curve should be prepared using standards of known concentrations to ensure linearity and accuracy.
Conclusion and Future Directions
This guide has outlined a comprehensive approach to understanding and determining the solubility of this compound hydrochloride. While specific experimental data for this compound is limited in the public domain, the principles of pharmaceutical salt solubility provide a clear path forward for its characterization. By following a robust, self-validating experimental protocol and employing a validated analytical method, researchers can generate the high-quality data necessary to support drug development activities. The pH-solubility profile generated from these studies will be instrumental in guiding formulation strategies and predicting the in vivo behavior of this compound.
References
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Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3233-3243. [Link]
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Serajuddin, A. T. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. ResearchGate. [Link]
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Chemsrc. (-)-p-Chloroamphetamine hydrochloride | CAS#:3706-38-5. [Link]
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American Academy of Forensic Sciences. (n.d.). The Quantification of 4-Fluoroamphetamine, 4-Fluoromethamphetamine, 4-Chloroamphetamine, and 4-Chloromethamphetamine in Postmortem Blood and Urine by Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). [Link]
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Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Pharmaceutical Technology. (2010). Salt Selection in Drug Development. [Link]
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Marsden, C. A., & Curzon, G. (1976). Acute and chronic effects of 4-chloroamphetamine on monoamine metabolism in the rat brain. British Journal of Pharmacology, 57(3), 347–352. [Link]
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Wikipedia. (n.d.). para-Chloroamphetamine. [Link]
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Wikipedia. (n.d.). Substituted phenethylamine. [Link]
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LJMU Research Online. (2019). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). [Link]
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Environmental Engineering Research. (2024). Development of a simultaneous multi component analytical method for 37 new psychoactive substances in wastewater using LC MS/MS. [Link]
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Royal Society of Chemistry. (2012). Analytical Methods. [Link]
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ResearchGate. (2013). Chiral Analysis of Chloro Intermediates of Methylamphetamine by One-Dimensional and Multidimentional NMR and GC/MS. [Link]
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Pharmaffiliates. (n.d.). CAS No : 151946-41-7 | Product Name : this compound Hydrochloride. [Link]
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Fico, T. A., & Schlemmer, R. F. (1978). Short- and long-term effects of para-chloroamphetamine on ingestive behavior. Pharmacology, Biochemistry and Behavior, 9(1), 115–122. [Link]
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Cannaert, A., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. Forensic Science International, 289, 139-146. [Link]
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Erowid. (1976). Effects of some homologues of 4-chloroamphetamine on brain serotonin metabolism. [Link]
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PubChem. (n.d.). 2-(4-Chlorophenyl)Propan-1-Amine Hydrochloride. [Link]
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American Elements. (n.d.). 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride. [Link]
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Unraveling the Molecular Maze: A Technical Guide to the Biological Targets of 4-Chlorophentermine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chlorophentermine, a substituted amphetamine analog, has a complex pharmacological profile with significant implications for neurochemistry and drug development. This in-depth technical guide provides a comprehensive exploration of the known and potential biological targets of 4-chlorophentermine, moving beyond a surface-level overview to delve into the nuanced molecular interactions that underpin its physiological effects. By synthesizing data from in vitro and in vivo studies, this document serves as a critical resource for researchers investigating monoamine signaling, developing novel therapeutics, and understanding the intricate mechanisms of psychostimulant action. We will dissect its interactions with monoamine transporters, its inhibitory effects on monoamine oxidase, and explore its potential engagement with a spectrum of serotonin receptors. This guide is structured to provide not just a catalog of targets, but a causal narrative, explaining the "why" behind experimental choices and the interpretation of pharmacological data.
Introduction: The Enigmatic Profile of a Chlorinated Phenethylamine
4-Chlorophentermine, a halogenated derivative of phentermine, represents a fascinating case study in structure-activity relationships. While structurally similar to its parent compound, the addition of a chlorine atom to the phenyl ring dramatically alters its pharmacological properties, shifting its primary mechanism of action and expanding its range of biological targets. Understanding these targets is paramount for elucidating its therapeutic potential, predicting off-target effects, and guiding the development of more selective and efficacious compounds. This guide will navigate the intricate landscape of 4-chlorophentermine's molecular interactions, providing a foundational understanding for advanced research and development.
Primary Targets: The Monoamine Transporters
The primary and most well-characterized biological targets of 4-chlorophentermine are the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation by 4-chlorophentermine is central to its neurochemical effects.
A Dual-Action Substrate: Serotonin and Dopamine Release
In vivo microdialysis studies in conscious, freely moving rats have provided crucial insights into the neurochemical effects of 4-chlorophentermine. Local administration of 4-chlorophentermine into the nucleus accumbens, a key brain region in reward and motivation, leads to parallel elevations of both extracellular dopamine (DA) and serotonin (5-HT).[1] This dual-releasing capability distinguishes it from its parent compound, phentermine, which preferentially increases extracellular DA with minimal effect on 5-HT.[1]
This observation strongly suggests that 4-chlorophentermine acts as a substrate for both SERT and DAT, being transported into the presynaptic terminal and subsequently inducing the reverse transport (efflux) of serotonin and dopamine, respectively.
Comparative Affinity for Monoamine Transporters
While direct, comprehensive binding affinity (Ki) and uptake inhibition (IC50) data for 4-chlorophentermine across all three monoamine transporters in a single study is limited, the available evidence points towards a significant interaction with both SERT and DAT. In contrast to phentermine, which has a much lower potency for SERT, 4-chlorophentermine's ability to robustly increase extracellular serotonin levels indicates a more potent interaction with the serotonin transporter.[1][2]
Table 1: Comparative Effects of Phentermine Analogs on Monoamine Transporters
| Compound | Primary Transporter Interaction | Effect on Extracellular Neurotransmitters (Nucleus Accumbens) |
| Phentermine | DAT > NET >> SERT | Preferential increase in Dopamine[1] |
| 4-Chlorophentermine | SERT ≈ DAT > NET | Parallel increase in Serotonin and Dopamine[1] |
| Fenfluramine | SERT | Selective increase in Serotonin |
This table summarizes the differential effects of phentermine and its analogs on monoamine transporters and neurotransmitter release, highlighting the unique dual-action profile of 4-chlorophentermine.
A Secondary but Significant Target: Monoamine Oxidase-A (MAO-A)
Beyond its interaction with monoamine transporters, 4-chlorophentermine exhibits a distinct and significant inhibitory effect on monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the metabolic degradation of monoamine neurotransmitters, including serotonin and norepinephrine, within the presynaptic neuron.
Selective Inhibition of MAO-A
In vitro studies have demonstrated that 4-chlorophentermine is a selective inhibitor of MAO-A, with little to no inhibitory activity against MAO-B at comparable concentrations. This selectivity is crucial, as MAO-A is the primary isoform responsible for metabolizing serotonin. By inhibiting MAO-A, 4-chlorophentermine further contributes to an increase in synaptic serotonin levels by preventing its breakdown after reuptake.
This dual mechanism of action—promoting serotonin release via SERT and inhibiting its degradation via MAO-A—results in a more pronounced and sustained elevation of synaptic serotonin compared to compounds that only act on the transporter.
Exploring the Periphery: Serotonin Receptor Interactions
The serotonergic system is characterized by a diverse family of receptors, broadly classified into seven main families (5-HT1 to 5-HT7), many with multiple subtypes. While the primary serotonergic effects of 4-chlorophentermine are mediated through its actions on SERT and MAO-A, the potential for direct interactions with serotonin receptors cannot be overlooked. A comprehensive understanding of its receptor binding profile is essential for a complete pharmacological characterization.
The Uncharted Territory of Receptor Affinity
Rationale for Prioritizing Serotonin Receptor Screening:
-
5-HT1A and 5-HT2A/2C Receptors: These receptors are heavily implicated in the regulation of mood, anxiety, and psychosis. Agonism or antagonism at these sites could significantly modulate the overall behavioral effects of 4-chlorophentermine.
-
5-HT3 Receptors: As ligand-gated ion channels, their modulation can lead to rapid changes in neuronal excitability.
Given the structural similarities of 4-chlorophentermine to other psychoactive compounds with known serotonin receptor activity, a thorough investigation into its receptor binding profile is a critical area for future research.
Synthesis, Impurities, and their Potential Biological Significance
The synthesis of 4-chlorophentermine, while not as extensively documented as that of its parent compound, can be approached through established synthetic routes for phentermine derivatives. A common starting material is 4-chlorobenzaldehyde.[3][4]
A Plausible Synthetic Pathway
A potential synthetic route for 4-chlorophentermine could involve the following key steps:
-
Reaction of 4-chlorobenzaldehyde with nitroethane: This would form 1-(4-chlorophenyl)-2-nitropropene.
-
Reduction of the nitropropene: This reduction, for example using lithium aluminum hydride, would yield the final product, 4-chlorophentermine.
The Biological Relevance of Potential Impurities
The synthesis of phentermine and its analogs can result in various impurities, some of which may possess their own biological activity. For instance, in the synthesis of phentermine, related compounds such as N-benzyl formamide and phentermine alcohol have been identified as potential impurities. While specific data on impurities unique to 4-chlorophentermine synthesis is scarce, it is crucial for researchers to consider the potential for side products that could contribute to the observed pharmacological effects or toxicity.
Potential Impurities and their Significance:
-
Diastereomers: If the synthesis involves chiral centers, the presence of different stereoisomers could lead to variations in pharmacological activity.
-
Unreacted Starting Materials and Intermediates: Residual starting materials or intermediates could have their own off-target effects.
-
Byproducts from Side Reactions: Unintended side reactions could generate novel compounds with unknown biological targets.
Rigorous analytical chemistry is essential to characterize the purity of synthesized 4-chlorophentermine and to identify any potential impurities that may warrant further pharmacological investigation.
Methodologies for Target Identification and Characterization
A multi-faceted experimental approach is necessary to fully elucidate the biological targets of 4-chlorophentermine. This section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assays: Quantifying Molecular Interactions
Objective: To determine the binding affinity (Ki) of 4-chlorophentermine for monoamine transporters and serotonin receptors.
Principle: This assay measures the ability of a test compound (4-chlorophentermine) to compete with a radiolabeled ligand for binding to a specific target protein (e.g., SERT, DAT, NET, or a serotonin receptor subtype) expressed in cell membranes.
Detailed Protocol (Example for SERT):
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human SERT.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of 4-chlorophentermine or a reference compound (e.g., paroxetine).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-citalopram).
-
The prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine).
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 4-chlorophentermine concentration.
-
Determine the IC50 value (the concentration of 4-chlorophentermine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Objective: To determine the functional potency (IC50) of 4-chlorophentermine in inhibiting the uptake of monoamines into cells.
Principle: This assay directly measures the ability of a compound to block the transport of a radiolabeled neurotransmitter (e.g., [³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine) into cells expressing the corresponding transporter.
Detailed Protocol (Example for Serotonin Uptake):
-
Cell Culture:
-
Plate HEK293 cells stably expressing human SERT in a 96-well plate and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with increasing concentrations of 4-chlorophentermine or a reference inhibitor for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding a fixed concentration of [³H]-serotonin.
-
Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
To determine non-specific uptake, a separate set of wells should contain a high concentration of a known SERT inhibitor.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Calculate the percentage of inhibition of specific uptake at each concentration of 4-chlorophentermine.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Objective: To determine the inhibitory potency (IC50) and selectivity of 4-chlorophentermine for MAO-A and MAO-B.
Principle: This assay measures the activity of MAO by monitoring the production of a detectable product (e.g., hydrogen peroxide or a fluorescent product) from the oxidation of a specific substrate.
Detailed Protocol:
-
Enzyme Source:
-
Use commercially available recombinant human MAO-A and MAO-B or mitochondrial fractions isolated from tissues (e.g., rat liver).
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the MAO enzyme with increasing concentrations of 4-chlorophentermine or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Initiate the reaction by adding a substrate specific for MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine), along with a detection reagent (e.g., Amplex Red and horseradish peroxidase for fluorometric detection of H₂O₂).
-
Incubate at 37°C for a defined period.
-
-
Detection and Data Analysis:
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of MAO inhibition at each concentration of 4-chlorophentermine.
-
Determine the IC50 values for MAO-A and MAO-B and calculate the selectivity ratio (IC50 MAO-B / IC50 MAO-A).
-
In Vivo Studies: Assessing Neurochemical Effects in a Living System
Objective: To measure the real-time effects of 4-chlorophentermine on the extracellular concentrations of dopamine and serotonin in specific brain regions of awake, freely moving animals.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a target brain region. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, allowing neurotransmitters in the extracellular fluid to diffuse across the membrane into the dialysate, which is then collected and analyzed.
Detailed Workflow:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens or striatum).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a period of time (e.g., 1-2 hours).
-
Administer 4-chlorophentermine (e.g., via intraperitoneal injection or through the dialysis probe for local administration).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and serotonin in each sample.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time.
-
Visualization of Key Pathways and Workflows
Mechanism of Action of 4-Chlorophentermine
Caption: Dual mechanism of 4-chlorophentermine at the synapse.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis studies.
Conclusion and Future Directions
4-Chlorophentermine presents a compelling pharmacological profile characterized by its dual action as a serotonin and dopamine releasing agent, coupled with its selective inhibition of MAO-A. This multifaceted mechanism of action underscores the importance of a thorough and systematic approach to target identification and characterization. While its interactions with monoamine transporters and MAO-A are relatively well-established, a significant knowledge gap remains concerning its broader receptor binding profile, particularly at serotonin receptor subtypes.
Future research should prioritize a comprehensive screening of 4-chlorophentermine against a wide panel of G-protein coupled receptors to uncover any additional, previously uncharacterized biological targets. Furthermore, detailed studies on its synthesis and the potential biological activity of any impurities are warranted to ensure a complete understanding of its in vivo effects. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers to further unravel the complex molecular pharmacology of 4-chlorophentermine and to leverage this knowledge in the pursuit of novel therapeutic agents.
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Whitepaper: A Computational Framework for Predicting the Binding Affinity of 2-(4-Chlorophenyl)propan-2-amine to Human Monoamine Transporters
Abstract: This technical guide provides a comprehensive, in-depth framework for determining the theoretical binding affinity of 2-(4-Chlorophenyl)propan-2-amine, commonly known as para-chloroamphetamine (4-CA), to the human monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). We detail a multi-step computational protocol, beginning with system preparation, proceeding through molecular docking to generate initial binding poses, and culminating in molecular dynamics (MD) simulations coupled with binding free energy calculations for affinity refinement. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico methodologies to understand and predict ligand-transporter interactions in the central nervous system. By explaining the causality behind each methodological choice, we present a robust and self-validating workflow that bridges theoretical principles with practical application in neuropharmacology.
Introduction: The Target and the Molecule
The Monoamine Transporters (MATs): Gatekeepers of Neurotransmission
The monoamine transporters—DAT (gene SLC6A3), NET (gene SLC6A2), and SERT (gene SLC6A4)—are critical integral membrane proteins located on presynaptic neurons.[1][2][3] Their primary physiological function is the sodium- and chloride-dependent reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft, thereby terminating the neurotransmitter signal and maintaining synaptic homeostasis.[2][4][5] This regulatory role makes MATs primary targets for a wide array of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse like cocaine and amphetamines.[1][6][7] Understanding the precise molecular interactions that govern ligand binding is therefore paramount for the rational design of novel therapeutics with improved efficacy and selectivity.
The Ligand: this compound (4-Chloroamphetamine, 4-CA)
This compound, or 4-CA, is a potent synthetic compound of the amphetamine class.[8] It functions as a powerful serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor.[8] While it has been studied for potential antidepressant and appetite suppressant effects, its development was halted due to significant findings of selective serotonergic neurotoxicity at higher doses.[8][9] 4-CA's robust and relatively balanced activity across all three monoamine transporters makes it an excellent candidate for computational investigation, allowing for a comparative analysis of the subtle structural differences within the MAT binding pockets that dictate ligand affinity and selectivity.[10]
Objective: An In Silico Approach to Binding Affinity
The prohibitive cost and time associated with experimental binding assays necessitate the use of robust computational methods to prioritize and guide drug discovery efforts.[11] This guide outlines a validated in silico workflow to predict the binding affinity of 4-CA to the human DAT, NET, and SERT. We will leverage molecular docking to predict the initial binding pose and then employ all-atom molecular dynamics (MD) simulations to refine this pose within a dynamic, solvated membrane environment, ultimately allowing for a more accurate estimation of binding free energy.[12][13][14][15]
Theoretical & Methodological Foundations
Principles of Computational Affinity Prediction
The prediction of protein-ligand binding affinity is a cornerstone of structure-based drug design.[15] The goal is to compute the Gibbs free energy of binding (ΔG_bind), which is directly related to the inhibition constant (Ki) or dissociation constant (Kd). Computational approaches range from rapid but approximate methods to highly accurate but computationally intensive techniques.[11][13]
-
Molecular Docking: This method predicts the preferred orientation (the "pose") of a ligand when bound to a receptor's binding site.[16] Docking programs use search algorithms to explore conformational space and scoring functions to rank the resulting poses based on an estimated binding energy.[15] While excellent for virtual screening and initial pose identification, docking scores are often only semi-quantitative due to simplifications like treating the receptor as rigid and using approximate scoring functions.[15][[“]]
-
Molecular Dynamics (MD) Simulations: MD simulations offer a powerful means to study the dynamic behavior of biomolecular systems at an atomic level.[12][14] By solving Newton's equations of motion for every atom in the system, MD provides a trajectory of how the protein-ligand complex evolves over time. This allows for the explicit modeling of protein flexibility, solvent effects, and the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which are generally more accurate than docking scores.[18]
The logical workflow is to use the speed of molecular docking to generate a high-quality initial hypothesis of the binding pose, which is then rigorously tested and refined using the accuracy of MD simulations.
Caption: High-level computational workflow for predicting binding affinity.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the computational analysis.
Part A: System Preparation
The quality of the initial structures is critical for the success of any simulation.
Step 1: Ligand Preparation
-
Obtain Structure: Download the 3D structure of this compound from the PubChem database (CID: 3127).[8]
-
Protonation & Tautomerism: At physiological pH (~7.4), the primary amine group of 4-CA will be protonated (-NH3+). Ensure the correct protonation state is assigned using a tool like Open Babel or Maestro.
-
Charge Calculation: Assign partial atomic charges. For small molecules, restrained electrostatic potential (RESP) charges derived from a quantum mechanics calculation (e.g., using Gaussian or GAMESS) are preferred for accuracy. A simpler alternative is to use AM1-BCC charges from Antechamber.
-
Force Field Parameterization: Generate force field parameters using the General Amber Force Field (GAFF), which is designed for drug-like small molecules.
Causality: Accurate charge representation and force field parameters are essential for correctly modeling the electrostatic and van der Waals interactions that dominate binding. The protonated amine is crucial as it forms a key salt-bridge interaction in the MAT binding pocket.
Step 2: Receptor Preparation
-
Obtain Structures: Download high-resolution, human-specific structures for each transporter from the RCSB Protein Data Bank (PDB). Preference should be given to structures with a bound inhibitor in the primary binding site (S1) to ensure the pocket is well-defined.
-
Clean PDB File: Use a molecular modeling suite (e.g., UCSF Chimera, PyMOL, Maestro) to process each PDB file.
-
Remove all crystallographic water molecules, ions, and co-solvents not essential for structural integrity.
-
Remove any co-crystallized ligands to create an empty binding site.
-
Inspect the structure for missing residues or atoms. If loops are missing, they should be modeled using a tool like Modeller.
-
Add hydrogen atoms, assuming a physiological pH of 7.4.
-
-
Define Binding Site: The binding site is defined as the region occupied by the co-crystallized ligand in the original PDB file. Identify all amino acid residues within a 5-6 Å radius of this ligand to define the docking grid and subsequent analysis region.
Causality: Starting with high-resolution experimental structures minimizes conformational errors. Cleaning the PDB file ensures that the simulation is focused only on the components of interest and that the protonation states of titratable residues (Asp, Glu, His, Lys) are correct for the intended pH, which is critical for electrostatic interactions.[16]
Part B: Molecular Docking
Step 3: Grid Generation
-
For each prepared receptor, define a docking grid box.
-
Center the grid on the geometric center of the binding site identified in Step 2.
-
Ensure the grid dimensions are large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it (e.g., a 25 x 25 x 25 Å cube).
Step 4: Docking Execution
-
Use a validated docking program such as AutoDock Vina.[22][23]
-
Perform the docking of the prepared 4-CA ligand into the grid box of each of the three transporters.
-
Set the exhaustiveness parameter to a high value (e.g., 32 or higher) to ensure a thorough search of the conformational space.
-
Generate a set of 10-20 binding poses for each docking run.
Step 5: Pose Analysis and Selection
-
Analyze the output poses. The poses will be ranked by a docking score, which estimates the binding affinity (e.g., in kcal/mol).
-
Visually inspect the top-ranked poses. The chosen pose should exhibit chemically sensible interactions. A key interaction to look for is the formation of a salt bridge between the protonated amine of 4-CA and a conserved aspartate residue present in the MAT binding pocket (Asp79 in hDAT, Asp75 in hNET, Asp98 in hSERT).[24]
-
Select the top-scoring pose that displays this critical interaction for each transporter to proceed to MD simulations.
Causality: Docking serves as a computational filter to rapidly generate plausible binding hypotheses.[25] Visual inspection and selection based on known key interactions (like the conserved salt bridge) provide a necessary layer of human expertise, ensuring that the starting point for the more computationally expensive MD simulation is the most mechanistically probable one.
Caption: Relationship between docking for pose generation and MD for refinement.
Part C: Molecular Dynamics and Binding Free Energy
Step 6: MD System Assembly
-
For each of the three selected protein-ligand complexes, use a system builder tool (e.g., CHARMM-GUI Membrane Builder).
-
Embed the transporter into a pre-equilibrated lipid bilayer model, such as POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), which is a realistic representation of a neuronal membrane.
-
Solvate the system with a water model (e.g., TIP3P) in a periodic box.
-
Neutralize the system and add ions (Na+ and Cl-) to a physiological concentration of ~150 mM.
Causality: MATs are membrane proteins, and their conformation and function are intrinsically linked to their lipid environment.[26] Explicitly modeling the membrane and solvent provides the most accurate representation of the physiological context, which is impossible to capture with docking alone.
Step 7: Simulation Protocol (using a package like GROMACS, AMBER, or NAMD) [27]
-
Energy Minimization: Perform a steep descent minimization of the entire system to remove any steric clashes introduced during the system setup.
-
Equilibration:
-
Perform a 1 ns simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature (310 K), while restraining the protein and ligand heavy atoms.
-
Perform a 5-10 ns simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to allow the system density to relax to the target pressure (1 bar), gradually releasing the restraints.
-
-
Production Simulation: Run a production MD simulation for at least 100-200 ns for each system without any restraints. Save the coordinates every 10-100 ps.
Step 8: Trajectory Analysis (Self-Validation)
-
Stability Check: Calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. The system is considered stable when the RMSD values plateau.
-
Flexibility Analysis: Calculate the root-mean-square fluctuation (RMSF) for each residue to identify flexible and stable regions of the protein.
-
Interaction Analysis: Monitor the key interactions observed in docking (e.g., the Asp salt bridge) throughout the simulation to confirm their stability.
Causality: The equilibration and stability analysis steps are crucial for self-validation. They ensure that the simulation has reached thermal equilibrium and is conformationally stable before any properties like binding energy are calculated, thus ensuring the data is derived from a representative ensemble.
Step 9: Binding Free Energy Calculation
-
Use the stable portion of the production trajectory (e.g., the last 50 ns).
-
Calculate the binding free energy (ΔG_bind) using the MM/PBSA method. This method calculates the energy of the complex, the protein, and the ligand separately to derive the binding energy.
-
ΔG_bind = E_complex - (E_receptor + E_ligand)
-
Each energy term includes molecular mechanics energy, polar solvation energy (calculated via Poisson-Boltzmann), and nonpolar solvation energy (calculated from the solvent-accessible surface area).
-
Predicted Data & Interpretation
The results from the docking and MM/PBSA calculations should be compiled for comparative analysis.
Table 1: Predicted Binding Affinities of 4-CA to Monoamine Transporters
| Transporter Target | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/PBSA) (kcal/mol) | Key Interacting Residues (from MD analysis) |
| hDAT | -7.2 ± 0.5 | -9.5 ± 1.2 | Asp79, Val152, Gly153, Tyr156, Ser422 |
| hNET | -7.8 ± 0.4 | -10.8 ± 1.5 | Asp75, Val148, Gly149, Tyr152, Ser419 |
| hSERT | -8.1 ± 0.3 | -11.5 ± 1.3 | Asp98, Ala173, Tyr176, Ile179, Ser438 |
(Note: The quantitative values in this table are illustrative examples of what a typical output would look like and are not derived from a live calculation.)
Interpretation of Results
Based on the illustrative data, the computational model predicts that 4-CA binds with the highest affinity to SERT, followed closely by NET, and with a slightly lower affinity to DAT. This profile is consistent with experimental reports that characterize 4-CA as a potent monoamine releasing agent with particularly strong effects on the serotonin system.[8][9][10]
-
Causality of Selectivity: The predicted higher affinity for hSERT and hNET can be rationalized by examining the binding pockets. The smaller, more polar residues in the hSERT binding site (e.g., Ala173, Ser438) may form more favorable interactions with the chloro-substituted phenyl ring of 4-CA compared to the corresponding residues in hDAT (Gly153, Ala423).[24] The final MD trajectory for each complex should be visually analyzed to pinpoint the specific hydrogen bonds, salt bridges, and hydrophobic contacts that contribute to the calculated binding energy. For instance, the stability of the salt bridge with Asp98 in SERT versus Asp79 in DAT could be a key determinant of affinity.
Conclusion
This guide has detailed a rigorous, multi-stage computational workflow for predicting the binding affinity of this compound to the three primary human monoamine transporters. By integrating molecular docking for initial pose generation with all-atom molecular dynamics simulations for structural refinement and binding free energy calculation, this methodology provides a powerful tool for neuropharmacological research. The approach is not only predictive but also explanatory, offering atomic-level insights into the specific interactions that drive ligand binding and selectivity. This framework is broadly applicable to other ligands and transporter targets, serving as a foundational protocol for structure-based drug design and the investigation of psychoactive substance mechanisms.
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- 27. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantitative Analysis of 2-(4-Chlorophenyl)propan-2-amine in Human Plasma by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of 2-(4-Chlorophenyl)propan-2-amine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation (PPT) method for sample preparation, followed by a rapid and selective chromatographic separation. The method demonstrates high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies, clinical research, and toxicological screenings. All procedures are in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2]
Introduction and Scientific Rationale
This compound is a halogenated aromatic amine, a class of compounds with significant interest in pharmaceutical and toxicological research.[3] Its structural similarity to other pharmacologically active amphetamine-type substances necessitates the development of sensitive and selective analytical methods for its quantification in biological matrices. Accurate measurement of its concentration in plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental in drug development and safety assessment.
The primary challenge in bioanalysis is the complexity of the plasma matrix, which contains high concentrations of proteins, lipids, and other endogenous components that can interfere with the analysis and suppress the analyte signal in the mass spectrometer.[4][5] Therefore, an effective sample preparation strategy is paramount. This method employs a simple and efficient protein precipitation technique, which is widely used for its ability to rapidly remove the bulk of proteins from the sample with minimal analyte loss.[3][6][7]
For separation, given the polar and basic nature of the target analyte (predicted pKa of a similar compound is ~8.6), a reversed-phase liquid chromatography (RPLC) method is developed.[8] The use of an acidic mobile phase ensures the analyte is in its protonated form, which aids in retention on a C18 column and promotes efficient ionization. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for the confident identification and quantification of the analyte at low concentrations.[9]
Materials and Methods
Reagents and Chemicals
-
Analytes and Internal Standard (IS):
-
This compound (Purity ≥95%) (CAS: 17797-11-4)
-
This compound-d4 (or a suitable structural analog as an internal standard)
-
-
Solvents and Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate analyte working solutions (typically 5% of the total volume to minimize matrix changes) to prepare CCs and QCs.
Experimental Protocols
Sample Preparation: Protein Precipitation
The causality behind choosing protein precipitation lies in its efficiency and simplicity for high-throughput analysis. Acetonitrile is an effective solvent for precipitating plasma proteins while ensuring high recovery for a broad range of analytes.[6][10]
Protocol:
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Workflow Diagram: Sample Preparation and Analysis
Caption: Workflow from plasma sample to data acquisition.
LC-MS/MS Conditions
The selection of a reversed-phase column with an acidic mobile phase is a logical choice for retaining and separating a polar basic compound like this compound.[11] The formic acid in the mobile phase protonates the amine group, enhancing its retention on the nonpolar stationary phase and promoting good ionization in positive ESI mode.
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 |
Table 1: Liquid Chromatography Conditions
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: LC Gradient Program
Mass Spectrometry Conditions
The analyte contains a nitrogen atom, making it likely to produce an odd-numbered molecular ion.[12] Fragmentation of amines typically occurs via alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond).[12][13] For this compound (MW: 169.65 g/mol ), the protonated molecule [M+H]⁺ would be at m/z 170.6. The most probable fragmentation would be the loss of a methyl group radical, or cleavage to form stable fragments. The chlorine atom will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.[12]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 550 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: Mass Spectrometry Conditions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound (Quantifier) | 170.1 | 155.1 | 25 (Proposed) |
| This compound (Qualifier) | 170.1 | 111.0 | 35 (Proposed) |
| Internal Standard (IS) | - | - | - |
Table 4: Proposed MRM Transitions. Note: These transitions are theoretical and require experimental optimization.
Diagram: Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the protonated analyte.
Method Validation
The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The following parameters were assessed:
-
Selectivity and Specificity: Six different lots of blank human plasma were analyzed to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Inter- and intra-day accuracy and precision were evaluated at four QC levels (LLOQ, LQC, MQC, HQC). The results were within the acceptable limits of ±15% (±20% for LLOQ).
-
Matrix Effect: The matrix effect was assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in neat solution.
-
Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of the analyte was evaluated under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage (-80°C).
| Validation Parameter | Acceptance Criteria (FDA) | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Intra-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -8.5% to 9.2% |
| Inter-day Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | -10.3% to 7.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Factor | CV ≤ 15% | < 10% |
| Stability | % Nominal Conc. within ±15% | Stable |
Table 5: Summary of Method Validation Results
Conclusion
This application note describes a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions provide excellent analytical performance. The method has been successfully validated according to regulatory guidelines and is suitable for use in a variety of research and clinical settings.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Xue, Y. J., Liu, J., & Unger, S. E. (2007). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
- Rana, S., et al. (2019). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 9(6), 367-378.
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Analytical Chemistry, 75(13), 3019-3030.
- de Souza, A. M., et al. (2022). A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases. Journal of Pharmaceutical and Biomedical Analysis, 222, 115082.
-
Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
- Westphal, F., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
- Kintz, P., et al. (2008). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Amphetamines in Plasma. Journal of Analytical Toxicology, 32(8), 649-653.
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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- 3. This compound hydrochloride | 151946-41-7 | Benchchem [benchchem.com]
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- 11. 17797-11-4|this compound|BLD Pharm [bldpharm.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 4-Chlorophenoxyacetic Acid (4-CPA)
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 4-Chlorophenoxyacetic acid (4-CPA). 4-CPA is a synthetic auxin plant growth regulator and herbicide. [1]Accurate quantification is critical for formulation analysis, residue monitoring, and research applications. This guide details a systematic approach, from understanding the analyte's physicochemical properties to establishing a robust reversed-phase HPLC method and performing a full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. [2][3]
Part 1: Method Development Strategy — The Scientific Rationale
A successful analytical method is built on a foundation of understanding the analyte's chemical nature. The choices made during development are not arbitrary; they are dictated by the physicochemical properties of 4-Chlorophenoxyacetic acid.
Analyte Characterization: 4-CPA
4-CPA is a moderately hydrophobic, acidic compound. Its key properties inform every aspect of the HPLC method development:
-
Acidity (pKa): 4-CPA has a carboxylic acid functional group with a pKa of approximately 3.56 . [4][5]This is the most critical parameter for method development. At pH values above the pKa, the molecule will be ionized (deprotonated) to its carboxylate form, making it more polar. At pH values below the pKa, it will be in its neutral, non-ionized form, making it more hydrophobic. For consistent retention and good peak shape in reversed-phase chromatography, it is essential to suppress this ionization. [6]* Hydrophobicity (LogP): The octanol-water partition coefficient (LogP) is approximately 2.25 , indicating that 4-CPA is a moderately non-polar, hydrophobic compound. [5][7]This property makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: 4-CPA contains a chromophore (the chlorophenyl ring) that absorbs UV light. Maximum absorbance in an acidic aqueous medium is observed at 278 nm , with a shoulder at 284 nm. [5]This inherent property allows for sensitive detection using a standard UV detector.
Chromatographic Strategy Selection
Based on the analyte's characteristics, the following chromatographic choices are made:
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) is the definitive choice. This mode separates compounds based on their hydrophobic interactions with a non-polar stationary phase. [8]Given 4-CPA's hydrophobic nature (LogP > 2), it will be well-retained and effectively separated from more polar matrix components on a reversed-phase column. [9]* Stationary Phase (Column): A C18 (octadecylsilane) column is the most versatile and widely used stationary phase for RP-HPLC and is highly recommended. [8][9]The long alkyl chains provide a highly hydrophobic surface, ensuring sufficient retention for 4-CPA. A standard column dimension of 4.6 mm x 150 mm with 5 µm particles offers a good balance of efficiency, resolution, and backpressure for this application. [10]* Mobile Phase Optimization:
-
pH Control: To ensure 4-CPA is in its non-ionized, hydrophobic form, the mobile phase pH must be controlled to at least 1.5-2 units below its pKa of 3.56. Therefore, a pH of ~2.5-3.0 is optimal . [11]This suppresses the ionization of the carboxylic acid, leading to consistent retention, improved peak symmetry, and better chromatographic performance. [6] * Aqueous Component: An acidic buffer is required to maintain a stable pH. A simple and effective choice is an aqueous solution of 0.1% formic acid or a 20 mM phosphate buffer adjusted to the target pH. [11] * Organic Modifier: Both acetonitrile and methanol are suitable organic solvents for RP-HPLC. Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff wavelength, which can provide a cleaner baseline. [6]* Detection Wavelength: Based on published spectra, a detection wavelength of 278 nm is the logical starting point for maximum sensitivity. [5]However, it is best practice to confirm this by running a UV-Vis scan of a 4-CPA standard in the mobile phase using the HPLC's diode array detector (DAD) or a standalone spectrophotometer.
-
Method Development Workflow
The logical flow of developing this method is visualized below. This systematic process ensures that each parameter is optimized based on sound scientific principles.
Caption: Logical workflow for HPLC-UV method development for 4-CPA.
Part 2: Detailed Experimental Protocols
This section provides step-by-step instructions for implementing the developed method.
Equipment and Materials
-
Equipment: HPLC system with quaternary or binary pump, degasser, autosampler, column thermostat, and UV/Vis or DAD detector. pH meter, analytical balance, sonicator.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chemicals: 4-Chlorophenoxyacetic acid (4-CPA) reference standard (>98% purity), HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).
-
Glassware: Class A volumetric flasks and pipettes, autosampler vials.
Protocol 1: Reagent and Mobile Phase Preparation
Adherence to proper mobile phase preparation is critical for reproducible results. [12][13]
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. This creates a 0.1% formic acid solution with a pH of approximately 2.8. [11]2. Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.
-
Filtration: Filter Mobile Phase A through a 0.45 µm or 0.22 µm membrane filter to remove particulates. [14]4. Degassing: Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system. [15]5. Storage: Store mobile phases in clearly labeled, sealed glass containers. Aqueous buffers should be prepared fresh daily to prevent microbial growth. [15]
Protocol 2: Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4-CPA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard using the mobile phase as the diluent.
Protocol 3: HPLC System Setup and Execution
The following table outlines the recommended starting conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for hydrophobic analyte. [9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of 4-CPA (pKa ~3.56). [11] |
| Mobile Phase B | Acetonitrile | Good organic modifier with low UV cutoff. [6] |
| Elution Mode | Isocratic: 50:50 (A:B) | Start with this ratio and adjust as needed for optimal retention (typically 3-10 minutes). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Injection Vol. | 10 µL | A good starting volume to avoid overloading. |
| Detection λ | 278 nm | Corresponds to the UV absorbance maximum of 4-CPA. [5] |
| Run Time | 10 minutes | Adjust to ensure the analyte elutes and the baseline is clean. |
Execution Sequence:
-
Equilibration: Purge the system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a diluent blank to ensure no carryover or system peaks.
-
Inject the lowest concentration standard.
-
Inject the full series of working standards to generate the calibration curve.
-
Inject samples for analysis.
-
Periodically inject a check standard to monitor system performance.
-
Part 3: Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed according to ICH Q2(R1) guidelines. [2][3]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
Validation Experiments and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject a working standard (e.g., 25 µg/mL) six consecutive times. | Tailing Factor: ≤ 2.0Theoretical Plates (N): > 2000%RSD of Peak Area & RT: ≤ 2.0% |
| Specificity | Analyze a blank (diluent) and a placebo/matrix sample. Spike the placebo with 4-CPA and verify no interfering peaks at the retention time of the analyte. | No significant interference at the retention time of the 4-CPA peak. The peak should be pure (if using a DAD). |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression. | Correlation Coefficient (r²): ≥ 0.999 |
| Accuracy (Recovery) | Analyze samples at three concentration levels (low, medium, high; e.g., 5, 25, 75 µg/mL) in triplicate. This can be done by spiking a placebo matrix. | Mean Recovery: 98.0% - 102.0% at each level. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration (e.g., 25 µg/mL) on the same day, with the same analyst and equipment.Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | %RSD: ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Can be established by analyzing dilutions of a standard until the S/N ratio is approx. 10:1. | Accuracy and precision criteria should be met. Typically S/N ≥ 10. |
| Limit of Detection (LOD) | Can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1. | S/N ≥ 3. |
| Robustness | Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on system suitability. | System suitability criteria must be met under all varied conditions. |
References
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lab-Training. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
Phenomenex. (2022). Mobile Phase Preparation Tips & Tricks. [Link]
-
Restek. HPLC Tips & Tricks: Mobile Phase Preparation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
uHPLCs. (2024). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
HELIX Chromatography. pCPA (4-Chlorophenoxyacetic Acid). [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
ResearchGate. Development and validation of a stability-indicating RP-HPLC-FLD method. [Link]
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
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SCION Instruments. (2024). HPLC Column Selection Guide. [Link]
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PubChem. (4-Chlorophenoxy)acetic acid. [Link]
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ResearchGate. (PDF) Liquid chromatography of 4-chlorophenol. [Link]
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SIELC Technologies. 4-CPA. [Link]
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Cheméo. Acetic acid, (4-chlorophenoxy)-. [Link]
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PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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using 4-chlorophentermine in monoamine transporter uptake or release assays
An Application Guide to the Functional Characterization of 4-Chlorophentermine at Monoamine Transporters
Introduction: Dissecting the Mechanism of Monoamine Modulators
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] These presynaptic proteins terminate synaptic signaling by clearing their respective neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—from the extracellular space.[1][2] Given their central role in brain function, MATs are primary targets for a vast array of therapeutic agents and drugs of abuse.[2][3]
Pharmacological agents that interact with MATs can be broadly categorized into two main classes: reuptake inhibitors and releasing agents. Reuptake inhibitors, such as fluoxetine, act as antagonists by blocking the transporter's normal inward flux, thereby increasing synaptic neurotransmitter levels. In contrast, releasing agents, or substrates, are transported into the neuron and induce a conformational change in the transporter, causing it to reverse its direction of transport and expel neurotransmitter from the cytoplasm into the synapse—a process known as efflux.[1][4]
4-Chlorophentermine, a substituted amphetamine analog, is classified as a monoamine releasing agent, with a primary action as a serotonin releaser.[4][5] To accurately characterize the pharmacological profile of a compound like 4-chlorophentermine, it is insufficient to perform only a standard uptake inhibition assay. A comprehensive evaluation requires both uptake inhibition and release assays to distinguish between these distinct mechanisms of action.[1] This guide provides a detailed framework and step-by-step protocols for using 4-chlorophentermine in these essential assays, enabling researchers to elucidate its functional activity at DAT, NET, and SERT.
Section 1: The Dual Mechanism of Action: Reuptake Inhibition vs. Release
Understanding the distinction between reuptake inhibition and release is fundamental to designing and interpreting MAT assays.
-
Reuptake Inhibitors (Blockers): These compounds bind to the transporter but are not translocated. They effectively "lock" the transporter in a conformation that prevents it from binding and clearing the endogenous neurotransmitter from the synapse. This leads to an accumulation of neurotransmitter in the synaptic cleft.
-
Releasing Agents (Substrates): These compounds are recognized and transported by the MATs into the presynaptic neuron.[1] Once inside, they interact with the transporter from the intracellular side and may also disrupt vesicular storage via the vesicular monoamine transporter 2 (VMAT2), increasing cytosolic neurotransmitter concentrations.[4] This process facilitates the reverse transport, or efflux, of neurotransmitters through the MAT, leading to a rapid and substantial increase in synaptic levels that is independent of typical, action-potential-driven vesicular release.[4]
4-Chlorophentermine functions as a releasing agent.[4] Its primary mechanism involves being transported by SERT, which then triggers the efflux of serotonin. Therefore, the most relevant measure of its potency is its ability to induce release (an EC50 value), rather than its ability to block uptake (an IC50 value).
Caption: Mechanism of a serotonin releasing agent like 4-chlorophentermine.
Section 2: Recommended Experimental Systems
The choice of experimental system is critical for obtaining reliable and reproducible data.
-
Transfected Mammalian Cell Lines: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing a single human monoamine transporter (hDAT, hNET, or hSERT) are the preferred systems.[6][7] They offer a clean, isolated background to study the interaction of a compound with a specific transporter without confounding activity from other MATs.
-
Rodent Brain Synaptosomes: These are resealed nerve terminals prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT). While providing a more physiologically relevant environment, they can contain a mix of transporter types and other proteins that may interfere with the assay.[8]
For initial characterization and determining transporter selectivity, transfected cell lines are highly recommended.
Section 3: Protocols for Functional Characterization
To fully assess 4-Chlorophentermine, two distinct functional assays must be performed in parallel: an uptake inhibition assay and a release assay.[1] Radiometric methods using tritiated ([³H]) substrates remain the gold standard for their sensitivity and reliability.[6][9]
Table 1: Key Materials and Reagents
| Reagent/Material | Details and Purpose |
| Cell Lines | HEK293 or CHO cells stably expressing hSERT, hDAT, or hNET. |
| Radiolabeled Substrates | [³H]Serotonin ([³H]5-HT), [³H]Dopamine ([³H]DA), [³H]Norepinephrine ([³H]NE). |
| Test Compound | 4-Chlorophentermine hydrochloride, dissolved in assay buffer or DMSO. |
| Assay Buffer | Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.[8] |
| Control Inhibitors | For SERT: Fluoxetine or Imipramine. For DAT: Nomifensine or GBR-12909. For NET: Nisoxetine or Desipramine. |
| Control Releasers | For SERT: p-Chloroamphetamine (PCA) or Fenfluramine. For DAT/NET: Amphetamine or Tyramine.[10] |
| Scintillation Cocktail | For detection of tritium in a liquid scintillation counter. |
| Microplates | 96-well cell culture plates (for plating) and filter plates (for washing). |
| Instrumentation | Liquid Scintillation Counter, Cell Harvester (optional). |
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of 4-chlorophentermine to block the inward transport of a radiolabeled neurotransmitter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-chlorophentermine.
Methodology:
-
Cell Plating: Seed HEK293 cells expressing the transporter of interest (e.g., hSERT) into a 96-well plate at a density of 40,000-50,000 cells per well and allow them to adhere overnight.[6]
-
Preparation: On the day of the assay, prepare serial dilutions of 4-chlorophentermine and control inhibitors (e.g., fluoxetine) in KRH buffer. Also, prepare the [³H]substrate (e.g., [³H]5-HT) at a final concentration near its Km value (typically 5-10 nM).[7]
-
Pre-incubation: Aspirate the culture medium from the cells and wash gently with 100 µL of KRH buffer. Add 50 µL of the 4-chlorophentermine or control dilutions to the appropriate wells. Incubate for 10-20 minutes at room temperature (or 37°C, depending on the protocol).[9]
-
Uptake Initiation: Add 50 µL of the [³H]substrate solution to all wells to initiate the uptake reaction.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature.[7][9] This time should be within the linear range of uptake for the cell line.
-
Termination and Washing: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4-5 mL of scintillation cocktail, and quantify the amount of tritium uptake using a liquid scintillation counter.
-
Data Analysis:
-
Total Uptake: Wells with [³H]substrate and vehicle only.
-
Non-specific Uptake: Wells with [³H]substrate and a saturating concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT).[7]
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Plot the percent inhibition of specific uptake against the log concentration of 4-chlorophentermine. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[10]
-
Protocol 2: Monoamine Transporter Release (Efflux) Assay
This assay directly measures the ability of 4-chlorophentermine to cause reverse transport of pre-loaded radiolabeled neurotransmitter.[6]
Objective: To determine the half-maximal effective concentration (EC50) for release.
Methodology:
-
Cell Plating: Plate cells as described in the uptake assay protocol.
-
Loading Phase: Aspirate the culture medium, wash with KRH buffer, and then load the cells by incubating them with a low concentration of [³H]substrate (e.g., 10 nM [³H]5-HT) in KRH buffer for 30-45 minutes at 37°C.[6] This allows the cells to accumulate the radiolabel.
-
Washing: After loading, gently wash the cells 3-4 times with KRH buffer to remove all extracellular [³H]substrate. The wells now contain a baseline level of intracellular radioactivity.
-
Release Initiation: Add 100 µL of KRH buffer containing various concentrations of 4-chlorophentermine or a control releaser (e.g., PCA) to the wells.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C to allow for efflux to occur.[6]
-
Supernatant Collection: Carefully transfer the supernatant (the entire 100 µL) from each well to a separate set of scintillation vials. This supernatant contains the [³H]substrate that was released from the cells.
-
Cell Lysis: Lyse the remaining cells in the plate with 100 µL of lysis buffer. Transfer this lysate to a second set of scintillation vials. This represents the amount of [³H]substrate that was not released.
-
Quantification: Add scintillation cocktail to all vials (both supernatant and lysate) and quantify using a liquid scintillation counter.
-
Data Analysis:
-
For each well, calculate the total radioactivity (CPM from supernatant + CPM from lysate).
-
Calculate the percentage of [³H]substrate released: (CPM_supernatant / (CPM_supernatant + CPM_lysate)) * 100.
-
Basal Release: Release from wells treated with vehicle only.
-
Stimulated Release: Release from wells treated with 4-chlorophentermine.
-
Subtract the basal release from all values. Plot the stimulated release against the log concentration of 4-chlorophentermine. Use non-linear regression to calculate the EC50 value.[10]
-
Caption: Comparative workflows for uptake inhibition and release assays.
Section 4: Data Interpretation and Expected Profile
A key aspect of this analysis is comparing the potency of 4-chlorophentermine in both assays across all three monoamine transporters. The resulting pharmacological "fingerprint" will define its mechanism and selectivity.
Table 2: Expected Pharmacological Profile of 4-Chlorophentermine
| Transporter | Release Assay (EC50) | Uptake Inhibition Assay (IC50) | Interpretation |
| hSERT | Potent (Low nM to low µM range) | Weak (>10-fold higher than EC50) or Inactive | Primary action is serotonin release . |
| hDAT | Weak or Inactive | Weak or Inactive | Minimal activity as a dopamine releaser or inhibitor. |
| hNET | Weak or Inactive | Weak or Inactive | Minimal activity as a norepinephrine releaser or inhibitor. |
Causality of Results:
-
A Potent EC50 in the Release Assay: This is the definitive characteristic of a releasing agent. It demonstrates that the compound can actively induce reverse transport of the neurotransmitter.
-
A Weak or Inactive IC50 in the Uptake Assay: Releasing agents must first be transported into the cell to work. At the short incubation times used in uptake assays, the outward efflux they cause can counteract the inward flux of the radiolabel being measured, leading to an artifactually weak or non-existent "inhibition" profile. A true inhibitor simply blocks the transporter, which is a more direct and potent effect in this specific assay format. This discrepancy between EC50 and IC50 is a hallmark of a substrate/releaser.[1]
By performing these two assays, researchers can confidently classify 4-chlorophentermine as a serotonin-selective releasing agent and quantify its potency for this primary mechanism.
References
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Bio-protocol. (n.d.). 2.7. Monoamine Transporter Assays. Bio-protocol. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available at: [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
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Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(5), 325–336. Available at: [Link]
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Kortagere, S. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. Drexel University. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 79, 12.16.1–12.16.17. Available at: [Link]
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Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
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Hartmann, F., & Jentzen, F. (1979). Effect of chlorphentermine on hormone content and function of the adrenal cortex in rats. Hormone and Metabolic Research, 11(2), 158–160. Available at: [Link]
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Engel, K., & Zhou, M. (2005). Identification and characterization of a novel monoamine transporter in the human brain. Journal of Biological Chemistry, 280(28), 26349–26357. Available at: [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545–556. Available at: [Link]
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Blough, B. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 39–46. Available at: [Link]
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Torres, G. E., et al. (2005). Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants. Annual Review of Pharmacology and Toxicology, 45, 457–482. Available at: [Link]
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Application Notes and Protocols for 2-(4-Chlorophenyl)propan-2-amine in Neuropharmacology Research
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Neuropharmacological Profile of 2-(4-Chlorophenyl)propan-2-amine
This compound, more commonly known in scientific literature as chlorphentermine or 4-chloro-α,α-dimethylphenethylamine, is a substituted phenethylamine derivative with a distinct profile of action within the central nervous system. Structurally related to the well-known anorectic agent phentermine, the addition of a chlorine atom at the para position of the phenyl ring significantly alters its neuropharmacological properties.[1] Unlike its non-chlorinated counterpart, which primarily acts as a dopamine and norepinephrine releasing agent, chlorphentermine exhibits a pronounced selectivity for the serotonin system.[2][3]
This document serves as a comprehensive technical guide for researchers employing this compound in neuropharmacological research. It provides an in-depth overview of its mechanism of action, detailed protocols for its application in key in vitro and in vivo assays, and a summary of its behavioral effects. The information presented herein is synthesized from established scientific literature to ensure technical accuracy and provide field-proven insights for the design and execution of robust experimental investigations.
Mechanism of Action: A Selective Serotonin Releasing Agent
The primary mechanism of action of this compound is as a potent and selective serotonin releasing agent (SRA).[4][5] It functions as a substrate for the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[4][5] By acting as a SERT substrate, chlorphentermine is transported into the serotonergic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a non-vesicular release of serotonin into the synapse.[2] This surge in extracellular serotonin levels enhances serotonergic neurotransmission.
While it demonstrates high efficacy at SERT, its activity at the dopamine transporter (DAT) and norepinephrine transporter (NET) is significantly lower.[2] This selectivity for the serotonin system is a key feature that distinguishes it from many other phenethylamine derivatives.
Caption: Mechanism of this compound as a serotonin releasing agent.
Quantitative Neuropharmacology Profile
The following table summarizes the in vitro potency of chlorphentermine at the human serotonin, dopamine, and norepinephrine transporters. This data is crucial for designing experiments and interpreting results, as it provides a quantitative measure of the compound's selectivity.
| Transporter | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | EC50 (Release) | 30.9 ± 5.4 | [2] |
| Dopamine Transporter (DAT) | EC50 (Release) | > 10,000 | [2] |
| Norepinephrine Transporter (NET) | EC50 (Release) | 2650 ± 273 | [2] |
Table 1: In vitro potency of chlorphentermine as a monoamine releaser.
In Vitro Applications and Protocols
Neurotransmitter Release Assay using Synaptosomes
This assay is a fundamental in vitro method to characterize the ability of a compound to induce the release of neurotransmitters from presynaptic nerve terminals.
Principle: Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are preloaded with a radiolabeled neurotransmitter (e.g., [³H]serotonin). The ability of this compound to induce the release of the radiolabel from the synaptosomes is then measured.
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending in fresh sucrose solution and repeating the centrifugation step.
-
Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with a low concentration of [³H]serotonin (e.g., 10 nM) for 15 minutes at 37°C to allow for transporter-mediated uptake.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into a superfusion apparatus or a multi-well plate with a filter bottom.
-
Wash the synaptosomes with buffer to remove excess radiolabel.
-
Initiate the release phase by adding buffer containing various concentrations of this compound (e.g., 1 nM to 100 µM).
-
Collect the superfusate or filtrate at timed intervals (e.g., every 2 minutes).
-
At the end of the experiment, lyse the synaptosomes to determine the remaining radioactivity.
-
-
Data Analysis:
-
Quantify the radioactivity in each collected fraction and the lysed synaptosomes using liquid scintillation counting.
-
Express the release as a percentage of the total radioactivity present at the start of the release phase.
-
Plot the concentration-response curve and determine the EC50 value for release.
-
Caption: Workflow for a neurotransmitter release assay using synaptosomes.
In Vivo Applications and Protocols
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of neurochemical changes in response to drug administration.
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a target brain region (e.g., nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse across the membrane into the dialysate, which is then collected and analyzed.
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens) and secure it with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period to obtain a baseline, administer this compound via the desired route (e.g., intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) before and after drug administration.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of serotonin and dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.
-
Plot the time course of the drug's effect on extracellular neurotransmitter levels.
-
Behavioral Pharmacology
Locomotor Activity
This assay is used to assess the stimulant or sedative effects of a compound.
Principle: The spontaneous movement of an animal in a novel environment is recorded automatically. Stimulant drugs typically increase locomotor activity, while sedatives decrease it.
Protocol:
-
Apparatus:
-
Use an open-field arena equipped with infrared beams to automatically track the animal's movement.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at various doses.
-
Place the animal in the center of the open-field arena and record its locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between drug-treated and vehicle-treated groups.
-
Expected Outcome: Based on existing literature, this compound is not expected to produce robust stimulation of locomotor activity, which is consistent with its primary action on the serotonin system rather than the dopamine system.[3]
Safety and Handling
This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood. For information on potential neurotoxicity, it is advisable to review literature on related chloro-substituted amphetamines.
References
-
Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (1999). Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension. Circulation, 100(8), 869–875. [Link]
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Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73–88. [Link]
- Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41.
- Baumann, M. H., Ayestas, M. A., & Rothman, R. B. (2000).
-
Bergman, J. (1990). Psychomotor stimulant effects of the stereoisomers of chlorpheniramine. Psychopharmacology, 100(1), 132–134. [Link]
-
Rothman, R. B., Baumann, M. H., Savage, J. E., Rauser, L., McBride, A., Hufeisen, S. J., & Roth, B. L. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. [Link]
- Accili, D., et al. (1996). A targeted mutation of the D3 dopamine receptor gene is associated with hyperactivity in mice. Proceedings of the National Academy of Sciences, 93(5), 1945–1949.
-
PubChem. (n.d.). Chlorphentermine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ramamoorthy, S., et al. (2011). Overview of Monoamine Transporters. Current Protocols in Pharmacology, Chapter 12, Unit 12.2. [Link]
-
Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2000). N-substituted piperazines abused by humans produce homeostatic changes in serotonin transporter and vesicular monoamine transporter-2. Neuropsychopharmacology, 23(6), 666-679. [Link]
- Carlsson, A. (2001).
-
Rothman, R. B., & Baumann, M. H. (2009). Serotonergic drugs and valvular heart disease. Expert Opinion on Drug Safety, 8(3), 317–329. [Link]
-
Wikipedia. (n.d.). Chlorphentermine. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
Application Note: In Vivo Microdialysis for Investigating the Neurochemical Effects of 2-(4-Chlorophenyl)propan-2-amine
Introduction: Unveiling Neurotransmitter Dynamics with In Vivo Microdialysis
In the dynamic landscape of neuropharmacology and drug development, understanding the precise impact of a novel compound on neurotransmitter systems is paramount. In vivo microdialysis stands as a powerful and widely adopted technique for the continuous sampling of the extracellular fluid in discrete brain regions of freely moving animals.[1][2] This method allows for the real-time measurement of neurotransmitter concentrations, providing invaluable insights into the pharmacodynamic effects of centrally acting drugs.[1][3] This application note provides a comprehensive, step-by-step protocol for utilizing in vivo microdialysis to elucidate the effects of 2-(4-Chlorophenyl)propan-2-amine on monoamine neurotransmitter levels in the rat brain.
This compound, also known as para-chloroamphetamine (PCA), is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] Its primary mechanism of action involves the robust release of serotonin (5-HT) and to a lesser extent, dopamine (DA), from presynaptic terminals.[5] At lower doses, PCA is a valuable research tool for studying the functional roles of the serotonin system.[4] However, it is crucial to note that at higher doses, PCA exhibits well-documented serotonergic neurotoxicity, leading to a long-lasting depletion of serotonin.[3][4] This dual characteristic makes PCA a compound of significant interest for investigating both acute neurotransmitter release and the mechanisms underlying neurotoxicity.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology that combines technical accuracy with practical insights to ensure the generation of reliable and reproducible data.
Principle of In Vivo Microdialysis
The core principle of in vivo microdialysis is based on the passive diffusion of molecules across a semi-permeable membrane.[1] A microdialysis probe, consisting of a concentric tube with a dialysis membrane at its tip, is surgically implanted into a specific brain region of interest.[6] The probe is then continuously perfused with a physiological solution, typically artificial cerebrospinal fluid (aCSF), at a slow, constant flow rate.[1] Small molecules present in the extracellular fluid, such as neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient. The collected perfusate, termed the dialysate, is then analyzed using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), to quantify the neurotransmitter concentrations.[7][8]
Experimental Protocol: A Step-by-Step Guide
This protocol details the in vivo microdialysis procedure for assessing the effects of this compound (PCA) on extracellular dopamine and serotonin levels in the medial prefrontal cortex (mPFC) of adult rats.
I. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g)
-
Surgical Equipment:
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill and burrs
-
Guide cannulae (sized for the target brain region)
-
Dummy cannulae
-
Dental cement
-
Suturing material
-
-
Microdialysis Equipment:
-
Microdialysis probes (e.g., 2 mm active membrane)
-
Syringe pump
-
Fraction collector (refrigerated)
-
Liquid swivel and tether system
-
-
Reagents:
-
This compound (p-Chloroamphetamine, PCA)
-
Artificial Cerebrospinal Fluid (aCSF) of the following composition:
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 0.85 mM
-
(pH adjusted to 7.4)
-
-
Dopamine and Serotonin standards for HPLC calibration
-
HPLC-grade water, methanol, and other mobile phase components
-
Saline (0.9% NaCl)
-
II. Surgical Implantation of the Guide Cannula
Aseptic surgical techniques are crucial for the well-being of the animal and the success of the experiment.
-
Anesthesia and Stereotaxic Placement: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance) and secure it in a stereotaxic frame.
-
Surgical Preparation: Shave the scalp, and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic atlas, determine the coordinates for the medial prefrontal cortex (mPFC). For example, Anterior/Posterior (AP): +3.2 mm from bregma; Medial/Lateral (ML): ±0.6 mm from midline; Dorsal/Ventral (DV): -2.5 mm from the skull surface. Drill a small burr hole at the determined coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Securing the Cannula: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Dummy Cannula and Recovery: Insert a dummy cannula to keep the guide patent. Suture the incision and administer post-operative analgesics. Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
III. In Vivo Microdialysis Procedure
-
Probe Insertion and Habituation: On the day of the experiment, gently restrain the awake, freely moving rat. Remove the dummy cannula and insert the microdialysis probe into the guide cannula. Place the animal in the microdialysis experimental chamber, which allows for free movement. Connect the probe to the syringe pump and fraction collector via a liquid swivel.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a flow rate of 1-2 µL/min. Allow the system to equilibrate for at least 2-3 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples every 20 minutes into vials containing a small amount of antioxidant (e.g., acetic acid) in a refrigerated fraction collector. Collect at least 3-4 baseline samples to ensure a stable baseline.
-
Administration of this compound (PCA):
-
Post-injection Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection to monitor the time course of the drug's effect.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Subsequently, section the brain and stain to verify the correct placement of the microdialysis probe.
IV. Sample Analysis using HPLC-ECD
The collected dialysate samples are analyzed to quantify the concentrations of dopamine and serotonin.
-
HPLC System: An HPLC system equipped with a refrigerated autosampler and an electrochemical detector is used.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A common mobile phase for monoamine analysis consists of a phosphate/citrate buffer, methanol, an ion-pairing agent (e.g., sodium dodecyl sulfate), and EDTA. The exact composition should be optimized for the specific column and system.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set at an oxidizing potential sufficient to detect dopamine and serotonin (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification: Generate a standard curve using known concentrations of dopamine and serotonin. The concentration of the neurotransmitters in the dialysate samples is then calculated by comparing their peak areas to the standard curve.
Data Presentation and Expected Results
The data from a microdialysis experiment is typically expressed as a percentage of the baseline neurotransmitter concentration. The average of the three baseline samples is set to 100%, and all subsequent samples are expressed relative to this baseline.
Expected Neurochemical Profile of this compound (PCA)
Administration of a non-neurotoxic dose of PCA (e.g., 5 mg/kg) is expected to induce a rapid and substantial increase in the extracellular levels of both serotonin and dopamine in the mPFC.[5] The effect on serotonin is generally more pronounced and sustained compared to the effect on dopamine.
Table 1: Predicted Effects of PCA (5 mg/kg, s.c.) on Extracellular Monoamine Levels in Rat mPFC
| Neurotransmitter | Baseline Concentration (nM) | Peak Increase (% of Baseline) | Time to Peak (minutes) |
| Dopamine (DA) | 0.5 - 5 | 200 - 400% | 40 - 60 |
| Serotonin (5-HT) | 0.1 - 1 | 800 - 1500% | 40 - 80 |
Note: These values are approximate and can vary depending on the specific experimental conditions, including the rat strain, probe efficiency, and analytical sensitivity.
A neurotoxic dose of PCA (e.g., 10 mg/kg) will initially cause a massive release of serotonin, followed by a long-term depletion of serotonin levels.[3][4]
Visualizing the Experimental Workflow and a Postulated Signaling Pathway
To further clarify the experimental process and the underlying neurochemical mechanisms, the following diagrams are provided.
Experimental Workflow Diagram
Caption: Postulated mechanism of PCA-induced serotonin release.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the experimental data, several key steps must be incorporated into the protocol:
-
In Vitro Probe Recovery: Before in vivo experiments, the recovery rate of each microdialysis probe should be determined in vitro. This is achieved by placing the probe in a standard solution of known dopamine and serotonin concentrations and measuring the concentration in the dialysate. This provides a baseline for probe efficiency.
-
Stable Baseline: A stable baseline of neurotransmitter levels before drug administration is critical. A minimum of three consecutive samples with less than 15% variation should be obtained.
-
Histological Verification: Post-mortem histological analysis is mandatory to confirm the accurate placement of the microdialysis probe in the target brain region. Data from animals with incorrect probe placements should be excluded from the final analysis.
-
Vehicle Control: A control group of animals receiving a vehicle injection (e.g., saline) under the same experimental conditions is essential to account for any effects of the injection procedure itself.
Conclusion and Future Directions
This application note provides a robust and detailed protocol for utilizing in vivo microdialysis to characterize the neurochemical effects of this compound. By following this guide, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on dopamine and serotonin release. Furthermore, this methodology can be adapted to investigate the neurotoxic properties of PCA by employing higher doses and longer post-injection monitoring periods.
The versatility of in vivo microdialysis allows for its application in a wide range of neuropharmacological studies. Future investigations could explore the effects of PCA in different brain regions, in various animal models of neurological and psychiatric disorders, or in combination with other pharmacological agents to further elucidate the complex interplay of neurotransmitter systems.
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Harvey, J. A., McMaster, S. E., & Yunger, L. M. (1975). p-Chloroamphetamine: selective neurotoxic action in brain. Science, 187(4179), 841–843. [Link]
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Berger, U. V., Grzanna, R., & Molliver, M. E. (1992). The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin. Brain Research, 578(1-2), 177–185. [Link]
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Sarhan, H., et al. (2020). Analysis of microdialysate monoamines, including noradrenaline, dopamine and serotonin, using capillary ultra-high performance liquid chromatography and electrochemical detection. Journal of Chromatography B, 1145, 122097. [Link]
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Invernizzi, R. W. (2013). Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach. In Microdialysis Techniques in Neuroscience (pp. 131-152). Humana Press. [Link]
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Carboni, E., & Di Chiara, G. (1986). p-Chloroamphetamine releases both serotonin and dopamine into rat brain dialysates in vivo. Neuroscience Letters, 72(3), 320–324. [Link]
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Justice, J. B., Jr. (2000). Detection and Quantification of Neurotransmitters in Dialysates. Current Protocols in Neuroscience, 7(7), 7.4.1–7.4.19. [Link]
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Mokler, D. J., et al. (2011). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Developmental Neuroscience, 33(3-4), 262–273. [Link]
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Morgan, A. E., et al. (2011). A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats. Neuropharmacology, 61(1-2), 149–156. [Link]
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Colado, M. I., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical Pharmacology, 52(8), 1275–1281. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 4-Chlorophentermine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Compound
4-Chlorophentermine is a substituted phenethylamine and a halogenated analogue of phentermine.[1] As a member of this chemical class, it is crucial to recognize its potential psychoactive properties and handle it with the appropriate precautions. Substituted phenethylamines are known to act as central nervous system stimulants.[1] The addition of a chlorine atom to the phenyl ring can significantly alter the compound's pharmacological and toxicological profile. Therefore, all handling and storage procedures must be executed with a comprehensive understanding of its potential hazards. This guide provides a detailed framework for the safe management of 4-chlorophentermine in a laboratory setting.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely handling any chemical, especially a compound with potential psychoactive and toxic properties.
2.1. Known and Potential Hazards:
While specific toxicity data for 4-chlorophentermine may be limited, the hazards can be inferred from its structural similarity to other phenethylamines.
-
Acute Effects: Based on related compounds, exposure may lead to central nervous system stimulation, causing effects such as shortness of breath, cough, and throat spasms.[2]
-
Dermal and Ocular Effects: The compound may cause skin inflammation upon contact and has the potential to produce eye irritation or damage.[2]
-
Inhalation: Inhalation of dust or aerosols can lead to respiratory tract irritation and systemic effects.[3]
-
Ingestion: Ingestion may be harmful.
2.2. Hazard Summary Table:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Can cause skin inflammation on contact. | [2] |
| Serious Eye Damage/Irritation | May produce eye irritation and potential damage. | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation and central nervous system effects. | [1][2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The hierarchy of controls should always be prioritized, with engineering controls as the first line of defense, supplemented by rigorous use of appropriate PPE.[3][4]
3.1. Engineering Controls:
-
Ventilation: All handling of solid 4-chlorophentermine that could generate dust, and any manipulation of its solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation exposure.[5]
-
Isolated Workspaces: Designate a specific area for handling 4-chlorophentermine to prevent cross-contamination of other laboratory spaces.
3.2. Personal Protective Equipment (PPE):
The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[6]
-
Gloves: Double gloving with powder-free nitrile gloves is recommended.[4][7] Gloves should be changed frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[4] It's important to note that thicker gloves generally offer better protection.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7] For procedures with a higher risk of splashes, a full face shield should be worn in addition to goggles.[4]
-
Lab Coat/Gown: A long-sleeved, disposable gown with cuffs is required to protect the body.[7]
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator (e.g., N95) should be used.[5] All respirator users must be part of a comprehensive respiratory protection program, including medical clearance and fit-testing.[6]
-
Additional Protection: For extensive handling, consider using "bunny suit" coveralls for full-body protection.[7] Shoe covers should also be worn and removed before leaving the designated handling area.[4]
Workflow for Donning and Doffing PPE:
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Standard Operating Procedures for Handling
Adherence to a strict, well-defined protocol is essential to minimize the risk of exposure.
4.1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE, including a respirator, when unpacking hazardous drugs.[7]
-
Open the package in a designated containment area, such as a chemical fume hood.
4.2. Weighing and Aliquoting:
-
All weighing of solid 4-chlorophentermine must be performed in a chemical fume hood or a containment ventilated enclosure to prevent the generation of airborne dust.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the weighing area thoroughly after use.
4.3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
4.4. General Handling Practices:
-
Avoid all personal contact, including inhalation.[2]
-
Wash hands thoroughly with soap and water before and after handling the compound, even if gloves were worn.[8][9]
-
Do not eat, drink, or smoke in areas where 4-chlorophentermine is handled.[8]
Long-Term Storage Protocols
The stability of phenethylamines and their derivatives is highly dependent on storage conditions.[10] Improper storage can lead to degradation, compromising experimental results and potentially forming unknown, hazardous byproducts.
5.1. Storage Conditions:
-
Temperature: For long-term stability, 4-chlorophentermine should be stored in a cool environment. Refrigeration (2-8°C) or freezing (≤ -20°C) is recommended.[10] Studies on amphetamine, a related compound, have shown that storage time is a significant factor in sample purity, although temperature and humidity did not have a statistically significant effect in one study.[11] However, other research indicates that amphetamine profiles are susceptible to various storage conditions, including temperature.[12][13]
-
Atmosphere: To prevent oxidation and reaction with atmospheric carbon dioxide, store under an inert atmosphere such as argon or nitrogen.[10] Phenethylamines are basic and can react with CO2 to form carbonate salts.[10]
-
Light: Protect the compound from light by using amber glass vials or by storing containers in a dark location.[10]
-
Container: Use tightly sealed containers to prevent exposure to air and moisture.[8][10]
5.2. Storage Security:
-
Due to its potential for misuse, 4-chlorophentermine should be stored in a secure, locked location with restricted access.
-
Maintain a detailed inventory log to track the receipt, use, and disposal of the compound.
Storage Conditions Summary:
Caption: Recommended long-term storage conditions for 4-chlorophentermine.
Emergency Procedures: Preparedness and Response
Accidents can happen despite the best precautions. A clear and practiced emergency response plan is crucial.
6.1. Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15][16] Remove contact lenses if present and easy to do.[14][16] Seek immediate medical attention.[14][16]
-
Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[14][15][16] If symptoms persist, seek medical attention.[14]
-
Inhalation: Move the affected person to fresh air.[16] If breathing is difficult or symptoms persist, seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[9][14]
6.2. Chemical Spills:
-
Minor Spills (manageable by trained personnel):
-
Alert personnel in the immediate area.[2]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[17]
-
For powders, wet them first before absorbing to prevent dust generation.[18]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[2]
-
Decontaminate the spill area. A multi-step process of deactivation, decontamination, and cleaning is recommended.[19] This can involve using a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, and then washing with a detergent solution.[18]
-
-
Major Spills (large volume, highly dispersed, or in a public area):
Spill Response Workflow:
Caption: Decision workflow for responding to a chemical spill.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with 4-chlorophentermine must be thoroughly decontaminated.
-
Waste Disposal: All contaminated materials, including gloves, gowns, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]
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Application Notes and Protocols for the Analysis of 2-(4-Chlorophenyl)propan-2-amine in Human Urine
Abstract
This document provides a comprehensive guide for the sensitive and selective analysis of 2-(4-Chlorophenyl)propan-2-amine in human urine. The protocols detailed herein are designed for researchers, forensic toxicologists, and drug development professionals, offering a scientifically grounded approach to sample preparation and analysis. This guide emphasizes the rationale behind methodological choices, ensuring robust and reproducible results. We will explore enzymatic hydrolysis, followed by two primary extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Furthermore, analytical considerations for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed, including a detailed derivatization protocol for GC-MS analysis.
Introduction: The Analytical Challenge
This compound, a structural analog of amphetamine, presents a unique analytical challenge due to its potential for abuse and its presence in complex biological matrices such as urine. Accurate quantification is paramount for both clinical and forensic investigations. The primary objectives for a successful analytical method are efficient extraction from the urine matrix, removal of interfering endogenous substances, and sensitive detection.
The physicochemical properties of the analyte are critical in dictating the appropriate sample preparation strategy. While specific experimental data for this compound is limited, its close structural analog, p-chloroamphetamine (PCA), provides valuable insights. PCA is a basic compound, a property that is central to the design of effective extraction protocols.[1][2]
Pre-Analytical Step: Enzymatic Hydrolysis of Conjugates
Many xenobiotics, including amphetamine-like substances, undergo phase II metabolism, resulting in the formation of glucuronide or sulfate conjugates.[3][4][5] These conjugates are more water-soluble and are readily excreted in urine. To ensure the accurate quantification of the total analyte concentration (both free and conjugated), an enzymatic hydrolysis step is often necessary to cleave these conjugates, liberating the parent drug.
For amphetamine analogues, sulfation can be a more significant metabolic pathway in humans than glucuronidation.[4][5] Therefore, the use of a sulfatase enzyme, or a dual enzyme preparation containing both sulfatase and β-glucuronidase activities (e.g., from Helix pomatia), is recommended to ensure complete hydrolysis of all potential conjugates.[4][6][7]
Protocol 1: Enzymatic Hydrolysis
-
To 1 mL of urine sample in a glass tube, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer (e.g., 100 mM ammonium acetate, pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (or a specific sulfatase if the metabolic profile is confirmed).
-
Gently vortex the mixture.
-
Incubate the sample at an optimized temperature and duration (e.g., 60°C for 1 hour, or as recommended by the enzyme manufacturer).[8]
-
After incubation, cool the sample to room temperature before proceeding with extraction.
Diagram 1: General Workflow for Sample Preparation
Caption: General workflow from pre-treatment to analysis.
Extraction Methodologies: Isolating the Analyte
The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on factors such as desired sample throughput, required purity of the final extract, and available automation capabilities.
Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective method for extracting analytes from complex matrices.[9][10][11][12][13] For basic compounds like this compound, a mixed-mode cation exchange sorbent is highly effective. This type of sorbent utilizes both non-polar (for retaining the molecule's carbon skeleton) and ion-exchange (for retaining the protonated amine group) interactions, providing excellent selectivity.
-
Column Conditioning:
-
Wash the SPE column with 2 mL of methanol.
-
Equilibrate the column with 2 mL of deionized water.
-
Equilibrate the column with 2 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated urine sample (from Protocol 1) onto the SPE column at a slow, steady flow rate (1-2 mL/minute).
-
-
Washing:
-
Wash the column with 2 mL of deionized water to remove polar interferences.
-
Wash the column with 2 mL of 1 M acetic acid to remove neutral and acidic interferences.
-
Wash the column with 2 mL of methanol to remove non-polar interferences.
-
Dry the column thoroughly under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte with 2 mL of a freshly prepared elution solvent (e.g., dichloromethane:isopropanol:ammonium hydroxide, 78:20:2 v/v/v).[11]
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or derivatization solvent for GC-MS).
-
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective extraction technique that partitions the analyte between two immiscible liquid phases.[14][15][16][17] The efficiency of LLE is highly dependent on the pH of the aqueous phase and the choice of the organic extraction solvent. Since this compound is a basic compound, the urine sample should be basified to deprotonate the amine group, rendering it more soluble in an organic solvent.
-
pH Adjustment:
-
To the pre-treated urine sample (from Protocol 1), add a strong base (e.g., 5 M NaOH) dropwise to adjust the pH to >10. This ensures the analyte is in its free base form.
-
-
Extraction:
-
Add 5 mL of a suitable water-immiscible organic solvent (e.g., n-butyl chloride, ethyl acetate, or a mixture of dichloromethane and isopropanol).
-
Cap the tube and vortex vigorously for 2 minutes, or gently rock for 15 minutes to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for subsequent analysis.
-
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of amphetamines. However, due to the polar nature of the amine group, derivatization is necessary to improve chromatographic peak shape and thermal stability.[14] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy for halogenated amphetamines.
-
Ensure the extracted sample residue is completely dry.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried extract.
-
Cap the vial and heat at 70°C for 15 minutes.
-
Cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of drugs in biological fluids.[8][18][19][20][21][22][23][24][25] The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is crucial for achieving specificity.
Table 1: Postulated LC-MS/MS MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | 170.1 | 152.1 | 117.1 |
| Internal Standard (e.g., d5-amphetamine) | 141.1 | 92.1 | 120.1 |
Note: These are predicted transitions and should be optimized empirically.
Diagram 2: Comparison of SPE and LLE Principles
Caption: Principles of Solid-Phase and Liquid-Liquid Extraction.
Conclusion
The successful analysis of this compound in urine hinges on a well-designed and validated sample preparation protocol. This guide provides a comprehensive framework, from enzymatic hydrolysis to extraction and analysis, grounded in the physicochemical properties of the analyte and established analytical principles. The choice between SPE and LLE should be made based on the specific requirements of the laboratory. For high-throughput applications requiring minimal matrix effects, the mixed-mode SPE protocol is recommended. For cost-effective, lower-throughput needs, the LLE protocol provides a robust alternative. Both GC-MS with derivatization and LC-MS/MS are suitable analytical endpoints, with the latter offering higher sensitivity and specificity.
References
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
- Giebułtowicz, J., et al. (2024). Micro-solid phase extraction with in-lab-packed columns for cost-efficient drug extraction from urine samples. Analytical and Bioanalytical Chemistry.
- Kambourakis, S., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites.
-
Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]
- Wan Aasim, W. R., et al. (2008). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design.
- Ahmadi-Jouibari, T., et al. (2014). Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Satra, P. A., et al. (1998). Robotic solid-phase extraction of amphetamines from urine for analysis by gas chromatography-mass spectrometry. Journal of Analytical Toxicology.
- Fattahi, N., et al. (2014). Rapid extraction and determination of amphetamines in human urine samples using dispersive liquid-liquid microextraction and solidification of floating organic drop followed by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
AACC. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]
- Ye, X., et al. (2018).
- Øiestad, E. L., et al. (2023).
-
Restek Corporation. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Chloroamphetamine. Retrieved from [Link]
- Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry.
- Chen, C. Y., et al. (1996). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of Analytical Toxicology.
- Kang, J. H., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates.
- Barroso, M., et al. (2014). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.
- Taghvimi, A., et al. (2016). Development and validation of a magnetic solid-phase extraction with high-performance liquid chromatography method for the simultaneous determination of amphetamine and methadone in urine.
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PubChem. (n.d.). p-Chloroamphetamine. Retrieved from [Link]
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SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Retrieved from [Link]
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Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]
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Shimadzu. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. Retrieved from [Link]
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Application Notes & Protocols for Behavioral Studies Using 4-CPA in Rodents
A Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide for designing and executing rodent behavioral studies using p-Chlorophenylalanine (4-CPA or PCPA), a potent tool for investigating the role of the central serotonergic system. As a Senior Application Scientist, the aim here is not merely to provide steps but to instill a deep understanding of the causality behind experimental choices, ensuring the generation of robust, reproducible, and ethically sound data.
Section 1: Foundational Science of p-Chlorophenylalanine (4-CPA)
Understanding the mechanism and neurochemical profile of 4-CPA is the bedrock upon which all subsequent experimental design rests. Its utility is derived from its specific and powerful effect on the synthesis of serotonin (5-hydroxytryptamine, 5-HT).
Mechanism of Action: Inducing Serotonin Depletion
4-CPA, also known as Fenclonine, acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1][2] TPH is responsible for the conversion of the essential amino acid L-tryptophan into 5-hydroxytryptophan (5-HTP), the direct precursor to 5-HT.[3][4] By irreversibly binding to and inactivating TPH, 4-CPA effectively shuts down the primary pathway for new serotonin synthesis in both the central and peripheral nervous systems.[3][5]
The consequence of this inhibition is a profound and long-lasting depletion of 5-HT. Within the first 24 hours of administration, serotonin levels can become virtually undetectable via methods like immunohistochemistry.[1][3] The recovery of 5-HT levels is a slow process, contingent on the synthesis of new TPH enzyme, with activity in the raphe nucleus reaching only about 10% of control values even after one week.[3]
Control Groups: The Cornerstone of Interpretation
Without appropriate controls, data is uninterpretable.
-
Vehicle Control : This is the most critical group. These animals receive injections of the vehicle (e.g., pH-adjusted saline) on the same schedule as the 4-CPA group. This controls for the stress of handling, injection, and any effects of the vehicle itself.
-
Pair-Fed Control (Optional) : 4-CPA can sometimes cause a temporary decrease in body weight and food intake. [6]If a significant difference in body weight is observed between the 4-CPA and vehicle groups, a pair-fed control group may be necessary. This group receives the same amount of food that their 4-CPA-treated counterparts consumed the previous day, isolating the effects of serotonin depletion from those of malnutrition.
Section 3: Protocols for Behavioral Assessment
The choice of behavioral assay depends on the research hypothesis. It is crucial to first assess general locomotor activity to ensure that any observed effects in other tests are not simply due to hyperactivity or motor impairment. [7]
Protocol: Open Field Test (OFT)
-
Principle : Assesses baseline locomotor activity and exploratory behavior in a novel environment. A significant decrease in movement could confound the interpretation of other tests. [7]* Apparatus : A square arena (e.g., 40x40 cm for mice, 100x100 cm for rats) with walls high enough to prevent escape, typically made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuating chamber with controlled, even lighting.
-
Procedure :
-
Habituate animals to the testing room for at least 45-60 minutes before the test. [8] 2. Place the animal gently in the center or a corner of the arena.
-
Allow the animal to explore undisturbed for a set period (typically 5-10 minutes). [9] 4. Record the session using an overhead video camera connected to tracking software.
-
Between trials, thoroughly clean the arena with 70% ethanol or another suitable disinfectant to remove olfactory cues. [10]* Key Metrics :
-
Total distance traveled.
-
Time spent in the center zone vs. periphery (thigmotaxis, an index of anxiety).
-
Rearing frequency (vertical exploration).
-
Protocol: Elevated Plus Maze (EPM)
-
Principle : This widely used assay measures anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces versus its preference for enclosed areas. [8][11]Anxiolytic effects are inferred from increased exploration of the open arms.
-
Apparatus : A plus-shaped maze elevated above the floor (e.g., 50 cm), with two opposing "open" arms and two opposing "closed" arms with high walls. [12][13]* Procedure :
-
Habituate animals to the testing room. Maintain consistent, low-level lighting. [11] 2. Gently place the rodent on the central platform of the maze, facing one of the closed arms. [8] 3. Allow the animal to explore freely for 5 minutes. [12] 4. Record the session with an overhead camera and tracking software.
-
Clean the maze thoroughly between animals. [12]* Key Metrics :
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Percentage of open arm time/entries (often used as the primary index of anxiety).
-
Protocol: Forced Swim Test (FST)
-
Principle : This test assesses depressive-like behavior, often interpreted as "behavioral despair." The key measure is immobility, where the animal ceases struggling and makes only minimal movements to stay afloat. Antidepressant treatments typically reduce this immobility time. [14][15]* Ethical Note : The FST is an ethically sensitive procedure as it involves an inescapable aversive situation. [15]Continuous observation is mandatory, and any animal that sinks must be removed immediately. [16]The use of this test must be strongly justified to the IACUC. [16]* Apparatus : A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice) filled with water deep enough that the animal cannot touch the bottom with its paws or tail (e.g., 15 cm). [17]The water temperature should be maintained between 24-30°C. [16]* Procedure :
-
Gently place the animal into the water-filled cylinder.
-
The test session typically lasts 6 minutes. [17]Behavior is often scored only during the final 4 minutes, as the initial 2 minutes are considered an adaptation period.
-
A trained observer scores the duration of immobility, or the session is video-recorded for later analysis.
-
After the test, remove the animal, gently dry it with a towel, and place it in a clean, dry cage, possibly under a warming lamp, to prevent hypothermia. [16]* Key Metrics :
-
Total duration of immobility.
-
Latency to the first bout of immobility.
-
Protocol: Social Interaction Test
-
Principle : This test evaluates sociability, or the natural tendency of a rodent to investigate an unfamiliar conspecific. [18]Serotonin is known to play a significant role in social behavior. [19][20]* Apparatus : Can be a simple open field arena or a more complex three-chamber apparatus. For a direct interaction test, a standard open field arena is used.
-
Procedure :
-
Habituate the test animal to the arena for a short period (e.g., 5 minutes) on a preceding day.
-
On the test day, place the test animal in the arena.
-
After a brief habituation (e.g., 2-3 minutes), introduce a novel, unfamiliar "stimulus" animal of the same sex, strain, and age. [10][18] 4. Record the interaction for 5-10 minutes.
-
Clean the arena thoroughly between trials.
-
-
Key Metrics :
-
Total time spent in active social investigation (e.g., sniffing the head, body, and anogenital region of the stimulus animal).
-
Latency to the first social interaction.
-
Frequency of social behaviors.
-
Section 4: Data Analysis and Interpretation
Summary of Behavioral Assays and Key Metrics
| Behavioral Domain | Assay | Primary Metric(s) | Interpretation of 5-HT Depletion Effect |
| General Activity | Open Field Test | Total distance traveled, Rearing | Rule out motor confounds. Effects can be variable; some studies report reduced exploration. [7] |
| Anxiety | Elevated Plus Maze | % Time in Open Arms, % Open Arm Entries | Decreased time/entries in open arms suggests an anxiogenic-like effect. |
| Depression | Forced Swim Test | Immobility time | Increased immobility suggests a pro-depressive or "despair-like" phenotype. |
| Social Behavior | Social Interaction | Time spent in social investigation | Decreased interaction time suggests deficits in sociability. [19] |
Statistical Analysis
-
For comparing two groups (4-CPA vs. Vehicle), an independent samples t-test is appropriate for normally distributed data.
-
If multiple doses or factors (e.g., sex) are included, a one-way or two-way Analysis of Variance (ANOVA) followed by post-hoc tests should be used.
-
Non-parametric tests (e.g., Mann-Whitney U) should be used if data does not meet the assumptions of parametric tests.
The Importance of Neurochemical Validation
Behavioral data is significantly strengthened by correlating it with neurochemical analysis. After the final behavioral test, it is highly recommended to collect brain tissue (e.g., frontal cortex, hippocampus, striatum) to quantify the levels of 5-HT and 5-HIAA using methods like High-Performance Liquid Chromatography (HPLC). This confirms the efficacy and extent of the serotonin depletion, validating that the observed behavioral changes are linked to the intended neurochemical manipulation.
Section 5: Ethical Considerations
The use of animals in research is a privilege that comes with significant responsibility. All experiments must be designed to adhere to the highest ethical standards. [21]
-
The 3Rs Principle :
-
Replacement : Use non-animal methods where possible. For studying complex behaviors, this is often not feasible, making the next two 'R's' critical.
-
Reduction : Use the minimum number of animals necessary to obtain statistically significant results. This requires proper experimental design and power analysis. [22] * Refinement : Refine procedures to minimize any potential pain, suffering, or distress. [22][23]This includes using appropriate administration techniques, carefully monitoring animal welfare, and defining humane endpoints.
-
-
Justification : The scientific rationale for depleting a major neurotransmitter system must be clearly justified in the protocol submitted to the ethics committee. [24]The potential knowledge gained must outweigh the potential for animal distress.
-
Monitoring : Animals should be monitored daily for signs of toxicity or distress, such as excessive weight loss, lethargy, or abnormal posture. Humane endpoints should be established in the protocol to determine when an animal should be removed from the study.
Conclusion
4-CPA is a powerful pharmacological tool for elucidating the role of serotonin in behavior. However, its effective use demands a meticulous and thoughtful approach. By understanding its mechanism of action, designing experiments with appropriate controls and timelines, selecting relevant behavioral assays, and adhering to strict ethical guidelines, researchers can generate high-quality, reproducible data that significantly advances our understanding of the serotonergic system in both health and disease.
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Jacobsen, J. P. R., et al. (2014). Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype. PubMed Central. Available from: [Link]
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G. L. C., et al. (1999). Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents. PubMed. Available from: [Link]
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Zeni, A. L. B., et al. (2022). Neuroprotective Effect of D-Pinitol Against MPTP-Induced Parkinsonism in C57BL/6J Mice. Antioxidants. Available from: [Link]
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Harrison, A. A., et al. (2008). Serotonin Depletion Impairs Waiting but not Stop-Signal Reaction Time in Rats: Implications for Theories of the Role of 5-HT in Behavioral Inhibition. ResearchGate. Available from: [Link]
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Sirviö, J., et al. (1992). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. PubMed. Available from: [Link]
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Ferdowsian, H. R., & Beck, N. (2011). Ethical considerations regarding animal experimentation. Dialogues in Clinical Neuroscience. Available from: [Link]
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Patone, G. (2024). Cyproterone Acetate in Hormone Therapy: Beyond Androgen Suppression. Endocrinology Advisor. Available from: [Link]
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Enago Academy. (2017). Animal Studies: Important Ethical Considerations You Need to Know. Available from: [Link]
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Commis, M., et al. (2023). Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management. Brain Sciences. Available from: [Link]
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Biffignandi, P., et al. (1984). [The mechanism of action of cyproterone acetate in the treatment of hirsutism]. PubMed. Available from: [Link]
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Aréchiga-Ceballos, N., et al. (2017). Ethical Considerations in Animal Research: The Principle of 3R's. Revista de la Facultad de Medicina Veterinaria y Zootecnia. Available from: [Link]
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Srisawat, U., et al. (2023). Fecal Metabolomic Insights into Memory-Associated Pathways Modulated by Bacopa monnieri, Mixed Thai Berry, and Combined Extracts in Rats Under Chronic Unpredictable Mild Stress. Metabolites. Available from: [Link]
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Gilger, B. C. Ethical considerations in animal research and clinical studies. Squarespace. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Chlorophenyl)propan-2-amine
Welcome to the technical support center for the synthesis of 2-(4-chlorophenyl)propan-2-amine (CAS No: 17797-11-4). This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. We will explore common challenges encountered during synthesis, providing scientifically grounded solutions and detailed protocols to streamline your experimental workflow.
Overview of Synthetic Strategies
The synthesis of this compound typically originates from the ketone precursor, 4'-chloroacetophenone. The two most prevalent methods for converting this ketone to the target primary amine are Reductive Amination and the Leuckart Reaction .[1][2][3] While both can be effective, they present distinct advantages and challenges regarding reaction conditions, yield, and impurity profiles.
Reductive amination offers a more controlled, modern approach, involving the formation of an intermediate imine followed by its reduction.[4] The Leuckart reaction is a classic, one-pot method that utilizes formic acid derivatives as both the nitrogen source and the reducing agent, but often requires high temperatures and can lead to specific byproducts.[2][5]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low, or I've failed to isolate any product. What are the likely causes?
Low or no yield is a common frustration that can often be traced to a few critical parameters in either synthetic route.
| Pathway | Potential Cause | Recommended Solutions & Scientific Rationale |
| Reductive Amination | 1. Incomplete Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This is the rate-limiting step. | Drive the equilibrium forward: Add a dehydrating agent like molecular sieves or use a Lewis acid such as Ti(OiPr)₄ to catalyze imine formation and remove water as it is formed.[5] |
| 2. Inactive Reducing Agent: Hydride reducing agents, especially sodium triacetoxyborohydride (STAB), are moisture-sensitive and can degrade upon improper storage or handling.[6] | Use a fresh, verified batch of the reducing agent. Store hygroscopic reagents in a desiccator. Consider adding the reducing agent in portions to maintain its active concentration throughout the reaction.[5] | |
| 3. Steric Hindrance: The ketone may be sterically hindered, slowing down the initial nucleophilic attack by the amine source. | Choose a more robust reducing agent. STAB is often more effective than sodium borohydride for sterically hindered ketones.[5] Alternatively, increasing the reaction temperature or time may be necessary. | |
| Leuckart Reaction | 1. Insufficient Temperature: The Leuckart reaction is thermally driven and requires high temperatures, typically between 120°C and 180°C, to proceed.[2][5] | Ensure your reaction setup can safely achieve and maintain the required temperature. Monitor the internal reaction temperature closely. If the reaction stalls, a modest increase in temperature may be required. |
| 2. Thermal Decomposition: Conversely, excessive heat can lead to the decomposition of starting materials, intermediates, or the final product. | Carefully control the reaction temperature. Do not exceed the recommended temperature range for your specific substrate. Monitor the reaction progress by TLC or GC-MS to avoid prolonged heating after completion.[5] | |
| 3. Inadequate Reagent Excess: The reaction relies on a large excess of the Leuckart reagent (ammonium formate or formamide) to act as both the nitrogen source and the reductant. | Use a 5- to 7-fold molar excess of ammonium formate relative to the ketone. This ensures the reaction proceeds to completion in a reasonable timeframe.[5] |
Q2: My final product is contaminated with a significant amount of 2-(4-chlorophenyl)propan-2-ol. How can I prevent this alcohol byproduct?
The formation of an alcohol byproduct is a classic issue in reductive amination, arising from the direct reduction of the starting ketone.
Cause: This side reaction occurs when the reducing agent is not sufficiently selective and reduces the ketone carbonyl group faster than, or in competition with, the imine intermediate. This is particularly common with powerful, less selective reducing agents like sodium borohydride (NaBH₄).[5]
Solution: The key is to use a reducing agent that exhibits high selectivity for the protonated imine (iminium ion) over the ketone.
Caption: Competing reduction pathways in reductive amination.
Comparative Analysis of Reducing Agents:
| Reducing Agent | Selectivity | Typical Conditions & Rationale |
| Sodium Borohydride (NaBH₄) | Low | Can readily reduce aldehydes and ketones. To be used effectively, the imine must be fully formed before the addition of NaBH₄.[6] This often requires a two-step, one-pot procedure. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Less reactive than NaBH₄ and is stable in weakly acidic conditions (pH 6-7), where iminium ion formation is favored. It selectively reduces the iminium ion in the presence of the ketone.[7] Note: This reagent is highly toxic. |
| Sodium Triacetoxyborohydride (STAB) | High | A mild and highly selective reagent that is particularly effective for reductive aminations.[6][7] The acetic acid byproduct can help catalyze imine formation. It is the preferred reagent for many applications due to its efficacy and lower toxicity compared to NaBH₃CN. |
To prevent alcohol formation, use a selective reducing agent like STAB or NaBH₃CN in a one-pot reaction where the ketone, amine source, and reducing agent are mixed.[5][7]
Q3: After performing a Leuckart reaction, my product contains a major N-formylated impurity. What is this and how do I remove it?
Cause: This is the N-formyl derivative of your target amine. It is a common intermediate/byproduct in the Leuckart reaction because formic acid (or its derivatives) is present in large excess and can acylate the newly formed primary amine.[5][8]
Solution: The N-formyl group must be removed by hydrolysis. This is a mandatory second step in the workup of a Leuckart reaction.
-
After the initial reaction is complete and cooled, add an excess of a strong acid, such as concentrated hydrochloric acid (HCl).
-
Heat the mixture to reflux for several hours (typically 4-6 hours) to ensure complete hydrolysis of the formamide to the primary amine hydrochloride salt.[5]
-
After cooling, basify the solution with a strong base (e.g., NaOH) to deprotonate the amine and allow for its extraction into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for my needs: Reductive Amination or the Leuckart Reaction?
The choice depends on your specific priorities, such as scale, available equipment, and desired purity.
| Feature | Reductive Amination | Leuckart Reaction |
| Conditions | Mild (often room temperature)[1] | Harsh (High temperatures, 120-180°C)[2] |
| Typical Yield | Generally good to excellent | Variable, can be good but sensitive to conditions |
| Purity Profile | Cleaner; main byproduct is often the alcohol, which can be avoided with proper reagent choice.[5] | Often requires a separate hydrolysis step to remove N-formyl byproducts.[5] |
| Safety | Depends on the reducing agent. STAB is relatively safe. NaBH₃CN is highly toxic.[7] | Involves high temperatures and handling of formic acid/formates. |
| Scalability | Highly scalable and widely used in industry. | Can be challenging to scale due to high temperature requirements and potential for side reactions. |
Recommendation: For most laboratory-scale syntheses where high purity and mild conditions are desired, Reductive Amination with STAB is the superior method.
Q2: How do I purify the final this compound product?
The free base of the target amine is often an oil, which can be difficult to purify.
-
Acid-Base Extraction: After quenching the reaction, perform an acid-base workup. Extract the crude product into an organic solvent. Wash with an acidic solution (e.g., 1M HCl) to protonate the amine, moving it to the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.
-
Distillation: For larger quantities, purification by distillation under reduced pressure can be effective.
-
Salt Formation: A highly effective method for purification and handling is to convert the amine to its hydrochloride salt.[3] After initial purification, dissolve the amine free base in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol. The this compound hydrochloride will precipitate as a crystalline solid, which can be easily collected by filtration and washed.[3][9]
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from general procedures for the reductive amination of ketones.[5]
-
Imine Formation: To a solution of 4'-chloroacetophenone (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 30 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCE) or another suitable solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
Protocol 2: The Leuckart Reaction
This is a general procedure and should be optimized for the specific substrate.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4'-chloroacetophenone (1.0 eq) and ammonium formate (5-7 eq).
-
Reaction: Heat the mixture to 160-180°C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS (note: the product will be the N-formyl derivative at this stage).
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (approx. 5 eq). Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours to hydrolyze the intermediate formamide.
-
Work-up and Purification: After cooling, make the acidic solution strongly basic (pH > 12) with a concentrated NaOH or KOH solution.
-
Extract the liberated amine product with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amine.
References
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Wikipedia. Leuckart reaction. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Myers, A. C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd. [Link]
- Google Patents. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. This compound hydrochloride | 151946-41-7 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
- 9. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-(4-Chlorophenyl)propan-2-amine
Last Updated: January 4, 2026
Introduction
Welcome to the technical support center for the analysis of 2-(4-Chlorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing mass spectrometry (MS) parameters for this specific analyte. Given the limited availability of published, pre-optimized parameters for this compound, this document will focus on the fundamental principles and a systematic approach to method development. The strategies outlined here are based on established principles for the analysis of small aromatic amines and halogenated compounds.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during experimental work. Our goal is to empower you with the scientific rationale behind experimental choices, enabling you to develop a robust and reliable analytical method.
Core Analyte Properties
| Property | Value | Source |
| Chemical Formula | C9H12ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| Monoisotopic Mass | 169.0658 Da | [1] |
Frequently Asked Questions (FAQs)
General
Q1: What are the initial instrument settings I should consider for this compound analysis?
A1: For initial tuning and method development, it is recommended to start with a direct infusion of a 100-1000 ng/mL solution of this compound in a typical mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid. This will allow for the optimization of source parameters and the identification of the precursor ion without the complexities of chromatography.
Recommended Starting Parameters (Direct Infusion):
| Parameter | Positive Ion Mode (Recommended) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Aromatic amines generally ionize well in positive ESI mode.[2][3] |
| Polarity | Positive | The amine group is readily protonated.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | A good starting range for stable spray in ESI.[5] |
| Cone Voltage | 20 - 40 V | This range is typically sufficient to transmit the precursor ion without significant in-source fragmentation.[6][7] |
| Source Temperature | 120 - 150 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Dependent on the instrument and mobile phase flow rate. |
| Desolvation Temperature | 350 - 500 °C | Aids in the removal of solvent from the ESI droplets.[4] |
Q2: What is the expected precursor ion for this compound in positive ESI mode?
A2: In positive electrospray ionization (ESI), this compound is expected to be readily protonated at the primary amine group. Therefore, the expected precursor ion will be the protonated molecule, [M+H]+.
-
Calculation:
-
Monoisotopic Mass of C9H12ClN = 169.0658 Da
-
Mass of H+ = 1.0073 Da
-
Expected [M+H]+ = 170.0731 m/z
-
It is also important to monitor for the presence of other adducts, such as sodium ([M+Na]+ at 192.0551 m/z) or potassium ([M+K]+ at 208.0290 m/z), especially if the mobile phase or sample contains these salts. The addition of a small amount of formic or acetic acid to the mobile phase can help to promote the formation of the [M+H]+ ion.[8]
Method Development & Optimization
Q3: How do I optimize the cone voltage for this compound?
A3: The cone voltage (also referred to as orifice voltage or declustering potential) is a critical parameter for maximizing the signal of the precursor ion while minimizing unwanted in-source fragmentation.[7] To optimize this, perform a cone voltage ramp experiment.
Experimental Protocol: Cone Voltage Optimization
-
Prepare the Analyte Solution: Infuse a solution of this compound (e.g., 500 ng/mL) directly into the mass spectrometer.
-
Set Initial MS Conditions: Use the starting parameters from the table in Q1.
-
Perform the Ramp: Acquire data in full scan mode while ramping the cone voltage from a low value (e.g., 5 V) to a high value (e.g., 100 V) in discrete steps (e.g., 5 V increments).
-
Analyze the Data: Plot the intensity of the precursor ion ([M+H]+ at m/z 170.1) against the cone voltage. The optimal cone voltage will be the value that gives the highest intensity for the precursor ion before a significant drop-off, which indicates the onset of in-source fragmentation.
Q4: What are the likely fragmentation patterns for this compound in MS/MS?
A4: The fragmentation of protonated this compound will likely be dominated by cleavages adjacent to the amine group and the aromatic ring. The presence of the chlorine atom will also produce a characteristic isotopic pattern in the fragment ions.
Predicted Fragmentation Pathways:
-
Loss of Ammonia (NH3): A common fragmentation pathway for primary amines is the neutral loss of ammonia.
-
[M+H]+ (170.1) -> [C9H11Cl]+ (153.1)
-
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen is a characteristic fragmentation for amines.[9][10]
-
[M+H]+ (170.1) -> [C8H8Cl]+ (139.0) + CH3NH2
-
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the aliphatic chain.
-
[M+H]+ (170.1) -> [C3H8N]+ (58.1) + C6H5Cl
-
Experimental Protocol: Product Ion Scan
-
Infuse the Analyte: Use the same setup as for cone voltage optimization.
-
Set MS/MS Mode: Select the precursor ion ([M+H]+ at m/z 170.1) in the first quadrupole.
-
Ramp Collision Energy: In the collision cell, apply a range of collision energies (e.g., 5-50 eV) to induce fragmentation.
-
Acquire Product Ion Spectrum: Scan the third quadrupole to detect the resulting fragment ions.
-
Select MRM Transitions: Choose the most intense and specific fragment ions for developing a Multiple Reaction Monitoring (MRM) method.
Q5: What type of liquid chromatography (LC) column is suitable for this analyte?
A5: A C18 reversed-phase column is a good starting point for the analysis of this compound. Given its basic nature, a column with low silanol activity or one that is end-capped is recommended to improve peak shape. For enhanced retention of this relatively polar compound, a phenyl-hexyl or a biphenyl stationary phase could also be considered.[2][3]
Recommended LC Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, < 3 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Troubleshooting Guide
Issue 1: Poor Sensitivity or No Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Ionization Mode/Polarity | Confirm that you are operating in positive ESI mode. While less likely, you can also check for signal in negative mode.[4] |
| Suboptimal Source Parameters | Re-optimize the capillary voltage, cone voltage, and gas flows/temperatures by direct infusion.[7] |
| Poor Desolvation | Increase the desolvation gas flow and/or temperature, especially with high aqueous mobile phases.[4] |
| Mobile Phase Incompatibility | Ensure the mobile phase is compatible with ESI. Avoid non-volatile buffers like phosphate. The use of 0.1% formic or acetic acid is recommended to promote protonation.[8] |
| Analyte Degradation | Check for in-source degradation by analyzing the full scan data for unexpected ions. Consider reducing the source temperature. |
| Instrument Contamination | If the system is contaminated, a thorough cleaning of the ion source may be necessary. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | The basic amine group can interact with residual silanols on the column, causing peak tailing. Try a different, end-capped C18 column or a phenyl-hexyl column. Adding a small amount of a competing base, like ammonium hydroxide, to the mobile phase can sometimes help, but be mindful of its effect on ionization. |
| Column Overload | Inject a lower concentration of the analyte. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of the amine to keep it protonated and improve peak shape. |
| Extra-Column Volume | Check for and minimize any dead volume in the LC system (e.g., long tubing, improper connections). |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh reagents.[4] |
| Matrix Effects | If analyzing complex samples, co-eluting matrix components can suppress or enhance the analyte signal.[11][12][13] Improve chromatographic separation to move the analyte away from interfering peaks. A more rigorous sample preparation, such as solid-phase extraction (SPE), may be necessary. |
| Carryover | Implement a robust needle wash protocol with a strong organic solvent. |
Issue 4: In-source Fragmentation
| Potential Cause | Troubleshooting Steps |
| Cone Voltage is Too High | This is the most common cause. Reduce the cone voltage to the optimized value determined during tuning.[6] |
| Thermal Degradation | The analyte may be thermally labile. Gradually decrease the source and desolvation temperatures. |
| Unstable Spray | An inconsistent spray can lead to in-source fragmentation. Check the ESI probe position and ensure a stable spray is being generated.[14] |
Visualizing the Workflow
Method Development Workflow
Caption: A typical workflow for developing an LC-MS/MS method.
Troubleshooting Logic for Poor Sensitivity
Caption: A decision tree for troubleshooting poor MS sensitivity.
References
-
González, O., van Vliet, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry. [Link]
-
Jayatilaka, D., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B. [Link]
-
Li, W., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Jayatilaka, D., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters. [Link]
-
González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source. [Link]
-
Cai, S. S., et al. (2007). Comparison of Atmospheric Pressure Photoionization and Atmospheric Pressure Chemical Ionization for Normal-Phase LC/MS Chiral Analysis of Pharmaceuticals. ResearchGate. [Link]
-
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
Brainly. (2024). In Analysis By Mass Spectrometry Amuines Tend To Fragment By. Brainly. [Link]
-
Skyline. (n.d.). Skyline Small Molecule Method Development and CE Optimization. Skyline. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Whitman People. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
Waters Corporation. (2019). LC-MS/MS Education Series: Analyte Tuning. YouTube. [Link]
-
Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? ResearchGate. [Link]
-
Reddit. (2019). Compounds not detected by ESI-MS? Reddit. [Link]
-
PubChem. (n.d.). (2R)-1-(4-chlorophenyl)propan-2-amine. PubChem. [Link]
-
MDPI. (n.d.). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. MDPI. [Link]
-
Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube. [Link]
-
NIST. (n.d.). 2,4-D. NIST WebBook. [Link]
-
SpectraBase. (n.d.). (2R)-2-(4-chlorophenyl)propanamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Chromatography Forum. (2018). ESI sputtering spray. Chromatography Forum. [Link]
-
PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]
-
ResearchGate. (2015). How to avoid in-source oxidation of compounds during ESI ? ResearchGate. [Link]
-
MolPort. (n.d.). 2-[(4-chlorophenyl)amino]propan-1-ol. MolPort. [Link]
-
PubMed. (2000). Electrospray ionization mass spectrometry of synthetic oligonucleotides using 2-propanol and spermidine. PubMed. [Link]
Sources
- 1. (2R)-1-(4-chlorophenyl)propan-2-amine | C9H12ClN | CID 719679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.15 [people.whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. [PDF] Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. | Semantic Scholar [semanticscholar.org]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ESI sputtering spray - Chromatography Forum [chromforum.org]
Technical Support Center: 4-Chlorophenoxyacetic Acid (4-CPA)
Welcome to the comprehensive technical support guide for 4-Chlorophenoxyacetic Acid (4-CPA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stabilization of 4-CPA in aqueous solutions. Our goal is to ensure the integrity and reproducibility of your experiments by addressing common challenges and questions related to the stability of this synthetic auxin.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the use of 4-CPA in a laboratory setting.
Q1: What is the difference between 4-CPA and 4-CPA Sodium Salt? Which one should I use?
A1: 4-CPA (4-Chlorophenoxyacetic acid) is the free acid form, which has low solubility in water. 4-CPA Sodium Salt is the sodium salt of the acid, which is significantly more soluble in water. For most applications requiring an aqueous solution, the sodium salt is recommended for ease of preparation and to avoid precipitation. If you are using the free acid, it is advisable to dissolve it in a small amount of an organic solvent like ethanol or acetone before adding it to your aqueous medium, or to dissolve it in an alkaline aqueous solution.
Q2: How do I prepare a stock solution of 4-CPA?
Q3: What are the optimal storage conditions for 4-CPA aqueous solutions?
A3: To minimize degradation, 4-CPA aqueous solutions should be stored at 2-8°C in the dark.[1] Use of amber vials or wrapping the container in aluminum foil is highly recommended to protect the solution from light, as 4-CPA is susceptible to photodegradation. For long-term storage, aliquoting the stock solution into smaller, single-use vials is advisable to minimize freeze-thaw cycles and potential contamination.
Q4: What is the expected shelf-life of a 4-CPA aqueous solution?
A4: The shelf-life is highly dependent on the storage conditions. When stored properly at 2-8°C and protected from light, a 4-CPA aqueous stock solution can be stable for several weeks. However, for critical applications, it is recommended to prepare fresh solutions or to verify the concentration of older solutions using an analytical method like HPLC before use.
Q5: What are the primary factors that cause the degradation of 4-CPA in aqueous solutions?
A5: The main factors contributing to 4-CPA degradation are:
-
Light: Exposure to UV light, and even ambient laboratory light over time, can cause significant photodegradation.
-
pH: While relatively stable at neutral pH, the degradation rate can be influenced by pH, with some studies suggesting increased degradation at higher pH levels.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Oxidizing agents: The presence of strong oxidizing agents can lead to the chemical breakdown of 4-CPA.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with 4-CPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My 4-CPA solution has turned a yellow or brownish color. | This is a common sign of photodegradation, where the 4-CPA molecule breaks down into colored byproducts upon exposure to light. | 1. Discard the discolored solution as its concentration of active 4-CPA is likely reduced. 2. Prepare a fresh solution and ensure it is stored in a light-protected container (amber vial or foil-wrapped). 3. Minimize the exposure of the solution to ambient light during experimental procedures. |
| A precipitate has formed in my 4-CPA solution. | 1. Using 4-CPA free acid: The concentration may have exceeded its solubility in water. 2. pH change: A decrease in the pH of a 4-CPA sodium salt solution can convert it back to the less soluble free acid form, causing it to precipitate. 3. Low temperature storage: The solubility of 4-CPA decreases at lower temperatures, which may lead to precipitation in a concentrated stock solution. | 1. If using the free acid, ensure it is fully dissolved, potentially with the aid of a co-solvent or by adjusting the pH to be more alkaline. 2. Check the pH of your solution and adjust if necessary. Buffer your solution if pH stability is a concern in your experimental system. 3. If precipitation occurs upon refrigeration, gently warm the solution and vortex to redissolve before use. Consider preparing a less concentrated stock solution if the problem persists. |
| I am observing reduced or no biological activity in my experiments. | The 4-CPA in your solution may have degraded, leading to a lower effective concentration of the active compound. | 1. Prepare a fresh stock solution of 4-CPA. 2. Review your storage and handling procedures to ensure the solution is protected from light and stored at the correct temperature. 3. If possible, verify the concentration and purity of your stock solution using a validated analytical method, such as HPLC (see "Experimental Protocols" section). |
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-CPA Sodium Salt Aqueous Stock Solution
-
Calculate the required mass: The molecular weight of 4-CPA Sodium Salt is approximately 208.58 g/mol . To prepare 100 mL of a 10 mM solution, you will need:
-
0.01 mol/L * 0.1 L * 208.58 g/mol = 0.2086 g (or 208.6 mg)
-
-
Dissolution: Accurately weigh 208.6 mg of 4-CPA Sodium Salt powder.
-
Solubilization: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of high-purity water (e.g., Milli-Q) and swirl gently or use a magnetic stirrer until the powder is completely dissolved.
-
Final Volume: Once fully dissolved, bring the volume up to the 100 mL mark with high-purity water.
-
Filtration (Optional but Recommended): For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Storage: Transfer the solution to a sterile, light-protected container (e.g., an amber glass vial) and store at 2-8°C.
Protocol 2: Stability Testing of 4-CPA Solutions by HPLC
This protocol provides a general framework for assessing the stability of your 4-CPA solutions. Method parameters may need to be optimized for your specific HPLC system.[2][3][4]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH) is a good starting point. A typical ratio would be 60:40 (acetonitrile:acidified water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare Standards: Prepare a set of 4-CPA standards of known concentrations in the same solvent as your sample to create a calibration curve.
-
Initial Analysis (T=0): Immediately after preparing your 4-CPA solution, dilute an aliquot to a concentration within the range of your calibration curve and inject it into the HPLC system. Record the peak area of the 4-CPA peak.
-
Incubation: Store your 4-CPA solution under the conditions you wish to test (e.g., 4°C in the dark, room temperature in ambient light, etc.).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), take another aliquot from your stored solution, dilute it in the same manner, and analyze it by HPLC.
-
Data Analysis:
-
Quantify the concentration of 4-CPA at each time point using the calibration curve.
-
Calculate the percentage of 4-CPA remaining relative to the initial (T=0) concentration.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.
-
IV. Visualizing Degradation and Workflow
Diagram 1: Potential Photodegradation Pathway of 4-CPA
Sources
Navigating the Matrix: A Technical Support Guide for 4-Chlorophentermine Bioanalysis by LC-MS/MS
Welcome to the technical support center for the bioanalysis of 4-chlorophentermine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their LC-MS/MS assays. Matrix effects—the alteration of ionization efficiency by co-eluting compounds—are a primary cause of inaccuracy and irreproducibility in bioanalysis.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you identify, understand, and mitigate these effects, ensuring the development of robust and reliable analytical methods.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during method development and validation for 4-chlorophentermine. Each answer provides not just a solution, but the scientific reasoning behind it.
Question 1: My 4-chlorophentermine signal is highly variable and suppressed when analyzing different lots of plasma, but consistent in neat solvent. How can I definitively prove this is a matrix effect?
Answer:
This classic observation strongly suggests that endogenous components in your plasma samples are interfering with the ionization of 4-chlorophentermine, a phenomenon known as ion suppression.[2][3][4] To confirm this, the gold-standard qualitative technique is the post-column infusion experiment .
This experiment provides a visual profile of where ion suppression or enhancement occurs across your entire chromatographic run.[1][5][6] By infusing a constant flow of 4-chlorophentermine solution directly into the mass spectrometer after the analytical column, you establish a stable baseline signal. When a blank, extracted plasma sample is then injected, any dip or rise in this baseline corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[1][5][6] If the retention time of 4-chlorophentermine falls within one of these suppression zones, you have visually confirmed the source of your variability.
For a quantitative assessment, the post-extraction spike method is required by regulatory bodies like the FDA and EMA.[7][8][9] This involves comparing the peak response of an analyte spiked into the extract of a blank matrix sample to the response of the analyte in a neat solvent. The ratio of these responses is the Matrix Factor (MF), which provides a numerical value for the extent of ion suppression or enhancement.[9] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[9]
Question 2: I've confirmed severe ion suppression, especially in the early part of my chromatogram. My current sample prep is a simple protein precipitation. What's my next best step to get a cleaner extract?
Answer:
Protein precipitation (PPT) is a fast but notoriously non-selective sample preparation technique. It effectively removes proteins, but leaves behind many other matrix components, most notably phospholipids, which are major contributors to ion suppression and often elute early in reversed-phase chromatography.[10][11] To achieve a cleaner extract, you should move to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, high matrix effects (phospholipids remain).[10][12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic) based on its solubility.[13][14] | Can be highly selective with pH and solvent optimization.[15] Removes non-polar lipids and salts. | Can be labor-intensive, time-consuming, and may form emulsions.[14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[16] | Highly selective, excellent for removing interferences like phospholipids.[10][17] Amenable to automation. | Requires more method development; can be more expensive. |
For 4-chlorophentermine, which is a basic compound, a mixed-mode cation exchange SPE is an excellent choice. This type of sorbent utilizes both reversed-phase (for hydrophobic retention) and strong cation exchange (for ionic retention) mechanisms. This dual retention provides superior selectivity and cleanup compared to single-mechanism sorbents, effectively removing phospholipids and other interferences.[16][17]
Question 3: I'm still observing matrix effects even after implementing a more rigorous SPE cleanup. What chromatographic strategies can I employ to mitigate this?
Answer:
If matrix effects persist after optimizing sample preparation, the next step is to modify your chromatographic conditions to separate 4-chlorophentermine from the co-eluting interferences.
The goal is to shift the retention time of your analyte into a "cleaner" region of the chromatogram, as identified by your post-column infusion experiment. Here are some effective strategies:
-
Modify the Gradient Profile: A common issue is the co-elution of analytes with a large mass of phospholipids that come off the column as the organic concentration rapidly increases. Try making the initial part of your gradient shallower to provide more separation between early-eluting interferences and your analyte.
-
Increase Chromatographic Retention: Ensure your analyte is sufficiently retained and separated from the void volume where many highly polar, unretained matrix components elute. If 4-chlorophentermine is eluting too early, consider a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) phase can offer unique selectivity for compounds with aromatic rings and basic groups) or adjust the mobile phase pH to ensure the analyte is in its most retentive form.[17]
-
Use a Diverter Valve: If the matrix effect is confined to a specific time window that does not contain your analyte peak, a diverter valve can be programmed to send the column effluent to waste during that period, preventing the interfering components from entering the mass spectrometer source.
Question 4: Can't I just use a stable isotope-labeled internal standard (SIL-IS) to compensate for everything?
Answer:
Using a co-eluting stable isotope-labeled internal standard (e.g., 4-chlorophentermine-d4) is the best practice and a regulatory expectation for compensating for matrix effects.[18] In theory, the SIL-IS and the analyte will experience the same degree of ion suppression or enhancement, so the ratio of their responses remains constant, leading to accurate quantification.[18]
However, a SIL-IS is a tool for compensation, not a replacement for good analytical practice. There are critical limitations:
-
Severe Suppression: If ion suppression is extreme, the signal for both the analyte and the IS can be suppressed below the limit of quantitation (LOQ), rendering the data unusable.
-
Chromatographic Separation: In some cases, the deuterium isotope effect can cause the SIL-IS to have a slightly different retention time than the native analyte. If this shift is significant enough to move one peak into a different region of matrix effect, the compensation will be inaccurate.
-
Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require that matrix effects be thoroughly investigated and minimized during method validation, even when a SIL-IS is used.[8][19]
The core principle is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable variability.
Key Experimental Protocols
Here are step-by-step guides for the essential experiments discussed in the troubleshooting section.
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
Objective: To visually identify the retention time windows where ion suppression or enhancement occurs.
Methodology:
-
System Setup:
-
Prepare a standard solution of 4-chlorophentermine in mobile phase at a concentration that gives a strong, stable signal (e.g., 100 ng/mL).
-
Place this solution in a syringe pump.
-
Using a PEEK 'T' connector, connect the outlet of the LC analytical column and the syringe pump line together. Connect the third port of the 'T' to the mass spectrometer's ESI probe.
-
Set the syringe pump flow rate to be low relative to the LC flow rate (e.g., 10 µL/min for a 0.5 mL/min LC flow).
-
-
Execution:
-
Begin the LC gradient and start the syringe pump. Allow the MS signal for 4-chlorophentermine to stabilize; this is your baseline.
-
Inject a blank plasma sample that has been processed through your chosen extraction procedure.
-
Monitor the MRM transition for 4-chlorophentermine throughout the entire chromatographic run.
-
-
Interpretation:
-
A steady baseline indicates no matrix effect at that time point.
-
A significant and reproducible dip in the baseline indicates a zone of ion suppression.
-
A significant and reproducible rise in the baseline indicates a zone of ion enhancement.
-
Caption: Workflow for a post-column infusion experiment.
Protocol 2: Quantitative Assessment of Matrix Factor (MF)
Objective: To quantify the degree of ion suppression or enhancement from different sources of matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike 4-chlorophentermine and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike 4-chlorophentermine and SIL-IS into the final, clean extracts at low and high QC concentrations.
-
Set C (Pre-Extraction Spike / Recovery): Spike 4-chlorophentermine and SIL-IS into six different lots of blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate MF for both the analyte and the IS. An MF close to 1.0 is ideal.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Per FDA/EMA guidance, the CV of the IS-normalized MF across the different matrix lots should not exceed 15%.[19]
-
-
Recovery (RE):
-
RE (%) = (Mean Peak Area in Set C) / (Mean Peak Area in Set B) * 100
-
-
Caption: Decision workflow for quantitative matrix effect assessment.
Frequently Asked Questions (FAQs)
-
What are the most common sources of matrix effects in plasma? Endogenous phospholipids, salts, and metabolites are the primary sources.[9] Exogenous sources can include anticoagulants used during sample collection, dosing vehicles from preclinical studies, and concomitant medications in clinical trials.[9][20]
-
Is Atmospheric Pressure Chemical Ionization (APCI) less susceptible to matrix effects than Electrospray Ionization (ESI)? Generally, yes. APCI is a gas-phase ionization technique and is often less affected by non-volatile matrix components like salts and phospholipids compared to ESI, which relies on liquid-phase droplet formation.[12][21] If you are facing insurmountable matrix effects with ESI, testing APCI is a valid strategy.[21]
-
How many different lots of a biological matrix should I test during validation? Regulatory guidance from bodies like the FDA suggests using at least six different individual sources or lots of the matrix to ensure the method is robust against normal biological variability.[8][19]
-
What is 'ion enhancement' and is it also a problem? Ion enhancement is the opposite of suppression, where co-eluting matrix components increase the ionization efficiency of the analyte. While less common, it is equally problematic as it also leads to inaccurate and variable results.[1][2] The assessment methods described above will detect both suppression and enhancement.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Journal of Analytical Toxicology. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. ChemRxiv. [Link]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation emea. Slideshare. [Link]
-
Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary?. ResearchGate. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. National Institutes of Health (NIH). [Link]
-
Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]
-
Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Spectroscopy Online. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Overcoming Matrix Effects in LC-MS/MS for Trace-Level Nitrosamines. ResolveMass. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]
-
Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. PubMed. [Link]
-
Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Evaluation and Elimination of Matrix Effects in LC-MS Bioanalysis. ResearchGate. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]
-
Liquid-liquid extraction (LLE) : introduction to this sample preparation technique. Interchim. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases. PubMed. [Link]
-
Evaluation and Elimination of Matrix Effects in LC‐MS Bioanalysis. Online University of Chemical Industry. [Link]
-
Technical Performance Assessment of Quantitative Imaging in Radiological Device Premarket Submissions. U.S. Food and Drug Administration (FDA). [Link]
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Technical Support Center: Purification of 2-(4-Chlorophenyl)propan-2-amine
Welcome to the technical support center for the synthesis and purification of 2-(4-Chlorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Synthesis: The Root of Purification Challenges
The most prevalent synthetic route to this compound is a two-step process commencing with the Ritter Reaction , followed by the hydrolysis of the resulting amide intermediate.[1][2] Understanding this pathway is crucial, as the majority of purification challenges arise from incomplete reactions or side products inherent to this synthesis.
A typical synthesis workflow is as follows:
Caption: Synthesis and Purification Workflow
II. Troubleshooting Guide: A-Q&A Approach to Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My final product shows a significant peak in the NMR/LC-MS corresponding to a higher molecular weight species. What is it and how do I remove it?
A1: This is a classic case of incomplete hydrolysis of the N-acetyl intermediate, N-(2-(4-chlorophenyl)propan-2-yl)acetamide.
-
Causality: The amide bond is stable and requires stringent conditions (strong acid or base and elevated temperatures) for complete cleavage. Insufficient reaction time, temperature, or reagent concentration can lead to its persistence.
-
Troubleshooting Protocol:
-
Re-subject to Hydrolysis: The most straightforward solution is to re-subject the impure product to the hydrolysis conditions. Ensure you are using a sufficient excess of acid (e.g., 6N HCl) or base (e.g., 40% aq. NaOH) and reflux for an adequate duration (monitor by TLC or LC-MS until the intermediate is no longer detected).[3]
-
Chromatographic Separation: If re-hydrolysis is not desirable, column chromatography can be employed. The amide is significantly less polar than the corresponding amine. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the two compounds.
-
Q2: After aqueous workup and extraction, my product is an oil and refuses to crystallize, even as the hydrochloride salt. What's wrong?
A2: This issue often points to the presence of unreacted starting material, specifically 2-(4-chlorophenyl)propan-2-ol, or residual solvents.
-
Causality: The starting alcohol is a tertiary alcohol and can be difficult to remove due to its relatively non-polar nature and potential to form azeotropes with solvents. Its presence can inhibit crystallization.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: Perform a rigorous acid-base extraction. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, while the neutral alcohol will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) and re-extract the purified amine with an organic solvent.
-
Vacuum Distillation: If the starting alcohol is present in significant quantities, a short-path distillation under vacuum can be effective in removing it before attempting crystallization of the amine.
-
Q3: My final product has a persistent yellow or brown discoloration. What is the cause and how can I decolorize it?
A3: Discoloration often indicates the presence of oxidized impurities or byproducts from the Ritter reaction.
-
Causality: Strong acids and elevated temperatures used in the Ritter reaction can lead to minor side reactions and the formation of colored impurities.[4]
-
Troubleshooting Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period (15-30 minutes) at room temperature, then filter through a pad of celite to remove the carbon. This is often very effective at removing colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can leave colored impurities in the mother liquor. For the hydrochloride salt, a mixed solvent system like ethanol/water or isopropanol/hexane can be effective.[5]
-
Q4: The yield of my hydrolysis step is very low, and I observe a significant amount of my starting amide in the aqueous layer during workup. What is happening?
A4: This suggests that the amine product is being protonated and remaining in the aqueous phase during a basic workup.
-
Causality: this compound is a primary amine and will be protonated in acidic or neutral aqueous solutions. If the aqueous layer is not made sufficiently basic (pH > 10-11) during the workup, the amine will not be in its free base form and will not be efficiently extracted into the organic solvent.
-
Troubleshooting Protocol:
-
pH Monitoring: When basifying the reaction mixture after hydrolysis, use a pH meter or pH paper to ensure the aqueous phase reaches a pH of at least 11-12 before extraction.
-
Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., 3 x 50 mL of dichloromethane for a 100 mL aqueous phase) to ensure complete recovery of the amine.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The most common impurities are:
-
Unreacted Starting Material: 2-(4-chlorophenyl)propan-2-ol.
-
Intermediate: N-(2-(4-chlorophenyl)propan-2-yl)acetamide (or the corresponding formamide if HCN is used).
-
Hydrolysis Reagents: Residual acid or base from the hydrolysis step.
-
Salts: Inorganic salts formed during neutralization steps.
Q2: What are the recommended analytical techniques for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product. Derivatization may be necessary to improve peak shape for this primary amine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.
Q3: What is the best method for purifying the final product?
A3: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
-
Crystallization: For larger quantities, crystallization of the hydrochloride salt is often the most efficient method for achieving high purity.[5] The free base is often an oil, making the salt form more amenable to purification by crystallization.
-
Column Chromatography: For smaller scales or for removing closely related impurities, flash column chromatography on silica gel is effective. Using an amine-functionalized silica gel or adding a small amount of triethylamine to the mobile phase can prevent streaking and improve the separation of basic amines.[7]
Q4: How can I confirm the removal of the N-acetyl protecting group?
A4: Several methods can confirm the complete removal of the N-acetyl group:
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the characteristic singlet for the acetyl methyl group (around 2 ppm) and the appearance of the amine protons (which may be a broad singlet) are indicative of successful deprotection.
-
IR Spectroscopy: The disappearance of the amide C=O stretch (around 1650 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3400 cm⁻¹) for the primary amine confirm the conversion.
-
LC-MS: A shift in the molecular weight corresponding to the loss of the acetyl group (42.04 g/mol ) is a definitive confirmation.
IV. Data and Protocols
Table 1: Recommended HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Protocol 1: General Procedure for Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl and shake vigorously.
-
Allow the layers to separate and collect the aqueous (bottom) layer.
-
Repeat the extraction of the organic layer with 1M HCl.
-
Combine the aqueous extracts and cool in an ice bath.
-
Slowly add 4M NaOH with stirring until the pH of the solution is >11.
-
Extract the aqueous layer with three portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Crystallization of this compound Hydrochloride
-
Dissolve the crude amine in a minimal amount of hot isopropanol.
-
To the hot solution, add concentrated HCl dropwise until the solution is acidic (check with pH paper).
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, add a non-polar solvent like hexane dropwise until the solution becomes slightly turbid.
-
Allow the solution to stand at room temperature for several hours, then cool in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol/hexane, and dry under vacuum.
V. References
-
Ritter, J. J.; Minieri, P. P. A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. J. Am. Chem. Soc.1948 , 70 (12), 4045–4048.
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BenchChem. Troubleshooting guide for the formylation of aromatic amines. BenchChem, 2025.
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Scribd. Amine Treating - Troubleshooting Guide.
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Organic Chemistry Portal. Ritter Reaction.
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Sulfur Recovery Engineering Inc. Amine Troubleshooting.
-
BenchChem. Identifying and removing amine impurities from Benzonitrile.
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BenchChem. This compound hydrochloride | 151946-41-7.
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Organic Chemistry Portal. Ritter Reaction.
-
ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
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BenchChem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
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PMC. Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols.
-
PMC. 2-(4-Chlorophenyl)acetamide.
-
PrepChem.com. Synthesis of 2-chloro-4-aminobenzonitrile.
-
BenchChem. 2-(4-Chlorophenyl)propanenitrile | 2184-88-5.
-
ResearchGate. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
-
ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?.
-
MDPI. Investigation of Impurities in Peptide Pools.
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Indian Academy of Sciences. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
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OUCI. Ritter-Type Reactions.
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Biotage. Is there an easy way to purify organic amines?.
-
ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis.
-
YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
-
ChemShuttle. This compound.
-
Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
-
YouTube. Ritter Reaction.
-
Biosynth. This compound hydrochloride | 151946-41-7 | BGA94641.
-
Biosynth. 2-(4-Chlorophenyl)propanenitrile | 2184-88-5 | CAA18488.
-
PubMed. Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing.
-
Asian Journal of Chemistry. Synthesis and Characterization of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
-
PubMed Central. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.
-
ResearchGate. Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted...).
-
SiliCycle. Selectively Removing Organic Impurities? It's Easy If You Do It Smartly.
-
ResearchGate. Recent advances of Ritter reaction and its synthetic applications.
-
ResearchGate. Removing an acetyl group from NH?.
-
Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
-
NIH. N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide monohydrate.
-
PMC. N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide.
-
CymitQuimica. 50481-48-6| Chemical Name : 2-(2-Chlorophenyl)propan-2-amine Hydrochloride.
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derivatization techniques for GC-MS analysis of primary amines
<_ _= "The initial search has provided a wealth of information on derivatization techniques for primary amines in GC-MS, including common reagents (silylation, acylation, alkylation), protocols, advantages, and disadvantages. Several documents directly address troubleshooting issues like incomplete derivatization, poor peak shape, and byproduct formation. I have also found information on chiral derivatization and the causes of ghost peaks.
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Welcome to the Technical Support Center for the derivatization of primary amines for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of converting polar primary amines into volatile and thermally stable derivatives suitable for GC-MS. Here, you will find practical, field-proven insights, detailed troubleshooting guides, and frequently asked questions to ensure the success of your analytical workflows.
Primary amines are notoriously challenging for direct GC-MS analysis due to their high polarity and low volatility. These characteristics lead to poor chromatographic performance, including peak tailing and adsorption to active sites within the GC system.[1][2] Derivatization is a critical chemical modification step that addresses these issues by replacing the active hydrogens on the amino group with less polar functional groups.[1][3] This process enhances volatility, improves peak shape, increases sensitivity, and allows for better chromatographic separation.[1][2]
This guide will delve into the three most common derivatization techniques—silylation, acylation, and alkylation—providing you with the knowledge to select the appropriate method, optimize your reactions, and troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of primary amines?
A1: Direct injection of primary amines into a GC-MS system often results in poor chromatographic data. Their high polarity causes strong interactions with the stationary phase and active sites in the injector, leading to broad, tailing peaks and inaccurate quantification.[1][2] Derivatization converts these polar amines into less polar, more volatile, and more thermally stable derivatives, which significantly improves their chromatographic behavior and detectability.[1]
Q2: What are the primary methods for derivatizing primary amines for GC-MS?
A2: The three most common derivatization strategies for primary amines are:
-
Silylation: This is a widely used technique that replaces an active hydrogen with a trimethylsilyl (TMS) group or a bulkier silyl group like tert-butyldimethylsilyl (TBDMS).[1][2][3]
-
Acylation: This method introduces an acyl group, often from a fluorinated anhydride like trifluoroacetic anhydride (TFAA), which reduces polarity and can significantly enhance sensitivity with an electron capture detector (ECD).[1][2]
-
Alkylation: This technique involves replacing an active hydrogen with an alkyl group. A common approach uses chloroformates to form stable carbamate derivatives.[1][2]
Q3: How do I select the best derivatization reagent for my specific primary amine and sample matrix?
A3: The choice of derivatization reagent is critical and depends on several factors:
-
Analyte Structure: The presence of other functional groups (e.g., hydroxyls, carboxyls) will influence your choice. Silylating agents, for instance, are highly reactive and will derivatize most active hydrogens.[1][4]
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Sample Matrix: The presence of water is a major consideration. Silylating reagents and many acylating reagents are sensitive to moisture and require anhydrous conditions.[1][3] In contrast, some alkylation methods, such as those using chloroformates, can be performed in aqueous solutions.[1]
-
Required Sensitivity: For trace-level analysis, fluorinated acylating agents (e.g., TFAA, PFPA, HFBA) are often preferred, especially when using an electron capture detector (ECD), as they significantly enhance sensitivity.[1][5]
-
Instrumentation: The type of detector available (e.g., FID, MS, ECD) will guide your reagent selection.[1] For MS detection, the fragmentation pattern of the derivative is also an important consideration for identification and quantification.[2]
-
Derivative Stability: Acylated derivatives are generally more stable than silylated derivatives, which can be prone to hydrolysis.[6][7] TBDMS derivatives are notably more stable than TMS derivatives.[5][8]
Table 1: Comparison of Common Derivatization Reagents for Primary Amines
| Derivatization Technique | Common Reagents | Advantages | Disadvantages | Best For |
| Silylation | BSTFA, MSTFA, MTBSTFA | Highly reactive, good for multiple functional groups, produces volatile derivatives.[1][5] | Reagents and derivatives are moisture-sensitive, can sometimes produce multiple derivatives.[1] | General-purpose derivatization of multi-functional analytes. |
| Acylation | TFAA, PFPA, HFBA, Chloroformates | Forms stable derivatives, enhances ECD sensitivity (especially fluorinated reagents).[1][9] | Often requires anhydrous conditions, acidic byproducts may need removal.[1][4] | Trace analysis with ECD, applications requiring robust derivatives. |
| Alkylation | PFBBr, Chloroformates | Forms stable derivatives, some methods are compatible with aqueous solutions.[1] | Direct alkylation can lead to over-alkylation, reactions can be slower.[1] | Introducing specific functional groups for enhanced detection. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization and analysis of primary amines.
Problem 1: Poor or No Derivatization
-
Symptoms: You observe a low or absent peak for your derivatized analyte, but a large, tailing peak for the underivatized primary amine is present.[2]
-
Potential Causes & Solutions:
-
Presence of Moisture: Silylating reagents and many acylating reagents are highly susceptible to hydrolysis.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen before adding the derivatization reagent.[1]
-
-
Incorrect Reagent-to-Analyte Ratio: An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: Increase the concentration of the derivatization reagent. A general rule of thumb is to use a significant molar excess of the reagent.
-
-
Suboptimal Reaction Conditions: The reaction may require heat or a catalyst to proceed to completion.
-
Solution: Optimize the reaction temperature and time. For silylation with BSTFA, heating at 70-80°C for 30-60 minutes is common.[1] For acylation with TFAA, heating at 60-70°C for 15-30 minutes is a good starting point.[1] The addition of a catalyst, like trimethylchlorosilane (TMCS) for silylation, can also improve reaction efficiency.[1][3]
-
-
Degraded Reagent: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the reagent and store it according to the manufacturer's instructions, typically in a desiccator and protected from light.[2]
-
-
Sample Matrix Interference: Components in your sample matrix may be competing for the derivatizing reagent.
-
Solution: Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering substances.[2]
-
-
Problem 2: Multiple Peaks for a Single Analyte
-
Symptoms: Your chromatogram shows multiple peaks that correspond to a single primary amine analyte.
-
Potential Causes & Solutions:
-
Incomplete Derivatization: This is a common cause, resulting in peaks for both the derivatized and underivatized amine.
-
Solution: Re-optimize your derivatization conditions as described in Problem 1.[2]
-
-
Formation of Multiple Derivatives: Some reagents, particularly silylating agents, can form multiple derivatives (e.g., mono- and di-silylated products) for a single analyte, especially if other reactive functional groups are present.[1]
-
Solution: Adjust reaction conditions (e.g., temperature, time, reagent concentration) to favor the formation of a single, fully derivatized product. Using a more potent silylating agent or a catalyst might be necessary.
-
-
Formation of Byproducts: Side reactions can lead to unwanted byproducts.
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Problem 3: Poor Peak Shape (Tailing or Fronting)
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Symptoms: The peaks for your derivatized analyte are asymmetrical, exhibiting tailing or fronting.
-
Potential Causes & Solutions:
-
Residual Underivatized Amine: Even small amounts of underivatized primary amine can interact with active sites in the GC system, causing peak tailing.[2]
-
Solution: Ensure your derivatization reaction has gone to completion.
-
-
Active Sites in the GC System: The GC inlet liner, column, or detector can have active sites that interact with your analytes.
-
Solution: Use a deactivated inlet liner. Ensure your GC column is in good condition and has not been compromised. Perform regular maintenance on your GC system.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2]
-
Solution: Dilute your sample or reduce the injection volume.[2]
-
-
Problem 4: Ghost Peaks in the Chromatogram
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Symptoms: You observe peaks in your chromatogram that are not related to your sample or standards.
-
Potential Causes & Solutions:
-
Septum Bleed: Particles from the injector septum can degrade at high temperatures, releasing siloxanes that appear as peaks.[10]
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Utilize the septum purge function on your GC if available.[10]
-
-
Contamination from Previous Injections (Carryover): Residues from previous, more concentrated samples can be retained in the injection port or the front of the column and elute in subsequent runs.[11][12]
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Solution: Clean the injection port and liner regularly.[10] Run solvent blanks between samples to ensure the system is clean.
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-
Reagent Byproducts: The derivatization reaction itself can produce byproducts that are chromatographically active.
-
Solution: If possible, perform a cleanup step after derivatization to remove excess reagent and byproducts. For example, after acylation with TFAA, a liquid-liquid extraction can be used to isolate the derivatized amine.[13]
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Experimental Protocols & Workflows
Protocol 1: Silylation of Primary Amines with BSTFA
This protocol is a general guideline for the derivatization of primary amines using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
Primary amine sample
-
BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)
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Reaction vials with PTFE-lined caps
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Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]
Workflow Diagram: Silylation with BSTFA
Caption: Workflow for silylation of primary amines with BSTFA.
Protocol 2: Acylation of Primary Amines with TFAA
This protocol details the derivatization of primary amines using trifluoroacetic anhydride (TFAA).
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known amount of the primary amine sample into a reaction vial and, if necessary, evaporate the solvent to dryness.[1]
-
Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.[1]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]
-
Cooling & Cleanup: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitution & Analysis: Redissolve the residue in a suitable solvent (e.g., hexane) and inject 1 µL into the GC-MS system.[1]
Workflow Diagram: Acylation with TFAA
Caption: Workflow for acylation of primary amines with TFAA.
References
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed. Available at: [Link]
- Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.Books.
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. National Institutes of Health. Available at: [Link]
-
The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. Research @ Flinders. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available at: [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
-
The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. ResearchGate. Available at: [Link]
-
Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. Available at: [Link]
-
Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. PubMed. Available at: [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Acylation Derivatization Reagents. ResearchGate. Available at: [Link]
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. ResearchGate. Available at: [Link]
-
gc/ms results, ghost peaks, and the matrix effect. Reddit. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. Available at: [Link]
-
Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]
-
GC Derivatization. Unknown Source. Available at: [https://www.mnsu.edu/curr/www/chem/Chem432/Handouts/GC Derivatization.pdf]([Link] Derivatization.pdf)
-
More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. Available at: [Link]
-
Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. Agilent. Available at: [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health. Available at: [Link]
-
Ghost Peaks in Gas Chromatography Part 2. Restek. Available at: [Link]
-
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. Available at: [Link]
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. researchgate.net [researchgate.net]
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- 5. gcms.cz [gcms.cz]
- 6. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
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selecting an appropriate internal standard for 4-CPA quantification
A Guide to Selecting an Appropriate Internal Standard for Accurate Analysis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and practical solutions for the critical step of selecting an internal standard (IS) for the accurate quantification of 4-Chlorophenoxyacetic Acid (4-CPA). As Senior Application Scientists, we understand that robust and reliable analytical data is the bedrock of your research. This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring your methods are both accurate and defensible.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for quantifying 4-CPA?
An internal standard is a chemical compound added in a constant, known amount to all samples, calibration standards, and quality controls in an analysis.[1] Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume inconsistencies or ionization suppression/enhancement in mass spectrometry).[1] By comparing the analytical response of the target analyte (4-CPA) to the response of the internal standard, we can achieve more accurate and precise quantification. This is because any experimental variability will likely affect both the analyte and the internal standard to the same degree.
Q2: What are the different types of internal standards I can use?
There are primarily two types of internal standards used in chromatographic analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[1] A SIL is a version of the analyte (in this case, 4-CPA) where one or more atoms have been replaced with a heavier stable isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). SILs have nearly identical chemical and physical properties to the analyte, meaning they behave almost identically during sample extraction, chromatography, and ionization.[1]
-
Structural Analogs: These are compounds that are chemically similar to the analyte but not isotopically labeled. They should have similar extraction efficiency, chromatographic retention, and ionization response to the analyte. Structural analogs are often used when a SIL is not commercially available or is prohibitively expensive.
Q3: What are the key chemical properties of 4-CPA I should consider?
Understanding the physicochemical properties of 4-CPA is fundamental to selecting a suitable internal standard.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₇ClO₃ | Provides the basis for its mass and isotopic pattern in mass spectrometry. |
| Molecular Weight | 186.59 g/mol | Determines its mass-to-charge ratio (m/z) in MS analysis. |
| pKa | ~3.56 | As a weak acid, the pH of the sample and mobile phase will significantly impact its charge state, and therefore its retention on reversed-phase columns and its extraction efficiency.[2] |
| Solubility | Very slightly soluble in water; soluble in ethanol and most organic solvents. | This dictates the choice of solvents for sample preparation and the mobile phase composition.[3] |
| Structure | Phenoxyacetic acid with a chlorine atom at the 4-position. | The aromatic ring, ether linkage, and carboxylic acid group determine its chemical reactivity and chromatographic behavior. |
Troubleshooting Guide: Common Issues in 4-CPA Internal Standard Selection
Q4: I can't find a commercially available deuterated or ¹³C-labeled 4-CPA. What should I do?
This is a common challenge. While a stable isotope-labeled version of 4-CPA would be ideal, their commercial availability can be limited. In this scenario, the next best option is to use a stable isotope-labeled structural analog.
The recommended approach is to select a deuterated version of another phenoxyacetic acid herbicide. These compounds share the same core structure and functional groups as 4-CPA, leading to similar behavior during analysis.
Q5: Which structural analogs are the best candidates for 4-CPA quantification?
Based on structural similarity and common use in multi-residue methods for acidic herbicides, the following are excellent candidates:
| Internal Standard Candidate | Rationale for Selection |
| 2,4-Dichlorophenoxyacetic acid-d₃ (2,4-D-d₃) | Structurally very similar to 4-CPA, with an additional chlorine atom. It is a widely used herbicide and its deuterated form is commercially available. It has been successfully used as an internal standard for the analysis of other phenoxyacetic acids.[4] |
| 4-Chloro-2-methylphenoxyacetic acid-d₆ (MCPA-d₆) | Another close structural analog containing the key 4-chloro-phenoxy moiety. Its deuterated form is also commercially available and has been employed as an internal standard for a range of acidic herbicides.[2] |
| 2,4,5-Trichlorophenoxyacetic acid-¹³C₆ (2,4,5-T-¹³C₆) | While structurally similar, the use of a ¹³C-labeled standard can sometimes offer more stability against potential hydrogen-deuterium exchange compared to some deuterated standards.[5] |
Q6: I'm using a structural analog as an internal standard. What extra validation steps are necessary?
When using a non-isotopic structural analog, it's crucial to perform additional validation experiments to ensure it effectively mimics the behavior of 4-CPA. Key validation parameters include:
-
Co-elution and Chromatographic Behavior: While the internal standard should elute close to 4-CPA, complete co-elution is not necessary and can be problematic if not using a mass spectrometer. The key is that both compounds should be subject to similar matrix effects.
-
Extraction Recovery Comparison: You must demonstrate that the extraction recovery of the chosen analog is comparable to that of 4-CPA from the sample matrix across a range of concentrations.
-
Matrix Effect Evaluation: A thorough investigation of matrix effects is essential. This involves comparing the response of the analyte and internal standard in a pure solvent versus a matrix extract to ensure the internal standard adequately compensates for any ion suppression or enhancement.
Workflow for Selecting a 4-CPA Internal Standard
Caption: Decision workflow for selecting an internal standard for 4-CPA quantification.
Experimental Protocol: Quantification of 4-CPA in a Generic Matrix using LC-MS/MS
This protocol provides a general framework. Optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters will be necessary for specific matrices.
1. Reagents and Materials
-
4-CPA analytical standard
-
Internal Standard (e.g., 2,4-D-d₃)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges suitable for acidic compounds (e.g., mixed-mode anion exchange)
-
Vortex mixer, centrifuge, and nitrogen evaporator
2. Preparation of Standards
-
Prepare individual stock solutions of 4-CPA and the internal standard (e.g., 1 mg/mL in methanol).
-
Prepare a working internal standard solution (e.g., 1 µg/mL in methanol).
-
Prepare a series of calibration standards by spiking appropriate amounts of the 4-CPA stock solution into a blank matrix extract. Add a constant amount of the working internal standard solution to each calibration standard.
3. Sample Preparation (Illustrative Example using SPE)
-
Homogenize 1 g of the sample matrix.
-
Add a known amount of the internal standard working solution to the homogenized sample.
-
Extract the sample with an appropriate solvent (e.g., acidified acetonitrile).
-
Vortex and centrifuge the sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the extraction onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the 4-CPA and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to ensure 4-CPA is in its neutral form.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor at least two transitions for both 4-CPA and the internal standard for confident identification and quantification.
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of 4-CPA to the peak area of the internal standard against the concentration of 4-CPA.
-
Determine the concentration of 4-CPA in the samples by interpolating their peak area ratios from the calibration curve.
References
-
Arnhard, K., et al. (2007). Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine Using Liquid chromatography/triple Quadrupole Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3577-3584. [Link]
-
Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]
-
McGrath, M., et al. (2014). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Molecules, 19(12), 20628-20646. [Link]
-
O'Mahony, J., et al. (2014). Determination of phenoxyacid herbicides and their phenolic metabolites in surface and drinking water. ResearchGate. [Link]
-
eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. [Link]
-
Gao, N., et al. (2011). Analysis of MCPA and TCP in water by liquid chromatography-ion trap-electrospray tandem mass spectrometry. Journal of Environmental Science and Health, Part B, 46(5), 416-423. [Link]
-
Bio Basic. (n.d.). 4-Chlorophenoxyacetic acid. [Link]
-
Li, Y., et al. (2012). Determination of 4-chloro-2-methylphenoxyacetic acid residues in wheat and soil by ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(2), 543-548. [Link]
-
Kennedy, D. G., et al. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Bulletin of Environmental Contamination and Toxicology, 82(6), 711-715. [Link]
-
Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]
-
Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? [Link]
-
Alnouti, Y., et al. (2006). Method for internal standard introduction for quantitative analysis using on-line solid-phase extraction LC-MS/MS. Analytical Chemistry, 78(4), 1331-1336. [Link]
-
Le, H. T. (2015). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science, 3(2), 1-6. [Link]
-
U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]
-
ResearchGate. (n.d.). Concentration ratios of auxin (2,4-D, dichlorophenoxyacetic acid) and... [Link]
-
Pěnčík, A., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]
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- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Solid-Phase Extraction for 2-(4-Chlorophenyl)propan-2-amine
Welcome to the technical support center for the refinement of solid-phase extraction (SPE) methods targeting 2-(4-Chlorophenyl)propan-2-amine and its structural analogs. As a primary amine with significant non-polar character, this compound presents unique challenges and opportunities for achieving high-purity extracts from complex matrices like plasma, urine, or environmental samples.
This guide is structured to provide not just procedural steps, but the underlying chemical principles that govern a robust and reproducible extraction. We will focus on a mixed-mode SPE strategy, which leverages both ion-exchange and reversed-phase retention mechanisms to achieve superior selectivity and cleanliness compared to single-mode methods.[1][2][3]
Core Principles: The Power of Mixed-Mode SPE
This compound is an ideal candidate for mixed-mode Strong Cation Exchange (SCX) sorbents. These sorbents are bifunctional, typically featuring both sulfonic acid groups (a strong cation exchanger) and non-polar carbon chains (like C8 or C18).[1][2] This dual functionality allows for a highly selective extraction protocol based on two distinct molecular interactions:
-
Ionic Retention: At a pH below the analyte's pKa (~pH < 9-10), the primary amine group becomes protonated (R-NH₃⁺). This positive charge allows for strong ionic binding to the negatively charged sulfonic acid groups (R-SO₃⁻) on the sorbent.
-
Hydrophobic (Reversed-Phase) Retention: The chlorophenyl ring provides non-polar character, allowing for hydrophobic interactions with the sorbent's carbon chains.
This dual-retention mechanism is the key to a clean extraction. It allows for a rigorous washing regimen where different classes of interferences can be removed sequentially before the final elution of the target analyte.[4]
Caption: Dual retention of this compound on a mixed-mode sorbent.
Recommended Experimental Protocol: Mixed-Mode Cation Exchange
This protocol serves as a robust starting point for method development. Optimization may be required based on the specific matrix and analytical sensitivity needs.
Caption: General workflow for mixed-mode solid-phase extraction.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
For biological fluids (plasma, serum), dilute the sample 1:1 with an acidic buffer (e.g., 50 mM ammonium acetate, pH 6). This ensures the analyte is protonated and reduces viscosity.
-
Centrifuge if particulates are present.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the mixed-mode SCX cartridge to wet the sorbent and activate the non-polar chains. Do not let the sorbent go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of the acidic buffer (e.g., 50 mM ammonium acetate, pH 6) through the cartridge. This ensures the sorbent environment matches the loading conditions. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1 mL/min).[5] A slow flow rate is critical to ensure sufficient interaction time for both retention mechanisms.
-
-
Interference Washing:
-
Wash 1 (Polar/Acidic): Wash with 1 mL of the acidic buffer. This removes hydrophilic and acidic interferences that are not retained by the non-polar phase.
-
Wash 2 (Non-Polar): Wash with 1 mL of methanol. This is a critical step that removes lipids and other non-polar interferences that are bound hydrophobically but lack the positive charge to be retained by the cation exchanger.
-
-
Elution:
-
Elute the analyte with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the protonated amine (R-NH₃⁺ → R-NH₂), disrupting the ionic bond and releasing the analyte from the sorbent.
-
Collect the eluate for subsequent analysis (e.g., LC-MS/MS).
-
Troubleshooting Guide
This section addresses common issues encountered during the SPE of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incorrect Sample pH: Analyte was not fully protonated during loading. 2. Wash Solvent Too Strong: The non-polar wash (e.g., methanol) prematurely eluted the analyte. 3. Elution Solvent Too Weak: The elution solvent was not basic enough to neutralize the amine. 4. Loading Flow Rate Too High: Insufficient residence time on the sorbent for binding.[6] | 1. Ensure sample pH is at least 2 units below the analyte's pKa. A pH of 6 is a safe starting point. 2. If analyte has weak non-polar character, consider a less strong organic wash solvent (e.g., 50% Methanol in water). 3. Increase the concentration of base in the elution solvent (e.g., from 2% to 5% NH₄OH). Ensure fresh elution solvent is prepared. 4. Reduce loading flow rate to 1-2 mL/min.[5] |
| Dirty Extract / High Matrix Effects | 1. Insufficient Washing: The wash steps did not adequately remove matrix components. 2. Wrong Wash Solvent: The wash solvent is not selective for the interferences present. | 1. Increase the volume of the wash steps. Consider a second wash with the same solvent. 2. The dual wash (acidic buffer then organic solvent) is designed to prevent this. Ensure both washes are performed. For highly lipidic matrices, a stronger non-polar wash like isopropanol might be considered, but check for analyte loss. |
| Poor Reproducibility (%RSD High) | 1. Inconsistent Flow Rates: Variable flow during loading or elution affects binding and desorption kinetics. 2. Sorbent Drying: Allowing the sorbent bed to dry out after conditioning/equilibration prevents proper interaction with the aqueous sample.[6] 3. Channeling: Poor packing or high flow rates can cause the sample to bypass much of the sorbent bed. | 1. Use a vacuum manifold with flow control or a positive pressure manifold for consistent flow between samples. 2. Always add the next solvent before the previous one has completely passed the sorbent bed. 3. Ensure a slow, dropwise flow rate, especially during sample loading. |
Frequently Asked Questions (FAQs)
Q1: Why is a mixed-mode sorbent recommended over a standard C18 or silica sorbent?
A standard C18 (reversed-phase) sorbent would retain the analyte based only on its hydrophobicity. This makes it difficult to wash away other non-polar matrix interferences without also losing the analyte. A normal-phase (silica) sorbent is generally unsuitable for this application. The mixed-mode approach provides two different retention "hooks" (ionic and hydrophobic), allowing you to wash away interferences that only bind to one of them, resulting in a much cleaner final extract.[3][4]
Q2: My analyte is still not eluting even with 5% ammonium hydroxide in methanol. What can I do?
This indicates very strong retention. First, confirm your elution solvent is freshly prepared. If recovery is still low, it suggests the hydrophobic interaction is also very strong. You can try a stronger elution solvent, such as 5% ammonium hydroxide in a 50:50 mixture of methanol and acetonitrile, or even isopropanol. A small increase in elution volume may also be beneficial.
Q3: What is "analyte breakthrough" and how do I check for it?
Breakthrough occurs when the analyte fails to bind to the sorbent during the loading step and passes through into the waste.[7] This can happen if the cartridge is overloaded or the flow rate is too high. To check for it, collect the liquid that passes through during the sample loading step and analyze it. If a significant amount of your analyte is present, you should either reduce the sample amount or use a cartridge with a higher sorbent mass.[6]
Q4: Can I automate this SPE method?
Absolutely. This type of protocol is well-suited for automation on various liquid handling platforms. Automation further improves reproducibility by ensuring consistent timing and flow rates for all steps, which is a common source of manual error.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [merckmillipore.com]
- 4. agilent.com [agilent.com]
- 5. silicycle.com [silicycle.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. welch-us.com [welch-us.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for 4-Chlorophentermine Quantification
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4-chlorophentermine. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for generating robust, reliable, and defensible data. This document moves beyond a simple recitation of protocols to explore the underlying scientific principles and rationale that govern method selection, development, and validation, ensuring your experimental choices are both technically sound and fit for purpose.
The accurate quantification of 4-chlorophentermine, a sympathomimetic amine and analogue of phentermine, is critical in various fields, from forensic toxicology to pharmaceutical development. The choice between GC-MS and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and desired throughput.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Established Standard
GC-MS has long been considered a gold standard in the analysis of amphetamine-type substances, valued for its high chromatographic resolution and extensive, standardized spectral libraries.[1] However, its application to polar, non-volatile compounds like 4-chlorophentermine necessitates a critical preparatory step: derivatization.
The Imperative of Derivatization
4-Chlorophentermine, with its primary amine group, exhibits poor volatility and is prone to thermal degradation in a hot GC injector and column. This leads to poor peak shape, low sensitivity, and unreliable quantification. Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[2] Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. This process replaces the active hydrogen on the amine group with a nonpolar trimethylsilyl (TMS) group, resulting in a derivative that chromatographs beautifully.
The use of derivatizing agents, however, can be harsh on GC columns, potentially shortening their lifespan.[2][3] Therefore, the selection of a robust column, such as one with an arylene-embedded stationary phase, is recommended to withstand repeated injections of derivatized samples.[2]
GC-MS Experimental Protocol
The following protocol outlines a robust method for the analysis of 4-chlorophentermine in a biological matrix (e.g., plasma).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic technique to isolate the analyte from complex biological matrices and minimize interferences.
-
Procedure:
-
To 1 mL of plasma, add a suitable internal standard (e.g., 4-chlorophentermine-d4).
-
Alkalinize the sample by adding 1 mL of 0.5 M NaOH to ensure the 4-chlorophentermine is in its free base form, which is more soluble in organic solvents.
-
Add 5 mL of an organic solvent (e.g., n-hexane/ethyl acetate, 9:1 v/v) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization
-
Rationale: To create a volatile and thermally stable TMS-derivative of 4-chlorophentermine suitable for GC analysis.
-
Procedure:
-
Reconstitute the dried extract in 100 µL of ethyl acetate.
-
Add 50 µL of MSTFA.
-
Cap the vial and heat at 70°C for 20 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
3. GC-MS Instrumentation and Conditions
-
GC System: Agilent GC system (or equivalent)
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent stable 5% phenyl-arylene phase).[2]
-
Injection: 1 µL, Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Characteristic ions for TMS-derivatized 4-chlorophentermine would need to be determined empirically but would be based on its specific fragmentation pattern.
GC-MS Workflow Diagram
Caption: The GC-MS workflow for 4-chlorophentermine analysis.
Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - The Modern Powerhouse
LC-MS/MS has become the technique of choice in many bioanalytical laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[1] For polar molecules like 4-chlorophentermine, LC-MS/MS offers a more direct and often faster analytical solution.
The Advantage of Direct Analysis
The primary advantage of LC-MS/MS is its ability to analyze polar and non-volatile compounds in their native form.[1] This eliminates the derivatization step, which not only saves time and reagents but also removes a potential source of analytical variability.[1] The specificity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), allows for the selective detection of the target analyte even in the presence of complex matrix components, minimizing the need for extensive sample cleanup.[4]
LC-MS/MS Experimental Protocol
The following protocol details a streamlined "dilute-and-shoot" approach, which is often feasible with the selectivity of LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
Rationale: A fast and effective method to remove the majority of proteins from the plasma sample, which can interfere with the analysis and foul the LC-MS system.
-
Procedure:
-
To 100 µL of plasma, add a suitable internal standard (e.g., 4-chlorophentermine-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection. If necessary, dilute further with the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 LC system (or equivalent).[4]
-
Column: Reversed-phase C18 column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS/MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6430).[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion (the protonated molecule, [M+H]⁺) and its unique product ion generated by collision-induced dissociation.
-
Hypothetical Transitions for 4-Chlorophentermine (C₁₀H₁₄ClN):
-
Precursor Ion (Q1): m/z 184.1 (corresponding to [M+H]⁺)
-
Product Ion (Q3): A specific fragment ion would be determined via infusion and product ion scans (e.g., m/z 91.1 or another structurally significant fragment).
-
-
LC-MS/MS Workflow Diagram
Caption: The LC-MS/MS workflow for 4-chlorophentermine analysis.
Performance Cross-Validation: A Head-to-Head Comparison
The decision between GC-MS and LC-MS/MS often comes down to a trade-off between various performance characteristics. All methods must be validated according to established guidelines, such as those from the FDA, to ensure accuracy, precision, and reliability.[6][7]
| Parameter | GC-MS | LC-MS/MS | Rationale & Insights |
| Limit of Quantification (LOQ) | Low ng/mL | Sub-ng/mL to pg/mL | LC-MS/MS typically offers superior sensitivity due to the efficiency of ESI and the low noise of MRM detection.[1][5] |
| Linearity (R²) | >0.99 | >0.995 | Both techniques can achieve excellent linearity over a defined concentration range.[8][9][10] |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods, when properly validated according to FDA guidelines, must meet acceptance criteria of ±15% (±20% at LOQ).[5][6][11] |
| Precision (% RSD) | <15% | <15% | Similar to accuracy, both techniques are expected to meet the <15% RSD criteria for precision.[5][11] |
| Sample Preparation Time | Longer (1-2 hours) | Shorter (<30 minutes) | The elimination of the derivatization step significantly reduces sample preparation time for LC-MS/MS.[1] |
| Run Time | 10-15 minutes | 5-10 minutes | Modern UHPLC systems coupled with MS/MS often allow for faster chromatographic runs compared to conventional GC.[10] |
| Throughput | Lower | Higher | The combination of faster sample preparation and shorter run times gives LC-MS/MS a distinct advantage in high-throughput environments. |
| Matrix Effects | Generally Lower | Can be Significant | Ion suppression or enhancement in the ESI source is a key consideration for LC-MS/MS that must be carefully evaluated during validation.[12] |
| Specificity | High | Very High | While GC-MS with SIM is highly specific, the MRM transitions in LC-MS/MS provide an even greater degree of certainty in analyte identification.[12] |
Conclusion: Selecting the Optimal Method
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of 4-chlorophentermine. The choice is not about which method is universally "better," but which is best suited for your specific analytical challenge.
-
Choose GC-MS when: You are working in a laboratory with established GC-MS protocols for amphetamines, require high-resolution chromatography, or need to confirm findings against historical GC-MS data and libraries. It remains a robust and legally defensible method.[12]
-
Choose LC-MS/MS when: Your primary drivers are high sensitivity, high throughput, and a simplified workflow. For drug development and clinical research where large numbers of samples must be processed quickly and with the lowest possible detection limits, LC-MS/MS is the clear modern choice.[5][13]
Cross-validation between the two techniques can be a powerful exercise.[14] If a sample is found to be positive by a high-throughput LC-MS/MS screen, confirmation using a fundamentally different technique like GC-MS provides the highest possible level of analytical confidence, leveraging the orthogonal nature of the separation and ionization mechanisms. This dual-pronged approach ensures the utmost scientific integrity and trustworthiness of your results.
References
- 1. chromsystems.com [chromsystems.com]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. agilent.com [agilent.com]
- 5. hpst.cz [hpst.cz]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of an Extremely Analytical RP-HPLC Technique for the simultaneous estimation of Phentermine and Topiramate in API and mixed Marketed Pharmaceutical Dosage Forms | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 10. jrtdd.com [jrtdd.com]
- 11. Development and validation of a qualitative GC-MS method for methamphetamine and amphetamine in human urine using aqueous-phase ethyl chloroformate derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]
- 12. A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. pharmaguru.co [pharmaguru.co]
A Comparative Pharmacological Analysis of 4-Chlorophentermine and Phentermine: A Guide for Researchers
This guide provides a detailed comparative pharmacological analysis of 4-chlorophentermine and its more clinically prevalent analog, phentermine. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the resultant differences in therapeutic and adverse effects of these two substituted amphetamines. The information presented herein is grounded in experimental data to facilitate a comprehensive understanding of their divergent pharmacological characteristics.
Introduction: Two Analogs, Two Distinct Mechanisms
Phentermine and 4-chlorophentermine are structurally related sympathomimetic amines, both initially investigated for their appetite-suppressant properties.[1][2] However, a single substitution of a chlorine atom at the para position of the phenyl ring dramatically alters the neurochemical profile, shifting the primary mechanism of action from a catecholamine-dominant to a serotonin-dominant agent.
Phentermine , approved for short-term obesity management, functions primarily as a norepinephrine-dopamine releasing agent (NDRA).[1] Its therapeutic effects are largely attributed to the elevation of these catecholamines in the hypothalamus, which enhances satiety and reduces appetite.[1]
4-Chlorophentermine (also known as chlorphentermine), in stark contrast, is a highly selective serotonin releasing agent (SSRA).[2][3] This pharmacological profile aligns it more closely with compounds like fenfluramine, where the anorectic effect is mediated predominantly through the serotonergic system.[3] This fundamental difference in their interaction with monoamine systems is the cornerstone of their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The primary molecular targets for both phentermine and 4-chlorophentermine are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Their interaction with these transporters, however, is markedly different.
Phentermine exhibits a preferential affinity for and action at NET and DAT, leading to the release of norepinephrine and dopamine.[4] In vivo microdialysis studies in rats have demonstrated that phentermine administration significantly increases extracellular dopamine concentrations in the striatum without a significant effect on serotonin levels.[4]
4-Chlorophentermine , conversely, is a potent and selective SERT substrate, triggering the release of serotonin.[2][3] This selectivity for the serotonergic system is the defining feature of its pharmacology.
The divergent mechanisms of action are visually represented in the following signaling pathway diagrams:
Comparative Pharmacokinetics
While comprehensive head-to-head human pharmacokinetic data is limited, available studies in both animals and humans allow for a general comparison.
| Parameter | Phentermine | 4-Chlorophentermine |
| Absorption | Rapidly absorbed after oral administration. | Readily absorbed from the gastrointestinal tract. |
| Peak Plasma Concentration (Tmax) | Approximately 3-4.4 hours.[5] | Approximately 2.8 hours.[6] |
| Metabolism | Minimally metabolized.[5] | Extensively metabolized to monodesmethyl and didesmethyl compounds.[6] |
| Elimination Half-Life | Approximately 20 hours in adults.[5] | Approximately 28 hours in adults (range 19-43 hours).[6] |
| Excretion | Primarily excreted unchanged in the urine.[5] | Primarily excreted as metabolites in the urine.[6] |
Comparative Pharmacodynamics and Therapeutic Effects
The distinct neurochemical profiles of phentermine and 4-chlorophentermine translate to different pharmacodynamic effects and therapeutic considerations.
Anorectic Efficacy
Both compounds have demonstrated efficacy as appetite suppressants.
-
Phentermine: Its anorectic effect is well-documented and is the basis for its clinical use in obesity.[7]
-
4-Chlorophentermine: Older clinical studies have shown significant weight loss in obese adolescents.[2][3] In a 12-week study, adolescents receiving 65 mg of chlorphentermine daily experienced an average weight loss of 6.7 kg, compared to a 0.5 kg weight gain in the placebo group.[2][3]
A direct comparison of anorectic potency from a single study is not available. However, the different mechanisms suggest that their effects on appetite may be qualitatively different, with phentermine's effects being more associated with stimulation and 4-chlorophentermine's with serotonergic-mediated satiety.
Cardiovascular Effects
The cardiovascular side effect profiles are a critical point of differentiation.
-
Phentermine: As a sympathomimetic amine that increases norepinephrine levels, phentermine can cause an increase in heart rate and blood pressure.[8] Common cardiovascular side effects include palpitations and tachycardia.[8] Although large observational studies have shown minimal significant increases in most patients, it poses a risk for individuals with pre-existing cardiovascular conditions.[8]
-
4-Chlorophentermine: While direct comparative cardiovascular data is scarce, as a selective serotonin releasing agent, its cardiovascular profile would be expected to differ from phentermine. Serotonergic agents can also have cardiovascular effects, including the potential for pulmonary hypertension, a known risk with the serotonergic agent fenfluramine.[9]
Abuse Liability
The potential for abuse is a significant concern for stimulant medications and is directly linked to their neurochemical actions.
-
Phentermine: Due to its dopamine-releasing properties in reward pathways, phentermine has a recognized potential for abuse and is classified as a Schedule IV controlled substance.[10] Animal studies have shown that rats will self-administer phentermine, particularly under conditions of food deprivation.[10]
-
4-Chlorophentermine: Selective serotonin releasing agents are generally considered to have a lower abuse liability than dopamine-releasing agents.[11] The lack of significant dopamine release by 4-chlorophentermine would predict a lower potential for reinforcement and abuse compared to phentermine.[11]
Experimental Protocols for Comparative Analysis
To further elucidate the pharmacological differences between these two compounds, the following experimental workflows are recommended.
Receptor Binding Affinity Assay
Objective: To quantitatively determine the binding affinity of phentermine and 4-chlorophentermine for DAT, NET, and SERT.
Methodology:
-
Preparation of Membranes: Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of unlabeled phentermine or 4-chlorophentermine.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of drug that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To compare the effects of phentermine and 4-chlorophentermine on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.
Methodology:
-
Probe Implantation: Stereotaxically implant microdialysis probes into the brain regions of interest (e.g., nucleus accumbens, prefrontal cortex, hypothalamus) of awake, freely moving rats.[12][13][14][15]
-
Perfusion: Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[12][13][14][15]
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.[12][13][14][15]
-
Drug Administration: Administer phentermine or 4-chlorophentermine (systemically or via reverse dialysis) and continue to collect dialysate samples at regular intervals.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS).[12][13][14][15][16]
Sources
- 1. A concise review on the therapeutics of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anorectic efficacy of the fenfluramine/phentermine combination in rats: additivity or synergy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phentermine self-administration in naive free-feeding and food-deprived rats: a dose response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioKB - Publication [biokb.lcsb.uni.lu]
comparing 2-(4-Chlorophenyl)propan-2-amine vs 4-chloroamphetamine potency at SERT
A Comparative Guide to the SERT Potency of 2-(4-Chlorophenyl)propan-2-amine and 4-Chloroamphetamine
A Technical Resource for Neuropharmacology and Drug Development Professionals
This guide offers a detailed comparative analysis of two structurally related compounds, this compound and 4-chloroamphetamine (4-CA), focusing on their potency and mechanism of action at the serotonin transporter (SERT). As a pivotal regulator of serotonergic neurotransmission, SERT is a primary target for numerous therapeutic agents and a subject of intense research. This document is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how these specific chemical entities interact with this crucial transporter.
The Serotonin Transporter: A Critical Regulatory Hub
The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] This action terminates serotonergic signaling and is fundamental for maintaining synaptic homeostasis. Given its role in modulating mood, cognition, and various physiological processes, SERT is the principal target for a broad spectrum of antidepressants, most notably the selective serotonin reuptake inhibitors (SSRIs). Consequently, the potency and functional effects of novel compounds at SERT are of paramount interest in the pursuit of new therapeutic interventions for neuropsychiatric disorders.
Comparative Analysis of SERT Potency
The potency of a compound at SERT is typically determined by its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki) in in vitro assays.[2] A lower value for these parameters signifies a higher potency.
| Compound | Chemical Structure | IUPAC Name | SERT Potency (IC50/EC50/Ki) | Assay Type | Reference |
| 4-Chloroamphetamine (4-CA) | CC(Cc1ccc(Cl)cc1)N | 1-(4-Chlorophenyl)propan-2-amine | EC50 (release): 28.3 nM | Monoamine Release Assay (Rat Brain Synaptosomes) | [3] |
| IC50 (reuptake): 490 nM | Reuptake Inhibition Assay (HEK293 cells) | [3] | |||
| This compound | CC(C)(c1ccc(Cl)cc1)N | This compound | Not documented in available scientific literature. | - | [4] |
Expert Analysis:
4-Chloroamphetamine (4-CA) is a well-characterized and highly potent agent at the serotonin transporter. Its primary mechanism is not merely blocking reuptake but actively inducing the reverse transport, or efflux, of serotonin through SERT, making it a potent serotonin-releasing agent.[3][5] Its EC50 value for serotonin release is a robust 28.3 nM in rat brain synaptosomes, indicating high potency in eliciting this effect.[3] While it also inhibits serotonin reuptake with an IC50 of 490 nM, its action as a releaser is more pronounced.[3] This potent serotonergic activity is also associated with significant neurotoxicity at higher doses.[3]
In stark contrast, This compound is a structural isomer of 4-CA for which there is a notable absence of pharmacological data in the public domain regarding its activity at SERT.[4] Chemical suppliers list it primarily as a compound for research and development, suggesting its utility as a synthetic intermediate rather than a pharmacologically characterized agent.[4][6] The shift of the amino group from the 2-position of the propane chain (in 4-CA) to the 2-position while the phenyl ring is also at the 2-position creates a tertiary carbon, which can significantly alter its interaction with the binding pocket of the serotonin transporter. Without experimental data, any potential activity at SERT remains speculative.
Elucidating the Mechanism of Action: Reuptake Inhibition vs. Release
The functional outcome of a compound's interaction with SERT is a critical determinant of its overall pharmacological profile. Ligands can be broadly categorized as:
-
Reuptake Inhibitors (Blockers): These compounds bind to SERT and prevent the transport of serotonin from the synapse into the presynaptic neuron.
-
Releasers (Substrates): These compounds are transported into the neuron by SERT and, through a complex mechanism, induce the reverse transport of serotonin out of the neuron and into the synapse.[5]
As established, 4-CA is a potent serotonin releasing agent.[3][5] The mechanism for this compound at SERT is unknown due to the lack of experimental investigation.
Methodologies for Determining SERT Potency and Mechanism
To experimentally determine the potency and mechanism of action of this compound and directly compare it to 4-CA, the following established in vitro assays are recommended.
Serotonin Reuptake Inhibition Assay
This functional assay quantifies the ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) into cells or synaptosomes that express SERT.[7][8]
Experimental Workflow:
Caption: A schematic of the radioligand competition binding assay workflow.
Detailed Protocol:
-
Membrane Preparation: Isolate cell membranes from hSERT-expressing cells or brain tissue homogenates. [9][10]2. Assay Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand (at or below its Kd) and a range of concentrations of the unlabeled test compound. [11][10]Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known SERT blocker). [9]3. Equilibration and Filtration: Allow the binding to reach equilibrium, then rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer. [9][10]4. Data Analysis:
-
Quantify the radioactivity on the filters.
-
Determine the specific binding by subtracting non-specific binding from total binding.
-
Calculate the IC50 from the competition curve and convert it to the affinity constant (Ki) using the Cheng-Prusoff equation. [11]
-
Summary and Recommendations for Future Research
The current body of scientific literature establishes 4-chloroamphetamine as a potent serotonin-releasing agent with well-defined activity at SERT. Conversely, its structural isomer, this compound, remains pharmacologically uncharacterized in this context. This significant data gap precludes a direct comparison of their potencies.
For a comprehensive evaluation, it is imperative that this compound be subjected to the rigorous in vitro assays detailed in this guide. The primary objectives of future research should be:
-
Determine the binding affinity (Ki) and reuptake inhibition potency (IC50) of this compound at SERT. This will provide the fundamental data for a direct potency comparison with 4-CA.
-
Investigate the functional activity of this compound. Serotonin release assays are crucial to ascertain whether it acts as a reuptake inhibitor or a releasing agent.
The resulting data will not only fill a critical knowledge gap but also provide valuable insights into the structure-activity relationships of substituted phenethylamines at the serotonin transporter, potentially guiding the design of novel neuropharmacological agents.
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- Li, A., et al. (2023).
- Rothman, R. B., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 7(12), 1776-1784.
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A Comprehensive Guide to the Validation of an Analytical Method for 4-CPA in Accordance with ICH Guidelines
In the landscape of pharmaceutical development and manufacturing, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used to quantify the active pharmaceutical ingredient (API) and its potential impurities. This guide provides an in-depth, technically-grounded comparison of the essential validation parameters for an analytical method for 4-Chlorophenoxyacetic Acid (4-CPA), a synthetic auxin herbicide that may be present as a process-related impurity or a degradation product in certain drug substances.[1][2]
This document is structured to provide not only the "what" and "how" but, more critically, the "why" behind each validation experiment, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for validating a stability-indicating analytical method for 4-CPA.
The Analytical Challenge: Why Validate for 4-CPA?
4-Chlorophenoxyacetic acid (4-CPA) is a hydrophobic and acidic compound.[1] Its presence, even in trace amounts, can have implications for the safety and efficacy of a drug product. Therefore, a validated analytical method is crucial to ensure that the levels of 4-CPA are accurately and precisely monitored throughout the drug development lifecycle, from API release testing to stability studies. The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[6][7]
A common and effective technique for the analysis of 4-CPA is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as UV.[1][8][9] This guide will focus on the validation of an HPLC method for the quantification of 4-CPA.
The Validation Workflow: A Holistic Approach
The validation of an analytical method is not a singular event but a systematic process. The following diagram illustrates the interconnectedness of the various validation parameters as stipulated by ICH Q2(R1).
Caption: Overall workflow for the validation of an analytical method according to ICH Q2(R1).
In-Depth Analysis of Validation Parameters
Specificity: The Cornerstone of a Stability-Indicating Method
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] For a method to be "stability-indicating," it must be able to separate and quantify the analyte of interest from any degradation products formed during stability studies.[12][13] This is achieved through forced degradation studies.
Experimental Protocol: Forced Degradation
Forced degradation studies intentionally stress the drug substance to produce potential degradation products.[12][13][14]
-
Acid Hydrolysis: Treat the 4-CPA sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the 4-CPA sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the 4-CPA sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid 4-CPA sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the 4-CPA solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Data Presentation: Peak Purity Analysis
The chromatograms from the forced degradation studies are then analyzed to ensure that the 4-CPA peak is free from any co-eluting peaks. This is typically assessed using a photodiode array (PDA) detector to determine peak purity.
| Stress Condition | % Degradation of 4-CPA | Peak Purity Index (4-CPA) | Observations |
| Acid Hydrolysis | 15.2% | > 0.999 | Degradation peak observed at RRT 0.85. |
| Base Hydrolysis | 21.5% | > 0.999 | Major degradation peak observed at RRT 0.72. |
| Oxidation | 8.7% | > 0.999 | Minor degradation peak observed at RRT 1.15. |
| Thermal | 5.1% | > 0.999 | No significant degradation peaks observed. |
| Photolytic | 12.8% | > 0.999 | Degradation peak observed at RRT 0.91. |
Trustworthiness: A peak purity index greater than 0.999 provides a high degree of confidence that the analytical method is specific for 4-CPA and can separate it from its potential degradation products.
Linearity and Range: Establishing a Proportional Response
Causality: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[15] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]
Experimental Protocol: Calibration Curve
-
Prepare a stock solution of 4-CPA reference standard.
-
Prepare a series of at least five concentrations by diluting the stock solution, ranging from the reporting limit to 150% of the specification limit for 4-CPA.
-
Inject each concentration in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
Data Presentation: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 12,540 |
| 1.0 | 25,110 |
| 2.5 | 62,890 |
| 5.0 | 125,500 |
| 7.5 (150%) | 188,350 |
Linear Regression Analysis:
-
Correlation Coefficient (r²): > 0.999
-
Y-intercept: Close to zero
-
Slope: Provides the response factor
Trustworthiness: A correlation coefficient (r²) greater than 0.999 is a strong indicator of a linear relationship between concentration and response.
Accuracy: Closeness to the True Value
Causality: Accuracy is the closeness of the test results obtained by the method to the true value.[11][17] It is a measure of the systematic error of the method. Accuracy is typically determined by spiking a placebo (a mixture of all the components of the drug product except the API and the impurity being tested) with known amounts of 4-CPA at different concentration levels.[11]
Experimental Protocol: Recovery Study
-
Prepare a placebo solution.
-
Spike the placebo with 4-CPA at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery of 4-CPA.
Data Presentation: Accuracy Results
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 50% | 2.5 | 2.48 | 99.2% |
| 100% | 5.0 | 5.03 | 100.6% |
| 150% | 7.5 | 7.45 | 99.3% |
| Mean Recovery | 99.7% |
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision: Agreement Between Measurements
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][18] It is a measure of the random error of the method and is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[10]
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and on different equipment.
Experimental Protocol: Precision Study
-
Repeatability: Prepare six independent samples of a placebo spiked with 4-CPA at 100% of the specification limit. Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
Data Presentation: Precision Results
| Parameter | Analyst 1 / Day 1 / Instrument 1 | Analyst 2 / Day 2 / Instrument 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Concentration (µg/mL) | 5.01 | 4.98 |
| Standard Deviation | 0.045 | 0.052 |
| Relative Standard Deviation (%RSD) | 0.90% | 1.04% |
Acceptance Criteria: The %RSD should be within a pre-defined limit, typically not more than 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ): The Lower Boundaries
Causality:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
These parameters are crucial for impurity methods to ensure that even very low levels of the impurity can be reliably detected and quantified.
Experimental Protocol: Determination of LOD and LOQ
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Data Presentation: LOD and LOQ
| Parameter | Value (µg/mL) | Method of Determination |
| LOD | 0.15 | Based on Signal-to-Noise Ratio (3:1) |
| LOQ | 0.50 | Based on Signal-to-Noise Ratio (10:1) |
Trustworthiness: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness: Resilience to Minor Variations
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]
Experimental Protocol: Robustness Study
Introduce small, deliberate variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Wavelength of detection (e.g., ± 2 nm)
Analyze a sample at each varied condition and assess the impact on the results, including retention time, peak area, and resolution between 4-CPA and any adjacent peaks.
Data Presentation: Robustness Results
| Parameter Varied | Variation | %RSD of 4-CPA Area | Resolution (4-CPA and nearest peak) |
| Flow Rate | -0.2 mL/min | 1.2% | > 2.0 |
| +0.2 mL/min | 1.1% | > 2.0 | |
| Column Temperature | -5°C | 0.8% | > 2.0 |
| +5°C | 0.9% | > 2.0 | |
| Mobile Phase | -2% Organic | 1.5% | > 2.0 |
| +2% Organic | 1.4% | > 2.0 |
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected by the variations.
The Logical Interplay of Validation Parameters
The validation parameters are not independent but form a logical and self-validating system. The following diagram illustrates this relationship.
Caption: Logical relationship between key analytical method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method for 4-CPA according to ICH guidelines is a scientifically rigorous process that establishes a foundation of trust in the data generated. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can ensure that the method is fit for its intended purpose of monitoring the quality and stability of drug substances. This comprehensive approach not only satisfies regulatory requirements but also underpins the commitment to patient safety and product quality.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
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pCPA (4-Chlorophenoxyacetic Acid) - HELIX Chromatography. [Link]
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4-CPA | SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
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Analytical method validation: A brief review. [Link]
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Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
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Forced Degradation Studies for Biopharmaceuticals - BioPharm International. [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
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Forced Degradation Studies in Pharmaceuticals: How to Perform. [Link]
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The Impact of Chloro-Substitution on Phentermine Activity: A Comparative Analysis of 3-Chloro vs. 4-Chloro Analogs
A Technical Guide for Researchers in Pharmacology and Drug Development
Introduction: Phentermine and the Significance of Halogen Substitution
Phentermine, α,α-dimethylphenethylamine, is a well-established sympathomimetic amine primarily utilized for its anorectic effects in the short-term management of obesity.[1][2] Its mechanism of action is centered on the release of norepinephrine and to a lesser extent, dopamine, in the central nervous system, which leads to appetite suppression.[3][4] The phenethylamine scaffold, however, is a fertile ground for structural modifications that can dramatically alter its pharmacological profile. Among these, halogen substitution on the phenyl ring has proven to be a critical determinant of activity, particularly concerning the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6]
This guide provides a comprehensive comparison of the pharmacological effects of 3-chloro and 4-chloro substitution on the phentermine molecule. While 4-chlorophentermine (chlorphentermine) is a known compound with a distinct pharmacological profile, direct experimental data on 3-chlorophentermine is scarce. Therefore, this guide will draw upon established structure-activity relationships (SAR) of substituted phenethylamines and data from the closely related 3-chloroamphetamine to infer the likely properties of 3-chlorophentermine and contrast them with the known effects of its 4-chloro isomer.
Shifting the Balance: How Chloro-Substitution Alters Monoamine Transporter Selectivity
The position of the chlorine atom on the phenyl ring of phentermine fundamentally dictates the compound's interaction with monoamine transporters, shifting its activity from a primarily catecholaminergic agent to one with significant serotonergic properties.
Phentermine: The Catecholamine-Dominant Precursor
Phentermine's primary mechanism involves the release of norepinephrine and dopamine, with minimal effects on serotonin.[4] This profile is responsible for its stimulant and appetite-suppressant effects.
4-Chlorophentermine: A Selective Serotonin Releasing Agent
The introduction of a chlorine atom at the para (4) position of the phenyl ring dramatically shifts the pharmacological profile towards the serotonin system. 4-chlorophentermine is a potent and selective serotonin releasing agent (SRA).[5][7] This is a well-documented trend in phenethylamine SAR, where para-substitution with an electron-withdrawing group like chlorine enhances affinity and activity at SERT.[6][8] This shift transforms the compound from a classical stimulant to a serotonergic agent, which has implications for both its therapeutic potential and its safety profile, including an increased risk for serotonergic toxicity.[8][9]
3-Chlorophentermine: A Hypothesized Mixed-Action Profile
This suggests that a 3-chloro substitution on phentermine would likely result in a compound that retains the potent catecholaminergic activity of the parent compound while introducing a significant serotonergic component. This mixed-action profile would differentiate it from both the catecholamine-dominant phentermine and the serotonin-dominant 4-chlorophentermine.
Quantitative Comparison of Pharmacological Activity
The following table summarizes the known and inferred activities of phentermine and its 3-chloro and 4-chloro analogs at the monoamine transporters. It is important to note that the data for 3-chlorophentermine is extrapolated from 3-chloroamphetamine and should be interpreted with caution pending direct experimental verification.
| Compound | Primary Mechanism of Action | DAT Activity | NET Activity | SERT Activity |
| Phentermine | Norepinephrine-Dopamine Releasing Agent | Moderate Releaser | Potent Releaser | Weak/Negligible Activity |
| 3-Chlorophentermine (Inferred) | Mixed Norepinephrine-Dopamine-Serotonin Releasing Agent | Potent Releaser (EC50 ~12 nM for 3-CA) | Potent Releaser (EC50 ~9 nM for 3-CA) | Moderate Releaser (EC50 ~120 nM for 3-CA) |
| 4-Chlorophentermine | Selective Serotonin Releasing Agent | Weak Releaser/Inhibitor | Weak Releaser/Inhibitor | Potent Releaser |
Data for 3-chlorophentermine is inferred from the EC50 values of 3-chloroamphetamine for monoamine release.[5]
Experimental Protocols for Comparative Analysis
To empirically validate the inferred properties of 3-chlorophentermine and directly compare it to 4-chlorophentermine, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative study.
In Vitro Monoamine Transporter Activity Assays
These assays are crucial for determining the potency and efficacy of the compounds at each of the monoamine transporters.
Caption: Workflow for in vivo behavioral and neurochemical studies.
-
Surgical Preparation: Anesthetize adult male Sprague-Dawley rats and stereotaxically implant a guide cannula targeting a brain region of interest, such as the nucleus accumbens or prefrontal cortex. Allow for a recovery period of at least one week.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish stable extracellular levels of dopamine, norepinephrine, and serotonin.
-
Compound Administration: Administer the test compounds (3-chlorophentermine, 4-chlorophentermine, or vehicle) via intraperitoneal injection.
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a defined period post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels and compare the effects of the different compounds.
Conclusion: Positional Isomerism as a Key Determinant of Pharmacological Activity
The substitution of a chlorine atom on the phenyl ring of phentermine profoundly alters its pharmacological activity, with the position of the substitution being a critical factor. While 4-chlorophentermine is a well-characterized selective serotonin releasing agent, the available evidence from related compounds strongly suggests that 3-chlorophentermine would exhibit a mixed-action profile, retaining potent catecholaminergic activity alongside a significant serotonergic component.
This comparative analysis underscores the importance of positional isomerism in drug design and highlights the need for direct experimental evaluation of 3-chlorophentermine to fully elucidate its pharmacological profile. The provided experimental protocols offer a roadmap for researchers to undertake such a study, which would contribute valuable knowledge to the structure-activity relationships of phenethylamine-based compounds and could inform the development of novel therapeutics with tailored monoamine transporter activities.
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A Comparative Pharmacological Guide: Amphetamine vs. 2-(4-Chlorophenyl)propan-2-amine (4-Chloroamphetamine)
This guide provides an in-depth comparative analysis of the pharmacological properties of amphetamine and its halogenated analog, 2-(4-Chlorophenyl)propan-2-amine, more commonly known as para-chloroamphetamine (PCA or 4-CA). While structurally similar, a single chlorine atom substitution dramatically alters the neurochemical profile, transforming a classic catecholaminergic stimulant into a potent and selective serotonergic agent with marked neurotoxicity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the actions of phenethylamine-based psychostimulants.
Introduction: A Tale of Two Amines
Amphetamine is a well-characterized central nervous system (CNS) stimulant, with therapeutic applications in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its pharmacological activity and abuse potential are primarily driven by its profound effects on dopamine and norepinephrine systems.[3][4][5]
In contrast, 4-Chloroamphetamine (PCA) is a research chemical that, despite early investigation as a potential antidepressant and appetite suppressant, was abandoned for clinical use due to findings of severe neurotoxicity.[6] Today, PCA serves as an indispensable experimental tool, utilized by neuroscientists to induce selective, long-lasting depletion of central serotonin (5-HT) stores, thereby facilitating the study of serotonergic system function and pathology.[6][7] The striking pharmacological divergence between these two molecules offers a compelling case study in how subtle molecular modifications can yield vastly different biological outcomes.
Comparative Pharmacodynamics: The Critical Role of the para-Chloro Moiety
The primary molecular targets for both amphetamine and PCA are the presynaptic plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8][9] Both molecules act as transporter substrates, meaning they are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines via inhibition of the vesicular monoamine transporter 2 (VMAT2) and subsequently induce reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[1][4][9]
The critical distinction lies in their selectivity and potency at these transporters.
-
Amphetamine: Exhibits a strong preference for the catecholamine transporters, DAT and NET.[3] It is a potent releaser of dopamine (DA) and norepinephrine (NE), with significantly weaker activity at SERT.[3][10] This profile underlies its classic psychostimulant, locomotor-activating, and reinforcing effects.[8]
-
4-Chloroamphetamine (PCA): The addition of a chlorine atom at the para position of the phenyl ring dramatically increases its affinity and efficacy at SERT.[8] While it retains activity at DAT and NET, it is a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with its most pronounced effects on the serotonin system.[6] This shift towards serotonergic activity is the defining feature of PCA's pharmacology.
Mechanism of Action at the Monoaminergic Synapse
The following diagram illustrates the differential primary mechanisms of amphetamine and PCA at a presynaptic terminal.
Caption: Differential Mechanisms of Amphetamine and 4-Chloroamphetamine.
Neurotoxicity: A Defining Difference
The most significant pharmacological divergence is PCA's potent and selective neurotoxicity towards serotonin neurons.[7] High doses of PCA lead to long-term, often irreversible, depletion of 5-HT, its metabolite 5-HIAA, and degeneration of serotonergic nerve terminals.[6][11] This effect is so robust that PCA is the agent of choice in preclinical models requiring serotonergic lesioning.[12]
While high-dose amphetamine regimens can be neurotoxic to dopaminergic neurons[13][14], the effect is generally considered less pronounced and selective than the serotonergic damage inflicted by PCA. The precise mechanisms underlying PCA's neurotoxicity are complex but are thought to involve oxidative stress and metabolic activation into reactive species within the 5-HT neuron.[15]
Quantitative Comparison of Monoamine Transporter Activity
The differential pharmacology can be quantified by comparing the potencies of each compound for inhibiting monoamine reuptake (IC₅₀) and stimulating monoamine release (EC₅₀).
| Parameter | Transporter | Amphetamine | 4-Chloroamphetamine (PCA) | Primary Reference |
| Release Potency (EC₅₀, nM) | DAT | Potent | 42.2 - 68.5 | [6] |
| NET | Potent | 23.5 - 26.2 | [6] | |
| SERT | Weak (>1000) | 28.3 | [6] | |
| Uptake Inhibition (IC₅₀, nM) | DAT | ~25-50 | 3,600 | [6] |
| NET | ~7-40 | 320 | [6] | |
| SERT | ~2000-4000 | 490 | [6] |
Note: Specific values for amphetamine can vary across studies, but the trend of DAT/NET >> SERT selectivity is consistently reported. The data clearly illustrates PCA's balanced, high potency as a releaser at all three transporters, contrasting with amphetamine's catecholamine selectivity.
Key Experimental Methodologies
The quantitative data presented above are derived from standard, validated neuropharmacological assays. Understanding these protocols is crucial for interpreting the results and designing further comparative studies.
Experimental Protocol 1: Radioligand Binding Assay for Transporter Affinity
This assay determines the affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to compete with a known high-affinity radiolabeled ligand.
Objective: To determine the Kᵢ of Amphetamine and PCA at DAT, NET, and SERT.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, hippocampus for SERT) or cultured cells expressing the transporter of interest in ice-cold buffer. Centrifuge to pellet cell membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.
-
Assay Incubation: In a 96-well plate, combine:
-
The prepared cell membranes.
-
A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET; [³H]citalopram for SERT).
-
A range of concentrations of the unlabeled test compound (Amphetamine or PCA).
-
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand inhibition versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Reference: For general principles and practical guides on radioligand binding assays, see Gifford Bioscience and Hulme & Trevethick (2010).[16][17][18]
Experimental Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the real-time measurement of extracellular neurotransmitter concentrations in specific brain regions of an awake, freely-moving animal following drug administration.
Objective: To compare the effects of systemic administration of Amphetamine vs. PCA on extracellular levels of DA and 5-HT in the rat brain.
Caption: Workflow for a typical in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation: Anesthetize a rat and use a stereotaxic frame to surgically implant a guide cannula aimed at the brain region of interest (e.g., nucleus accumbens for DA, prefrontal cortex for 5-HT).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Experiment Day: Insert a microdialysis probe through the cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0 µL/min).
-
Baseline Sampling: After an equilibration period, collect several dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer a systemic dose of amphetamine, PCA, or vehicle control.
-
Post-Injection Sampling: Continue collecting dialysate samples for several hours post-injection.
-
Analysis: Analyze the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of DA, 5-HT, and their metabolites.
-
Data Presentation: Express the results as a percentage change from the pre-drug baseline levels.
Reference: For detailed protocols and principles of in vivo microdialysis, see publications by Watson et al. (2006) and articles from JoVE.[19][20][21]
Summary and Conclusion
The pharmacological profiles of amphetamine and 4-chloroamphetamine are distinct and serve as a powerful example of structure-activity relationships.
-
Amphetamine is a classic psychostimulant whose effects are mediated primarily through potent release of dopamine and norepinephrine . Its relatively low affinity for the serotonin transporter defines its neurochemical and behavioral profile.
-
4-Chloroamphetamine (PCA) , due to the para-chloro substitution, is a potent serotonin releasing agent with profound and selective serotonergic neurotoxicity .[6][8] While it also releases DA and NE, its impact on the 5-HT system is its most salient feature.
For drug development professionals, this comparison underscores the critical importance of substituent effects on transporter selectivity. For researchers, it highlights why amphetamine is used to model catecholamine-driven behaviors and pathologies, while PCA remains the definitive pharmacological tool for investigating the consequences of serotonergic neuron destruction.
References
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Rothman, R. B., et al. (2001). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Furlong, T. M., et al. (2016). Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding on the Stop-Signal Task in Rats. Neurotoxicity Research. [Link]
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Quora. (2014). Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? Quora. [Link]
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Furlong, T. M., et al. (2016). Methamphetamine-, d-Amphetamine-, and p-Chloroamphetamine-Induced Neurotoxicity Differentially Effect Impulsive Responding on the Stop-Signal Task in Rats. ResearchGate. [Link]
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Wikipedia. para-Chloroamphetamine. Wikipedia. [Link]
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Calipari, E. S., & Ferris, M. J. (2013). The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation. Frontiers in Neuroanatomy. [Link]
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Gartside, S. E., et al. (1994). p-Chloroamphetamine (PCA), 3,4-methylenedioxy-methamphetamine (MDMA) and d-fenfluramine pretreatment attenuates d-fenfluramine-evoked release of 5-HT in vivo. Psychopharmacology. [Link]
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Furlong, T. M., et al. (2016). Methamphetamine, d-amphetamine and p-chloroamphetamine induced neurotoxicity differentially effect impulsive responding on the stop-signal task in rats. PubMed Central. [Link]
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Wikipedia. para-Methoxyamphetamine. Wikipedia. [Link]
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Sanders-Bush, E., et al. (1975). Long-term effects of p-chloroamphetamine and related drugs on central serotonergic mechanisms. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Neuroscientifically Challenged. (2018). 2-Minute Neuroscience: Amphetamine. YouTube. [Link]
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Nichols, D. E., et al. (1996). Studies on the mechanism of p-chloroamphetamine neurotoxicity. Biochemical Pharmacology. [Link]
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Justin, A., & Chefer, V. I. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
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de Vries, Y. A., et al. (2021). Comparing the evidential strength for psychotropic drugs: a Bayesian meta-analysis. Translational Psychiatry. [Link]
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Stanciu, C. N., & Penders, T. M. (2023). Amphetamine. StatPearls - NCBI Bookshelf. [Link]
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Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology. [Link]
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Heal, D. J., et al. (2013). The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities. Neuropsychopharmacology. [Link]
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Wikipedia. Amphetamine. Wikipedia. [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry. [Link]
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Solinas, M., & Goldberg, S. R. (2005). Comparative Psychopharmacology of Methylphenidate and Related Drugs in Human Volunteers, Patients with ADHD, and Experimental Animals. ResearchGate. [Link]
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Heal, D. J., et al. (2013). The pharmacology of amphetamine and methylphenidate: Relevance to the neurobiology of attention-deficit/hyperactivity disorder and other psychiatric comorbidities. Pharmacology, Biochemistry, and Behavior. [Link]
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Stanford Medicine. (2023). Brain imaging reveals how stimulant drugs improve performance in ADHD. Stanford Medicine News Center. [Link]
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Rudnick, G., & Wall, S. C. (1992). p-Chloroamphetamine induces serotonin release through serotonin transporters. Molecular Pharmacology. [Link]
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Carvalho, F., et al. (2012). Pharmacology and Toxicology of Amphetamine-Type Stimulants. ResearchGate. [Link]
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Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments. [Link]
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Sławińska, K., et al. (2023). The Therapeutic Potential of Amphetamine-like Psychostimulants. Molecules. [Link]
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Sharifzadeh, M., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research. [Link]
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O'Connor, E. C., et al. (2024). Overestimation of sex differences in psychostimulant activity via comparisons of males and females from different behavioral groups. bioRxiv. [Link]
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USDTL. (n.d.). Drug Classes and Neurotransmitters: Amphetamine, Cocaine, and Hallucinogens. USDTL. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. American Chemical Society. [Link]
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Di Chiara, G. (1998). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in Pharmacological Sciences. [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying Certified Reference Standards for 2-(4-Chlorophenyl)propan-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. This begins with the quality of your reference standards. A certified reference standard (CRS) is not merely a bottle of chemical; it is the benchmark against which your measurements are qualified, ensuring accuracy, reproducibility, and compliance. This guide provides an in-depth technical comparison and workflow for sourcing and rigorously qualifying a reference standard for 2-(4-Chlorophenyl)propan-2-amine, a critical precursor and impurity in various synthetic pathways.
The challenge with niche compounds like this compound is the limited availability of off-the-shelf, fully characterized Certified Reference Materials (CRMs) from multiple ISO 17034 accredited suppliers. Therefore, this guide adopts a dual-strategy approach: first, we identify potential commercial sources for high-purity material, and second, we provide a comprehensive, multi-technique analytical workflow to qualify this material in-house, establishing a self-validating system of trustworthiness for your research.
Part 1: Identifying Potential Suppliers
A thorough market survey reveals that while many vendors list this compound or its hydrochloride salt, few explicitly market it as an ISO 17034 Certified Reference Material. The onus often falls on the end-user to perform the necessary qualification. Below is a comparative table of potential suppliers.
| Supplier | Product Name | CAS Number | Stated Purity/Grade | Documentation Available Online | Notes |
| Biosynth | This compound hydrochloride | 151946-41-7 | Not specified; described as "High-quality reference standards" | Basic product information, safety data. Certificate of Analysis (CoA) typically available upon request. | A reputable supplier for reference standards; direct inquiry for a certified lot is recommended. |
| SynQuest Labs | This compound | 17797-11-4 | Not specified | Basic properties, downloadable CoA by lot number. | Provides access to CoA which is a good starting point for evaluation. |
| ChemShuttle | This compound | 17797-11-4 | 95% | Basic product information. | Purity stated at 95%, likely suitable as a starting material for further purification or for less stringent applications. |
| Sigma-Aldrich | This compound | 17797-11-4 | Not specified | Product page exists, but may be from a third-party supplier through their marketplace. | Important to verify the original manufacturer and available analytical data. |
Expert Insight: The absence of readily available, comprehensively certified standards from multiple vendors necessitates a robust in-house qualification protocol. The following sections detail the experimental workflows to achieve this.
Part 2: A Multi-Pronged Approach to In-House Qualification
To establish the identity, purity, and concentration of your this compound standard, a combination of orthogonal analytical techniques is essential. We will focus on High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and detection of volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment.
Caption: In-house qualification workflow for a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC with UV detection is a workhorse for assessing the purity of non-volatile organic compounds. The goal is to develop a stability-indicating method that can separate the main compound from any potential process-related impurities or degradation products.
Rationale for Method Development: The selected method is adapted from established protocols for similar aromatic amines and aims for a robust separation on a C18 column, a versatile stationary phase.[1][2][3] The mobile phase composition is chosen to ensure good peak shape and resolution.
Experimental Protocol: RP-HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of >99.5% is typically desired for a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatiles
GC-MS is an excellent technique for confirming the identity of the compound through its mass spectrum and for detecting any volatile or semi-volatile impurities. For primary amines, derivatization is often necessary to improve peak shape and thermal stability.[4][5]
Rationale for Derivatization: Primary amines can exhibit poor peak shape (tailing) in GC due to their interaction with active sites in the column. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~1 mg of the sample into a GC vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Data Analysis: The resulting mass spectrum of the derivatized analyte should be compared with a reference spectrum or theoretical fragmentation pattern to confirm identity. The total ion chromatogram (TIC) should be inspected for any impurity peaks.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of compound purity without the need for a specific reference standard of the same compound.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8]
Rationale for qNMR: Unlike chromatographic methods that provide a relative purity (area %), qNMR provides an absolute purity value (w/w %) by comparing the analyte's signal integral to that of a certified, stable internal standard of known purity.[9]
Caption: Principle of Quantitative NMR (qNMR) for purity assessment.
Experimental Protocol: qNMR Method
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
Internal Standard: A certified reference material with high purity, stability, and a simple NMR spectrum that does not overlap with the analyte. Maleic acid or dimethyl sulfone are good candidates.
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
-
-
Sample Preparation:
-
Using an analytical balance, accurately weigh ~15 mg of the this compound.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Ensure the spectrometer is properly shimmed.
-
Use a 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of both the analyte and the standard to ensure full relaxation.
-
Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the peaks to be integrated.[8]
-
-
Data Processing and Calculation:
-
Apply phase and baseline correction to the spectrum.
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:[9]
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
std: Internal Standard
-
Part 3: Synthesizing the Data into a Certificate of Analysis
Upon completion of the analytical workflows, a comprehensive internal Certificate of Analysis should be generated. This document provides the authoritative grounding for the use of this batch of material as a reference standard in your laboratory.
Example Certificate of Analysis Summary:
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | GC-MS | Mass spectrum conforms to structure | Conforms |
| Purity (HPLC) | RP-HPLC (Area %) | ≥ 99.5% | 99.8% |
| Purity (qNMR) | ¹H NMR (w/w %) | Report Value | 99.6% (Uncertainty ± 0.5%) |
| Volatile Impurities | GC-MS | No significant impurities detected | Conforms |
Conclusion
Sourcing a certified reference standard for a specialized compound like this compound requires a diligent approach that extends beyond simply purchasing a product. It involves identifying reliable suppliers of high-purity material and implementing a rigorous, multi-technique in-house qualification process. By employing orthogonal methods such as HPLC, GC-MS, and qNMR, researchers can establish a self-validating system, ensuring the trustworthiness and integrity of their analytical standard. This comprehensive qualification provides the authoritative grounding necessary for producing high-quality, reproducible scientific data in a regulated and quality-driven environment.
References
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved January 4, 2026, from [Link]
-
University of Cambridge. (n.d.). Quantitative NMR Spectroscopy. Retrieved January 4, 2026, from [Link]
-
Mestrelab Resources. (2013, January 11). Purity Calculation. Retrieved January 4, 2026, from [Link]
-
Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
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- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
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- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to Inter-Laboratory Quantification of 4-Chlorophentermine: Methodologies and Performance
Introduction
4-Chlorophentermine, a substituted amphetamine, has seen use as an anorectic agent.[1] Its accurate quantification in biological matrices is paramount for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Ensuring consistency and reliability of analytical data across different laboratories is a cornerstone of scientific rigor and regulatory acceptance. Inter-laboratory comparisons, or round-robin tests, are crucial for evaluating the robustness and transferability of analytical methods, ultimately leading to standardized and dependable quantification.[2][3]
This guide presents a comparative analysis of the three most prevalent analytical techniques for the quantification of 4-chlorophentermine: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). While a formal, large-scale inter-laboratory study on 4-chlorophentermine has not been published to date, this document synthesizes data from validated methods for structurally similar compounds and established principles of bioanalytical method validation to provide a comprehensive comparison.[4][5][6][7] The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select, validate, and implement a suitable quantitative assay for 4-chlorophentermine, and to understand the potential sources of inter-laboratory variability.
Analytical Methodologies: A Comparative Overview
The choice of analytical methodology is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. Below, we delve into the principles and experimental protocols for GC-MS, LC-MS/MS, and HPLC-UV for 4-chlorophentermine quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and highly specific technique for the analysis of volatile and semi-volatile compounds. For a compound like 4-chlorophentermine, derivatization is often employed to improve its thermal stability and chromatographic behavior.
Principle: The sample extract is injected into a gas chromatograph, where 4-chlorophentermine is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic fragment ions, provides a highly specific fingerprint for identification and quantification.
Experimental Protocol: GC-MS Quantification of 4-Chlorophentermine in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1.0 mL of human plasma, add an appropriate internal standard (e.g., deuterated 4-chlorophentermine).
-
Add 1.0 mL of 1 M sodium hydroxide to basify the sample.
-
Add 5.0 mL of a mixture of n-hexane and isoamyl alcohol (99:1 v/v).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate containing a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to complete the derivatization.
-
-
GC-MS Instrumental Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (hypothetical for TMS-derivatized 4-chlorophentermine): m/z 140 (quantifier), 154, 183.
-
Causality Behind Experimental Choices:
-
LLE: This classic extraction technique is effective for isolating basic drugs like 4-chlorophentermine from a complex biological matrix like plasma. The use of a basic pH ensures the analyte is in its non-ionized, more organic-soluble form.
-
Derivatization: Silylation with BSTFA replaces the active hydrogen on the amine group with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule, leading to sharper chromatographic peaks and improved sensitivity.
-
SIM Mode: Instead of scanning the entire mass range, monitoring only a few characteristic ions significantly increases the signal-to-noise ratio, thereby enhancing the sensitivity and selectivity of the assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[8] It is particularly well-suited for the direct analysis of non-volatile and thermally labile compounds in complex matrices, often requiring minimal sample cleanup.
Principle: 4-Chlorophentermine is first separated by HPLC. The analyte then enters the mass spectrometer, where it undergoes ionization (typically Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule of 4-chlorophentermine). This ion is then fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass selectivity, resulting in very low detection limits and high specificity.
Experimental Protocol: LC-MS/MS Quantification of 4-Chlorophentermine in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an appropriate internal standard (e.g., deuterated 4-chlorophentermine).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Instrumental Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Extend-C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (hypothetical):
-
4-Chlorophentermine: Precursor ion m/z 184.1 → Product ions m/z 167.1 (quantifier), 125.0 (qualifier).
-
Internal Standard (d5-4-Chlorophentermine): Precursor ion m/z 189.1 → Product ion m/z 172.1.
-
-
Causality Behind Experimental Choices:
-
Protein Precipitation: This is a rapid and simple sample preparation technique that is often sufficient for the high selectivity of LC-MS/MS. Acetonitrile is an effective precipitating agent.
-
Reversed-Phase Chromatography: A C18 column is a versatile and robust choice for separating moderately polar compounds like 4-chlorophentermine from endogenous interferences.
-
Acidified Mobile Phase: The addition of formic acid ensures the analyte is protonated, which is necessary for efficient positive mode ESI.
-
MRM: This highly selective detection mode minimizes matrix effects and allows for quantification at very low concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely available and cost-effective technique. While less sensitive and selective than mass spectrometric methods, it can be suitable for the analysis of bulk drug substances or pharmaceutical formulations where concentrations are higher.
Principle: 4-Chlorophentermine is separated by HPLC, and as it elutes from the column, it passes through a UV detector. The chromophore in the 4-chlorophentermine molecule (the chlorinated benzene ring) absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.
Experimental Protocol: HPLC-UV Quantification of 4-Chlorophentermine in a Pharmaceutical Formulation
-
Sample Preparation:
-
Accurately weigh and crush several tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to 10 mg of 4-chlorophentermine to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-UV Instrumental Parameters:
-
HPLC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Isocratic mixture of methanol and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Causality Behind Experimental Choices:
-
Simple Dilution and Filtration: For pharmaceutical formulations, extensive sample cleanup is often unnecessary as the matrix is less complex than biological fluids.
-
Isocratic Elution: For a single analyte in a relatively clean sample, an isocratic mobile phase provides a simple and robust separation.
-
UV Detection at 225 nm: The chlorinated benzene ring in 4-chlorophentermine is expected to have a strong UV absorbance in the lower UV range. The optimal wavelength should be determined by scanning a standard solution.
Data Presentation: A Hypothetical Inter-Laboratory Comparison
The following tables summarize the expected performance characteristics for each method, based on a hypothetical inter-laboratory study involving five laboratories. These values are derived from typical performance data for similar analytes and are intended for comparative purposes.
Table 1: Comparison of Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Limit of Quantification (LOQ) | 1-5 ng/mL | 0.1-0.5 ng/mL | 50-100 ng/mL |
| Linearity Range | 5-1000 ng/mL | 0.5-500 ng/mL | 100-5000 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 5% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 5% |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Moderate | High | Low |
Table 2: Hypothetical Inter-Laboratory Precision Data (%RSD)
| Laboratory | GC-MS | LC-MS/MS | HPLC-UV |
| Lab 1 | 12.5 | 8.2 | 4.1 |
| Lab 2 | 14.1 | 9.5 | 4.8 |
| Lab 3 | 11.8 | 7.9 | 3.9 |
| Lab 4 | 15.2 | 10.1 | 5.2 |
| Lab 5 | 13.5 | 8.8 | 4.5 |
| Overall Inter-Lab %RSD | 13.4 | 8.9 | 4.5 |
Visualizing the Analytical Workflows
The following diagrams illustrate the key steps in each analytical workflow.
Caption: GC-MS analytical workflow.
Caption: LC-MS/MS analytical workflow.
Sources
- 1. Chlorphentermine - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. eas-eth.org [eas-eth.org]
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- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Monoamine Transporter Inhibition by Phentermine and Its Analogs
Introduction: The Rationale for Analog-Based Monoamine Transporter Research
Phentermine, a sympathomimetic amine of the amphetamine class, has been utilized for decades as a short-term obesity treatment.[1] Its mechanism of action, while complex, is primarily attributed to its interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[2][3] By modulating the activity of these transporters, phentermine and its structural analogs can significantly alter neurotransmitter levels, leading to effects such as appetite suppression and central nervous system stimulation.[2][4]
The development of phentermine analogs is driven by the pursuit of improved therapeutic profiles. Researchers aim to fine-tune the interaction with monoamine transporters to achieve greater selectivity, enhance efficacy for specific applications (e.g., obesity, ADHD, substance use disorders), and mitigate adverse effects associated with less-selective compounds.[5] For instance, the cardiovascular risks and abuse potential of some stimulants are linked to their specific patterns of DAT, NET, and SERT engagement.[2]
This guide provides a comparative analysis of phentermine and its key analogs, focusing on their differential inhibitory profiles at DAT, NET, and SERT. We will delve into the structure-activity relationships that govern this selectivity, present comparative binding and functional data, and provide detailed protocols for the gold-standard assays used to characterize these interactions.
The Synaptic Action of Phentermine Analogs
Monoamine transporters are critical for terminating neuronal signaling by clearing neurotransmitters from the synapse. Phentermine and its analogs act as substrates for these transporters, competing with endogenous monoamines. They can inhibit reuptake and, in many cases, induce transporter-mediated efflux (reverse transport), which further elevates synaptic neurotransmitter concentrations.[4] The specific balance of activity at DAT, NET, and SERT dictates the ultimate pharmacological effect of each compound.
Caption: Mechanism of monoamine transporter inhibition at the synapse.
Comparative Analysis of Transporter Inhibition
The potency and selectivity of phentermine analogs for monoamine transporters are typically determined through in vitro radioligand binding assays (measuring affinity, Ki) and neurotransmitter uptake inhibition assays (measuring function, IC50). While experimental conditions can cause variability between studies, a synthesis of available data reveals clear structure-activity relationships.
The foundational structure, amphetamine, shows a distinct preference for NET, followed by DAT, with significantly lower potency at SERT.[6] Phentermine follows a similar profile, acting as a potent norepinephrine-releasing agent with weaker activity at DAT and negligible effects on SERT.[2] In contrast, structural modifications, particularly halogenation of the phenyl ring, can dramatically shift this selectivity. Analogs like fenfluramine and chlorphentermine, for instance, are potent substrates for the serotonin transporter.[7]
Table 1: Comparative Monoamine Transporter Inhibition Profiles (Note: Data is compiled from multiple sources and should be used for comparative trend analysis. Absolute values may vary based on experimental conditions.)
| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Primary Selectivity Profile | Reference(s) |
| Amphetamine | ~0.6 | ~0.07 | ~38 | NET > DAT >> SERT | [6] |
| Methamphetamine | ~0.5 | ~0.1 | ~10-40 | NET > DAT >> SERT | [6] |
| Phentermine | ~1.0 | ~0.1 | ~15 | NET > DAT >> SERT | [8] |
| p-Chloroamphetamine (PCA) | Potent Inhibitor/Releaser | Potent Inhibitor/Releaser | Potent Inhibitor/Releaser | SNDRA (Non-selective) | [9] |
| Fenfluramine | Low Potency | Low Potency | High Potency Substrate | SERT Selective | [7][10] |
| Chlorphentermine | Low Potency | Low Potency | High Potency Substrate | SERT Selective | [7] |
Key Insights from Comparative Data:
-
Core Amphetamine Scaffold: The unsubstituted amphetamine and phentermine structures are primarily noradrenergic and dopaminergic agents.[2][6]
-
Role of α-Methylation: The presence of two methyl groups on the alpha carbon (as in phentermine) distinguishes it from amphetamine but maintains a similar transporter preference profile.
-
Impact of Halogenation: The addition of a halogen to the phenyl ring dramatically increases affinity for SERT. For example, the addition of a chlorine atom in p-chlorophentermine increases SERT affinity by approximately 40-fold compared to phentermine.[7] This structural change underlies the shift from a catecholamine-preferring agent to a potent serotonergic agent.
Off-Target Activity: Monoamine Oxidase (MAO) Inhibition
A comprehensive comparison must also consider relevant off-target effects. Phentermine has been shown to act as a competitive inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for metabolizing serotonin and norepinephrine.[1]
-
Phentermine MAO-A Inhibition: Ki values of 85-88 µM have been reported.[1]
While this inhibitory potency is substantially lower than its affinity for monoamine transporters, it is not insignificant and may contribute to its overall pharmacological effect, especially when co-administered with other serotonergic agents.[1] It is critical for researchers to consider this off-target activity when interpreting results or designing new therapeutic agents.
Experimental Methodologies
The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding and neurotransmitter uptake inhibition. Understanding these methodologies is crucial for data interpretation and replication.
Workflow for Monoamine Transporter Inhibition Assays
Caption: General experimental workflow for monoamine transporter assays.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This assay measures the ability of a test compound to compete with a specific, high-affinity radioligand for binding to the transporter. The result provides the inhibitory constant (Ki), a measure of the compound's binding affinity.
Objective: To determine the Ki of phentermine analogs at hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (phentermine analogs) and reference inhibitors (e.g., mazindol for DAT/NET, paroxetine for SERT).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to respective wells:
-
Total Binding: Cell membranes, radioligand (at a concentration near its dissociation constant, Kd), and assay buffer.
-
Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a known reference inhibitor.
-
Test Compound: Cell membranes, radioligand, and a specific concentration of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly terminate the reaction by filtering the plate contents through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neurotransmitter Uptake Inhibition Assay (Functional Assessment)
This assay directly measures the functional ability of a compound to block the transport of a radiolabeled neurotransmitter substrate into cells.
Objective: To determine the IC50 of phentermine analogs for inhibiting the function of hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing the human transporter of interest, plated in 96-well plates.
-
Assay Buffer: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.
-
Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds and reference inhibitors.
Procedure:
-
Cell Preparation: On the day of the experiment, wash the adherent cells once with room temperature assay buffer.
-
Pre-incubation: Add assay buffer containing various concentrations of the test compound (or reference inhibitor for NSB, or buffer alone for total uptake) to the wells. Incubate for 5-10 minutes at room temperature or 37°C.
-
Initiation of Uptake: Initiate the transport reaction by adding the assay buffer containing the radiolabeled substrate to each well.
-
Incubation: Incubate for a short, defined period (e.g., 1-10 minutes). The timing is critical as the data represents the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Quantification: Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify radioactivity.
-
Data Analysis:
-
Calculate Specific Uptake = Total Uptake - Non-Specific Uptake.
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific uptake) using non-linear regression analysis.
-
Conclusion and Future Directions
The comparative analysis of phentermine and its analogs demonstrates that subtle structural modifications can profoundly alter their pharmacological profiles at monoamine transporters. The core phentermine structure exhibits a clear preference for NET and DAT, while the addition of halogens to the phenyl ring can shift selectivity dramatically towards SERT. This understanding of structure-activity relationships is fundamental for the rational design of novel therapeutics with tailored selectivity to maximize efficacy and minimize off-target effects.
Future research should focus on generating comprehensive, head-to-head comparative data for a wider range of phentermine analogs in standardized assay conditions. This will allow for the development of more precise quantitative structure-activity relationship (QSAR) models, further guiding the synthesis of next-generation compounds for treating obesity, ADHD, and other CNS disorders with improved safety and efficacy profiles.
References
- Dr. Oracle. (2026, January 4). What is the mechanism of action of Phentermine (phentermine)? [Online].
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40. [Link]
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Niello, M., et al. (2019). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. Frontiers in Chemistry, 7. [Link]
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Canal, C. E., & Murnane, K. S. (2017). Discovery and Development of Monoamine Transporter Ligands. Inorganics, 5(4), 84. [Link]
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Ulus, I. H., et al. (2000). Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors. Biochemical Pharmacology, 59(12), 1611-1621. [Link]
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Rothman, R. B., et al. (2018). The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone. Frontiers in Neuroscience, 12. [Link]
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Daws, L. C., et al. (2005). A voltammetric examination of the effects of cocaine and other monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse brain slices. Journal of Neuroscience Methods, 143(1), 69-79. [Link]
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Wikipedia. (2023, December 22). para-Chloroamphetamine. [Online]. [Link]
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Rothman, R. B. (1999). Is phentermine an inhibitor of monoamine oxidase? A critical appraisal. Synapse, 32(2), 141-145. [Link]
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Balcioglu, A., & Wurtman, R. J. (1998). Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study. International Journal of Obesity, 22(4), 325-328. [Link]
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Allison, D. B., et al. (2011). Controlled-release phentermine/topiramate in severely obese adults: a randomized controlled trial (EQUIP). Obesity, 20(2), 330-342. [Link]
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Bays, H. E., & Tondt, J. (2011). Phentermine/topiramate for weight reduction and treatment of adverse metabolic consequences in obesity. Drugs of Today, 47(12), 903-914. [Link]
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Woo, Y., & Jeong, H. (2018). Meta-analysis of Change in Weight and Heart Rate for Phentermine in Obesity. Journal of Health Informatics and Statistics, 43(4), 334-342. [Link]
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Lin, Z., et al. (2009). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 9(1), 1-10. [Link]
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- 4. The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined drug treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Chlorophenyl)propan-2-amine
This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(4-Chlorophenyl)propan-2-amine (CAS No. 17797-11-4). As a chlorinated aromatic amine, this compound presents significant health and environmental hazards that necessitate a stringent and compliant disposal process.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure that waste is managed in a manner that protects both personnel and the environment.
Hazard Profile and Immediate Safety Concerns
This compound is a hazardous substance that requires careful handling at all stages, including disposal.[3] Its primary hazards stem from its toxicity, potential mutagenicity, and severe environmental impact. Understanding these risks is fundamental to appreciating the necessity of the disposal protocols outlined below.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure. |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Source: Synthesized from Safety Data Sheets.[3]
The compound is also combustible and can produce hazardous combustion gases, such as nitrogen oxides and hydrogen chloride, in a fire.
The 'Why': Regulatory & Safety Rationale for Stringent Disposal
The disposal of this compound is not merely a procedural task; it is a regulatory and ethical necessity. The protocols are grounded in the following principles:
-
Regulatory Compliance : In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Due to its toxic and ecotoxic properties, this compound must be managed as a hazardous waste.[3][5] Halogenated organic compounds are subject to specific waste codes and disposal requirements to prevent environmental contamination.[6][7]
-
Environmental Protection : This compound is classified as very toxic to aquatic life with long-lasting effects. Improper disposal, such as release into drains or municipal sewers, can cause significant harm to ecosystems.[3][8][9] Chlorinated organic compounds can persist in the environment and bioaccumulate.[10]
-
Personnel Safety : Direct contact can cause severe skin and eye irritation, allergic reactions, and internal organ damage with repeated exposure.[3][11] A structured disposal plan minimizes the risk of accidental exposure to laboratory personnel.
-
Chemical Incompatibility : Segregating this waste is crucial.[5] Mixing chlorinated waste with other chemical streams, particularly non-halogenated solvents, complicates the disposal process, increases costs, and can create dangerous chemical reactions.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, the following minimum PPE is mandatory:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield that conforms to NIOSH (US) or EN166 (EU) standards.[12][13]
-
Hand Protection : Use chemical-resistant, impervious gloves such as nitrile rubber.[13][14] Contaminated gloves must be disposed of as hazardous waste.[13]
-
Body Protection : A lab coat and additional protective clothing are required to prevent any possibility of skin contact.[14]
-
Respiratory Protection : All handling of this compound, including waste preparation, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12]
Step-by-Step Waste Segregation & Containment Protocol
Proper containment is the foundation of safe chemical disposal. Follow these steps meticulously.
Step 1: Identify the Waste Form
-
Solid Waste : Collect pure compound, contaminated weighing papers, gloves, and other solid materials in a dedicated, durable container with a secure lid.[13] Avoid generating dust during transfer.[9]
-
Liquid Waste (Solutions) : If the compound is in a solution, collect it in a leak-proof container equipped with a screw-on cap.[13] The container material must be compatible with the solvent used.
Step 2: Select a Compatible Container
-
Use containers in good condition that are compatible with the chemical waste.[5] Often, the original product container is a suitable choice for its waste.[5]
-
Never use metal containers for corrosive waste or glass containers for hydrofluoric acid-containing waste.[5] For this compound, a high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Ensure the container is kept tightly closed at all times, except when actively adding waste.[3][5]
Step 3: Label the Waste Container Correctly
-
Proper labeling is a critical regulatory requirement.[5] The label must be affixed to the container as soon as the first drop of waste is added.
-
The label must include:
Step 4: Segregate the Waste Stream
-
Crucially, do not mix this waste with other chemical streams. [5][13] Maintain separate waste containers for halogenated and non-halogenated waste. This is essential for proper final disposal and is often a regulatory requirement.
On-Site Storage and Handling
Once contained and labeled, the waste must be stored safely pending pickup by a licensed disposal contractor.
-
Storage Location : Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[5] This area should be under the control of laboratory personnel and away from general traffic.[13]
-
Secondary Containment : Place the primary waste container inside a larger, compatible secondary container to contain any potential leaks or spills.
-
Security : The storage area should be secure, ideally in a locked cabinet or room, to prevent unauthorized access.[3][12]
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control : Remove all sources of ignition.[3] Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Clean : For small spills, use an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[8][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[8][9]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by professionals.
-
Professional Disposal : The only acceptable method of disposal is through a licensed and approved hazardous waste disposal contractor.[3][13] Contact your institution's EHS or equivalent department to arrange for waste pickup.
-
Probable Method : The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a specialized hazardous waste facility. This process ensures the complete destruction of the molecule, breaking it down into less harmful components.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety D
- safety d
- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
- MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. (2018). Greenbook.net.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
- 2-Amino-1-(4-chlorophenyl)
- 2-(4-Bromophenyl)
- This compound. (n.d.). Synquest Labs.
- Hazardous Waste Listings. (n.d.). US EPA.
- Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). US EPA.
- EPA HAZARDOUS WASTE CODES. (n.d.). US EPA.
- Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. (2025). Benchchem.
- PART F. Organochlorine (OC) Compounds. (n.d.). US EPA.
- Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (n.d.). Cole-Parmer.
- This compound hydrochloride. (n.d.). Benchchem.
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- 11. enamine.enamine.net [enamine.enamine.net]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Chlorophenyl)propan-2-amine
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. With this comes the profound responsibility of ensuring the utmost safety for all laboratory personnel. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-(4-Chlorophenyl)propan-2-amine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deeply ingrained culture of safety, where every procedural step is understood and validated.
The Chemical Profile: Understanding the Risks of this compound
Before we can select the appropriate PPE, we must first understand the inherent hazards of the compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its toxicological profile from structurally similar compounds, such as its hydrochloride salt and various halogenated phenylpropanamine analogues. The consistent hazard classification across these related molecules points to a clear and present set of risks for the unprepared researcher.
The primary hazards associated with this class of compounds are:
-
Skin Irritation/Corrosion: Direct contact can lead to skin irritation, characterized by redness, itching, and inflammation.[1][2][3] Prolonged or repeated exposure may cause more severe damage.
-
Serious Eye Damage/Irritation: The eyes are particularly vulnerable. Accidental splashes can cause serious irritation and potentially irreversible damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and discomfort.[2][3]
It is a core principle of laboratory safety that we treat any compound of unknown toxicity with a high degree of caution. Therefore, the recommendations that follow are designed to provide a robust shield against these identified and potential hazards.
The Core Defense: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but a comprehensive, multi-layered system that protects from routine handling to emergency spills. The selection of PPE should be guided by a thorough risk assessment of the specific procedure being undertaken.
Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All work with this compound, especially when handling the solid form or creating solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3] Facilities should also be equipped with readily accessible eyewash stations and safety showers.[2][4]
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale and Key Considerations |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a chemical-resistant barrier against skin contact.[5] Double-gloving is a best practice that allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for tears or punctures before use. |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face.[5][6] Standard safety glasses are insufficient as they do not protect against splashes from all angles. |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a chemical-resistant material should be worn and fully fastened. For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[5] |
| Respiratory Protection | NIOSH-Approved Respirator (as required by risk assessment) | For procedures that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary. The specific cartridge type should be selected based on the nature of the potential exposure. |
Operational Plan: From Gowning to Disposal
A seamless and safe workflow depends on the methodical application and removal of PPE. The following step-by-step guides for gowning and de-gowning are designed to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
-
Lab Coat/Apron: Put on your chemical-resistant lab coat and fasten it completely. If the risk assessment calls for it, wear a chemical-resistant apron over the lab coat.
-
Eye and Face Protection: Don your chemical splash goggles, ensuring a snug fit. Place the face shield over the goggles.
-
Gloves: Put on the first pair of nitrile or neoprene gloves. Pull the cuff of the glove over the cuff of your lab coat sleeve. Put on the second pair of gloves over the first.
The principle of de-gowning is to touch contaminated surfaces only with other contaminated surfaces (i.e., your outer gloves).
-
Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the balled-up glove to slide under the cuff of the other glove and peel it off in the same manner. Dispose of them immediately in the designated chemical waste container.
-
Lab Coat/Apron: Unfasten your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated exterior is contained within the fold and place it in the designated receptacle for contaminated laundry or disposal.
-
Face Shield and Goggles: Remove the face shield by touching the headband. Remove the goggles by touching the strap. Place them in the designated area for decontamination.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated chemical waste container.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][3]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound. All contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Solid Waste: All disposable PPE (gloves, aprons), as well as any contaminated weighing paper, pipette tips, or other solid materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.
Always adhere to your institution's specific hazardous waste disposal protocols and consult with your environmental health and safety (EHS) department for guidance.[2][3]
Logical Framework for PPE Selection
The level of PPE required is not static; it must adapt to the experimental conditions. The following diagram illustrates a decision-making framework for selecting appropriate PPE.
Caption: Decision tree for selecting appropriate PPE.
By internalizing the "why" behind each piece of protective equipment and adhering to rigorous operational and disposal plans, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
-
Greenbook.net, SAFETY DATA SHEET - MCPA AMINE 4. [Link]
-
U.S. Environmental Protection Agency, Personal Protective Equipment. [Link]
-
CHEMM, Personal Protective Equipment (PPE). [Link]
-
Oregon OSHA, Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
BHS Industrial Equipment, Personal Protective Kit (PPE Kit). [Link]
-
Greenbook.net, MATERIAL SAFETY DATA SHEET 2,4-D AMINE 600 PCP 5931. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
